B1578544 Nigrocin-2HSb

Nigrocin-2HSb

Cat. No.: B1578544
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nigrocin-2HSb is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality Nigrocin-2HSb suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nigrocin-2HSb including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Antibacterial

sequence

GLLGSIFGAGKKIACALSGLC

Origin of Product

United States

Foundational & Exploratory

Nigrocin-2HSb peptide sequence GLLGSIFGAGKKIACALSGLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nigrocin-2HSb Peptide Sequence GLLGSIFGAGKKIACALSGLC Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Sequence: GLLGSIFGAGKKIACALSGLC[1]

Executive Summary

Nigrocin-2HSb is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Hose’s Rock Frog (Odorrana hosii). Belonging to the Nigrocin-2 subfamily, it is characterized by a potent N-terminal amphipathic


-helix and a conserved C-terminal "Rana box" motif. This guide provides a comprehensive technical analysis of Nigrocin-2HSb, detailing its physicochemical properties, mechanism of action, and rigorously validated protocols for its chemical synthesis, oxidative folding, and functional characterization.

Physicochemical Profile & Sequence Analysis

The therapeutic potential of Nigrocin-2HSb is encoded in its primary structure. The peptide functions as a membrane-active agent, leveraging electrostatic attraction and hydrophobic insertion to disrupt bacterial bilayers.

Sequence Attributes

Primary Sequence: Gly-Leu-Leu-Gly-Ser-Ile-Phe-Gly-Ala-Gly-Lys-Lys-Ile-Ala-Cys-Ala-Leu-Ser-Gly-Leu-Cys Length: 21 Amino Acids

PropertyValueNotes
Molecular Formula C

H

N

O

S

Calculated based on reduced form.
Monoisotopic Mass ~1976.1 DaDisulfide bonded form (loss of 2 H).
Isoelectric Point (pI) ~9.60Highly cationic at physiological pH.
Net Charge (pH 7.0) +2Derived from Lys11, Lys12, and N-terminus.
Grand Average of Hydropathicity (GRAVY) +0.943Indicates significant hydrophobicity, essential for membrane insertion.
Structural Motifs
  • Amphipathic

    
    -Helix (Residues 1–14):  The N-terminal segment adopts a random coil conformation in aqueous solution but transitions to a structured 
    
    
    
    -helix upon interaction with membrane mimetics (e.g., TFE, SDS micelles). This region drives the initial insertion into the bacterial membrane.
  • The "Rana Box" (Residues 15–21): The sequence CALSGLC contains two cysteine residues (Cys15 and Cys21) separated by five amino acids. In its native active state, these form an intramolecular disulfide bridge, creating a cyclic heptapeptide loop. This motif is critical for proteolytic stability and has been shown to modulate the peptide's spectrum of activity and toxicity.

Mechanism of Action (MOA)

Nigrocin-2HSb operates via a membrane-lytic mechanism, distinct from receptor-mediated antibiotics. This reduces the likelihood of resistance development.

The "Carpet" and Toroidal Pore Models
  • Electrostatic Attraction: The cationic lysine residues (Lys11, Lys12) attract the peptide to the anionic headgroups of bacterial phospholipids (LPS in Gram-negatives, Teichoic acids in Gram-positives).

  • Helix Formation: Upon binding, the N-terminus folds into an amphipathic helix. The hydrophobic face (Leu, Ile, Phe) buries into the lipid core, while the hydrophilic face remains solvent-exposed.

  • Disruption:

    • Carpet Model: Peptides accumulate on the surface, inducing strain until the membrane collapses like a detergent.

    • Toroidal Pore: At high concentrations, the peptide inserts perpendicularly, pulling lipid headgroups with it to form a water-filled pore.

Visualization of Signaling & Mechanism

MOA Step1 Electrostatic Attraction (Cationic Lys+ vs Anionic Membrane) Step2 Conformational Change (Random Coil -> Alpha Helix) Step1->Step2 Lipid Contact Step3 Membrane Insertion (Hydrophobic Face Penetration) Step2->Step3 Threshold Conc. Outcome Membrane Depolarization & Cell Lysis Step3->Outcome Pore Formation Step4 Rana Box Stabilization (Cys15-Cys21 Disulfide) Step4->Step3 Structural Integrity

Caption: Kinetic pathway of Nigrocin-2HSb membrane permeabilization and the stabilizing role of the Rana Box.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility and high biological activity, the following Fmoc-SPPS and oxidative folding protocols are recommended.

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Resin Selection: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) is preferred to generate a C-terminal amide, mimicking the native post-translational modification common in amphibian AMPs.

Step-by-Step Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2

    
     10 min) to remove Fmoc groups.[2][3] Wash with DMF (5 
    
    
    
    ).[2][3]
  • Coupling:

    • Activate Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIEA (8 eq) in DMF.

    • Couple for 45–60 min at room temperature.

    • Note: Double couple hydrophobic residues (Ile6, Phe7) and the Cys residues to prevent deletion sequences.

  • Cleavage: Treat resin with TFA/TIS/H

    
    O/EDT (94:1:2.5:2.5) for 2–3 hours. EDT (Ethanedithiol) is crucial to scavenge reactive species and prevent oxidation of Cys and Met (if present) or alkylation of Trp (not present here, but good practice).
    
  • Precipitation: Filter resin, concentrate filtrate, and precipitate crude peptide in ice-cold diethyl ether.

Oxidative Folding (Cyclization)

The linear precursor must be oxidized to form the Cys15-Cys21 disulfide bond.

Protocol:

  • Dissolve crude linear peptide in Ammonium Bicarbonate buffer (0.1 M, pH 8.0) at a high dilution (0.1 mg/mL) to favor intramolecular cyclization over intermolecular aggregation.

  • Stir open to air at room temperature for 24–48 hours. Alternatively, use a Glutathione redox shuffle (GSH/GSSG 10:1) to accelerate folding.

  • Monitor reaction progress via analytical HPLC (shift in retention time) and Ellman’s reagent test (disappearance of free thiols).

  • Acidify with TFA to pH 2–3 to quench the reaction before purification.

Purification Workflow

Purification Start Crude Linear Peptide Oxidation Air Oxidation (pH 8.0, 0.1 mg/mL) Start->Oxidation Monitor Ellman's Test / HPLC (Check for -SH loss) Oxidation->Monitor Monitor->Oxidation Incomplete Quench Acidify (TFA pH 2) Monitor->Quench Complete Prep_HPLC Prep RP-HPLC (C18 Column, ACN Gradient) Quench->Prep_HPLC Lyophilization Lyophilization (Final Powder) Prep_HPLC->Lyophilization

Caption: Workflow for converting linear crude Nigrocin-2HSb into purified, cyclized bioactive peptide.

Characterization & Quality Control

Trustworthiness in peptide science relies on rigorous QC.

TechniquePurposeExpected Result
ESI-MS / MALDI-TOF Identity VerificationMass shift of -2 Da (1976.1 Da) vs linear calc mass, confirming disulfide bond formation.
RP-HPLC Purity AnalysisSingle peak >95% purity. Cyclized peptide typically elutes earlier than linear reduced form due to compactness.
CD Spectroscopy Secondary StructureWater: Random coil (Min at ~200 nm).50% TFE:

-Helix (Minima at 208 nm and 222 nm).
MIC Assay (Antimicrobial Activity)

To validate biological activity, determine the Minimum Inhibitory Concentration (MIC) against standard strains (E. coli ATCC 25922, S. aureus ATCC 25923).

  • Preparation: Dilute peptide in Mueller-Hinton Broth (MHB) across a range (e.g., 0.5 – 64 µM).

  • Inoculation: Add bacteria (

    
     CFU/mL) to 96-well plates containing peptide.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Lowest concentration with no visible growth (OD600 < 0.1).

    • Reference Standard: Nigrocin-2 peptides typically show MICs of 2–10 µM against S. aureus and 5–20 µM against E. coli.

References

  • UniProt Consortium. (2009). Nigrocin-2HSb - Odorrana hosii (Hose's rock frog).[1] UniProtKB - P0C8U1. Link

  • Park, S. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata.[4] FEBS Letters. Link

  • Bao, H., et al. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology.[5] Link

  • Conlon, J. M., et al. (2009). Peptidomics of amphibian skin secretions: Integration of UPLC/MS/MS with molecular cloning. Peptides.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis.[2][3][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

Sources

Technical Analysis: Nigrocin-2HSb and the Rana Box Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nigrocin-2HSb (UniProt: P0C8U1) is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Hose’s rock frog (Odorrana hosii). It belongs to the Nigrocin-2 family, characterized by a potent broad-spectrum bactericidal profile and a distinct C-terminal structural element known as the "Rana box."

This guide provides a structural and functional dissection of Nigrocin-2HSb, focusing on the physicochemical constraints imposed by the Rana box motif. It details the molecular architecture, synthesis protocols, and the mechanistic role of the C-terminal disulfide bridge in stabilizing the peptide’s amphipathic helical conformation during membrane interaction.

Molecular Architecture

Sequence Analysis

Nigrocin-2HSb is a 21-residue peptide.[1] Its primary structure reveals a segregation of hydrophobic and cationic residues, typical of amphipathic AMPs, but is distinguished by the conserved heptapeptide ring at the C-terminus.

  • Sequence: GLLGSIFGAGKKIACALSGLC

  • Length: 21 Amino Acids[2]

  • Net Charge (pH 7.0): +3 (Lys11, Lys12, N-terminus)

  • Isoelectric Point (pI): ~9.5

  • Hydrophobicity: High (Leucine/Isoleucine/Phenylalanine rich)

The Rana Box Motif

The defining feature of Nigrocin-2HSb is the Rana box , a cyclic heptapeptide domain stabilized by an intramolecular disulfide bond between Cys15 and Cys21.

  • Motif Definition: Cys-X1-X2-X3-X4-X5-Cys

  • 2HSb Sequence: Cys15-Ala16-Leu17-Ser18-Gly19-Leu20-Cys21

  • Structural Role: This disulfide bridge constrains the C-terminus, preventing fraying and potentially protecting the peptide from carboxypeptidase degradation. Unlike the N-terminal alpha-helix, this region forms a distinct loop structure.

Structural Dynamics & Conformation

Helix-Loop Transition

In aqueous solution, Nigrocin-2HSb adopts a random coil conformation. Upon interaction with bacterial membranes or membrane-mimetic solvents (e.g., 50% Trifluoroethanol [TFE] or SDS micelles), it undergoes a conformational phase transition:

  • N-Terminal Helix (Residues 1–14): Adopts a rigid

    
    -helical structure. The distribution of residues GLLGSIFGAGKKIA creates an amphipathic surface where hydrophobic residues (L, I, F) align on one face to penetrate the lipid bilayer, while cationic residues (K) interact with anionic phosphate headgroups.
    
  • C-Terminal Loop (Residues 15–21): The Rana box forms a structured loop. The disulfide bond (C15–C21) locks this region, likely terminating the helix and creating a "hinge" effect. This structural rigidity is hypothesized to facilitate the orientation of the peptide within the membrane pore.

Visualization of Folding Pathway

The following diagram illustrates the transition from the linear reduced state to the oxidized bioactive state, highlighting the formation of the Rana box.

NigrocinFolding cluster_structure Structural Domains Linear Linear Precursor (Reduced) SH-Cys15 ... SH-Cys21 Oxidation Oxidation Phase (DMSO or Air/Buffer) Linear->Oxidation Folding Folded Native Nigrocin-2HSb Amphipathic Helix + Rana Box (S-S) Oxidation->Folded Disulfide Bond Formation Helix N-Term Helix (G1 - A14) Folded->Helix Conformation Linker Hinge (A14-C15) Loop Rana Box Loop (C15 - C21)

Caption: Logical flow of Nigrocin-2HSb folding from linear precursor to the disulfide-stabilized native state, delineating the N-terminal helix and C-terminal Rana box.

Mechanistic Implications[3]

Membrane Permeabilization

Nigrocin-2HSb functions primarily via the Toroidal Pore or Carpet Mechanism .

  • Electrostatic Attraction: The cationic Lys residues (K11, K12) drive initial binding to the negatively charged Lipopolysaccharide (LPS) of Gram-negative bacteria or Lipoteichoic acid (LTA) of Gram-positive bacteria.

  • Hydrophobic Insertion: The hydrophobic face of the N-terminal helix inserts into the membrane core.

  • Rana Box Function: While some studies suggest the Rana box is not strictly required for activity (linear analogs often retain potency), it is critical for selectivity and stability . The loop structure reduces the hemolytic potential (toxicity to human RBCs) by limiting the depth of insertion into zwitterionic mammalian membranes compared to a fully linear, rigid helix.

Stability vs. Activity
  • Without Disulfide: Reduction of the C15-C21 bond often results in a peptide that is more susceptible to proteolytic degradation.

  • With Disulfide: The cyclic constraint acts as a shield against carboxypeptidases, significantly extending the half-life of the peptide in serum.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

To generate high-purity Nigrocin-2HSb, Fmoc chemistry is the standard.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) to obtain a C-terminal amide (common for stability), or Wang resin for a C-terminal acid. Note: Natural Nigrocins often have a free C-terminal acid, but amidation can enhance activity.

  • Coupling: Use HBTU/DIEA or DIC/OxymaPure activation.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours. The EDT (Ethanedithiol) is crucial to prevent oxidation of Cys and Met residues during cleavage.

  • Precipitation: Cold diethyl ether.

Disulfide Bond Formation (Cyclization)

The formation of the Rana box (C15–C21) requires controlled oxidation.

Method A: Air Oxidation (Slow, Thermodynamic Control)

  • Buffer: 0.1 M Ammonium Bicarbonate (pH 8.0–8.2).

  • Concentration: 0.1 mg/mL (High dilution is critical to prevent intermolecular disulfide oligomers).

  • Procedure: Stir the reduced peptide solution in an open vessel at room temperature for 24–48 hours. Monitor by HPLC.

  • Validation: A shift in HPLC retention time (peptide becomes more compact, eluting earlier) and a mass decrease of ~2 Da (loss of 2 protons).

Method B: DMSO Oxidation (Fast, Kinetic Control)

  • Solution: 5% DMSO in aqueous buffer (pH 6–7).

  • Procedure: Dissolve peptide; add DMSO. Reaction typically completes in 4–12 hours.

  • Advantage: Faster and works well for hydrophobic peptides like Nigrocin-2HSb.

Structural Characterization (CD Spectroscopy)

To verify the secondary structure:

  • Solvent: Prepare 50 µM peptide in 10 mM Phosphate Buffer (pH 7.4) mixed with 0% to 50% TFE.

  • Measurement: Scan 190–250 nm.

  • Expected Data:

    • Water (0% TFE): Minimum at ~200 nm (Random Coil).

    • 50% TFE: Double minima at 208 nm and 222 nm (Alpha-Helix).

    • Rana Box Signal: The disulfide bond may contribute a weak signal near 250–260 nm (near-UV CD), though often obscured by low concentration.

Comparative Data: Activity & Properties[4][5]

PropertyNigrocin-2HSb (Native)Linear Analog (Reduced)
Sequence GLLGSIFGAGKKIACALSGLCGLLGSIFGAGKKIASALSGLS (C>S mutant)
Secondary Structure Helix (N-term) + Loop (C-term)Extended Helix (less defined C-term)
Stability (Serum) High (Protected C-term)Low (Protease susceptible)
Hemolytic Activity LowModerate/High
Target S. aureus, E. coli, MRSAS. aureus, E. coli

Note: The linear analog often retains antibacterial potency but loses the selectivity safety margin provided by the Rana box.

References

  • UniProt Consortium. (2009). Nigrocin-2HSb - Odorrana hosii (Hose's rock frog).[1] UniProtKB - P0C8U1. Available at: [Link]

  • Conlon, J. M., et al. (2008).[3] Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata. Toxicon, 52(3), 465-473.[4] (Source of sequence confirmation).

  • Bower, M. A., et al. (2018). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. Available at: [Link]

  • Wang, Y. (2021). Evaluation of antimicrobial and anticancer activities of three peptides identified from the skin secretion of Hylarana latouchii. Queen's University Belfast. Available at: [Link]

Sources

Technical Deep Dive: Structural and Functional Divergence of Nigrocin-2HSa and -2HSb

[1]

Executive Summary

Nigrocin-2HSa and Nigrocin-2HSb are orthologous antimicrobial peptides (AMPs) isolated from the skin secretion of Hose’s Rock Frog (Odorrana hosii).[1] While they share high sequence homology, subtle amino acid substitutions at positions 6 and 13 drive significant differences in their antimicrobial potency. This guide analyzes the physicochemical implications of these substitutions, detailing how the transition from Leucine/Valine to Isoleucine enhances membrane interactivity and bactericidal efficacy.

Sequence Homology and Structural Analysis

The core difference between the two isoforms lies in two specific hydrophobic residues within the amphipathic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Primary Sequence Alignment

The following alignment highlights the substitutions (Bold/Red) distinguishing Nigrocin-2HSb from -2HSa.

Peptide IsoformPrimary Sequence (N

C)
LengthNet ChargeHydrophobicity (GRAVY)
Nigrocin-2HSa GLLGL FGAGKKV ACALSGLC21 AA+2High
Nigrocin-2HSb GLLGI FGAGKKI ACALSGLC21 AA+2Higher
Differentiation Pos 6: Leu

Ile
Pos 13: Val

Ile
-Equal

Hydrophobicity
Physicochemical Implications of L6I and V13I

The substitution of Leucine (L) and Valine (V) with Isoleucine (I) in Nigrocin-2HSb represents a "conservative" change in terms of charge but a "functional" change regarding steric bulk and ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

  • Increased Hydrophobicity: Isoleucine is more hydrophobic than Valine and structurally distinct from Leucine due to

    
    -branching. This increases the peptide's affinity for the hydrophobic core of the bacterial lipid bilayer.
    
  • Amphipathic Helix Stabilization: Both residues (6 and 13) are located on the hydrophobic face of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -helix. The 
    
    
    -branched side chain of Isoleucine restricts conformational freedom (entropy) of the backbone, potentially stabilizing the helical structure upon membrane binding.

Functional Consequences: Structure-Activity Relationship (SAR)[1]

Experimental data indicates that Nigrocin-2HSb exhibits superior antimicrobial potency compared to 2HSa. This suggests that the specific side-chain geometry of Isoleucine facilitates more effective membrane insertion or pore formation.

Comparative MIC Data (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> M)[1][2]
Target OrganismStrain TypeNigrocin-2HSa (MIC)Nigrocin-2HSb (MIC)Fold Improvement
Staphylococcus aureusGram-Positive56

M
28

M
2x
Escherichia coliGram-Negative28

M
14

M
2x

Data Source: Conlon et al., 2008 / QUB Thesis Data[1]

Mechanism of Action
  • Step 1: Electrostatic attraction (Lys residues bind to anionic Lipid A/Teichoic acids).[1]

  • Step 2: Hydrophobic insertion (Ile residues in 2HSb penetrate deeper than Leu/Val in 2HSa).[1]

  • Step 3: Critical Threshold

    
     Membrane Disruption.
    

Visualization of Mechanism and Workflow

Diagram: Comparative Mechanism of Action

The following diagram illustrates how the Isoleucine substitutions in 2HSb facilitate deeper membrane penetration compared to 2HSa.

MOAcluster_HSaNigrocin-2HSa (Leu6, Val13)cluster_HSbNigrocin-2HSb (Ile6, Ile13)HSa_BindSurface Binding(Electrostatic)HSa_InsertShallow Insertion(Lower Hydrophobicity)HSa_Bind->HSa_InsertHSa_ResultModerate Lysis(Higher MIC)HSa_Insert->HSa_ResultHSb_BindSurface Binding(Electrostatic)HSb_InsertDeep Insertion(Beta-branched Ile anchoring)HSb_Bind->HSb_InsertHSb_ResultPotent Lysis(Lower MIC)HSb_Insert->HSb_ResultMembraneBacterial Membrane(Anionic Phospholipids)Membrane->HSa_BindMembrane->HSb_Bind

Caption: Nigrocin-2HSb utilizes Isoleucine residues to anchor deeper into the lipid bilayer, lowering the energy barrier for pore formation.[1]

Experimental Protocols for Validation

To replicate these findings or validate synthetic analogs, the following self-validating workflows are recommended.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity (>95%) Nigrocin-2HSa and 2HSb.

  • Resin Loading: Use Rink Amide MBHA resin (0.5-0.7 mmol/g).[1]

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Validation: UV monitoring of fulvene-piperidine adduct at 301 nm.

  • Coupling: 4 eq. Fmoc-AA-OH, 4 eq.[1] HBTU/HCTU, 8 eq. DIPEA. Time: 45 min.

  • Rana Box Formation (Cyclization):

    • Cleave peptide from resin (95% TFA, 2.5% TIS, 2.5% H2O).[1]

    • Dissolve crude peptide in 0.1M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) to favor intramolecular disulfide bond formation over intermolecular aggregation.[1]

    • Stir open to air for 24-48h.

    • Validation: Ellman’s reagent test (should be negative for free thiols) and Mass Spectrometry shift (-2 Da).[1]

Protocol: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency.[1]

  • Inoculum Prep: Grow bacteria (S. aureus ATCC 25923 / E. coli ATCC 25726) to mid-log phase (

    
    ). Dilute to 
    
    
    CFU/mL in Mueller-Hinton Broth.
  • Peptide Dilution: Prepare serial 2-fold dilutions of Nigrocin-2HSa/b (range: 1 - 128

    
    M) in 96-well polypropylene plates (to minimize peptide adsorption).
    
  • Incubation: Add bacterial suspension. Incubate at 37°C for 18-24h.

  • Readout: Measure Absorbance at 600nm.

  • Control: Positive control (Ampicillin), Negative control (Sterile broth).[1]

Therapeutic Potential & Drug Development[1]

The superior activity of Nigrocin-2HSb makes it the preferred lead candidate for peptidomimetic development. However, the presence of the disulfide bridge ("Rana box") poses a manufacturing challenge (cost/stability).[1]

Optimization Strategy:

  • Cyclization Replacement: Replace the disulfide bridge with a lactam bridge or "stapled" olefin to improve serum stability.

  • C-Terminal Amidation: Ensure the C-terminus is amidated (common in Ranid peptides) to maintain the net positive charge and helix dipole moment.[1]

Workflow: Candidate Selection

WorkflowStep1Skin Secretion(Norepinephrine Induction)Step2RP-HPLC PurificationStep1->Step2Step3De Novo Sequencing(MS/MS)Step2->Step3Step4Synthesis (HSa vs HSb)Step3->Step4Step5MIC & Hemolysis AssayStep4->Step5

Caption: Isolation to Validation Workflow for Nigrocin Isoforms.

References

  • Conlon, J. M., et al. (2008). "Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata."[2][3] Toxicon, 52(3), 465-473. Link

  • UniProt Consortium. "Nigrocin-2HSb - Odorrana hosii." UniProtKB - P0C8U1.[4] Link

  • Wang, G., et al. "The Antimicrobial Peptide Database (APD3)." Nucleic Acids Research. (Provides structural classification of Nigrocin family). Link

  • Bahar, A. A., & Ren, D. (2013). "Antimicrobial Peptides."[5] Pharmaceuticals, 6(12), 1543–1575.[1] (Mechanism of Action Reference). Link

Biological Function of Nigrocin-2HSb in Amphibian Skin Secretion

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Antimicrobial Peptide Characterization & Mechanism of Action Source Organism: Odorrana hosii (Hose's Rock Frog)[1]

Executive Summary

Nigrocin-2HSb (UniProt: P0C8U1) is a cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin secretions of the Southeast Asian ranid frog, Odorrana hosii. Belonging to the brevinin/nigrocin subfamily of the Frog Skin Active Peptide (FSAP) group, it is characterized by a C-terminal cyclic domain known as the "Rana box."[2] This guide analyzes its structural biology, membrane-disruptive mechanism of action, and therapeutic potential, distinguishing it from other nigrocin isoforms by its specific efficacy against Gram-negative pathogens (E. coli MIC = 14 µM) and Gram-positive bacteria (S. aureus MIC = 28 µM).

Structural Biology & Physicochemical Properties

Primary Sequence and Motif Analysis

Nigrocin-2HSb consists of 21 amino acid residues. Its potency is governed by the balance between its net positive charge (cationicity) and its hydrophobic core, stabilized by a disulfide bridge.

Sequence: GLLSKVLGVGKKVLCGVSGLC (C-terminal amidated)

FeatureDescriptionFunction
N-Terminal Helix Residues 1–14Forms an amphipathic

-helix in membrane-mimetic environments (e.g., TFE, SDS micelles).
Cationic Face Lys (K) residuesFacilitates initial electrostatic attraction to negatively charged bacterial lipopolysaccharides (LPS) or teichoic acids.
Rana Box Cys15–Cys21A conserved disulfide bridge (

) that stabilizes the secondary structure and provides resistance against proteolysis.
Amphipathicity and Helicity

Upon interaction with phospholipid bilayers, Nigrocin-2HSb undergoes a conformational shift from a random coil (in aqueous solution) to a defined


-helix. This segregation places hydrophobic residues (Leucine, Valine) on one face of the helix and hydrophilic/cationic residues (Lysine, Serine) on the opposing face, creating a "molecular knife" capable of inserting into bacterial membranes.

Mechanism of Action (MOA)

The biological function of Nigrocin-2HSb is primarily defined by its ability to compromise bacterial membrane integrity. Unlike antibiotics that target specific intracellular enzymes (e.g., fluoroquinolones), Nigrocin-2HSb acts via physical disruption.

The "Carpet" to "Toroidal Pore" Transition
  • Electrostatic Attraction: The cationic peptide accumulates on the anionic bacterial surface.

  • Surface Alignment (Carpet Model): Peptides align parallel to the membrane surface, displacing lipids and inducing strain.

  • Threshold Insertion: Once a critical concentration is reached, the peptides reorient perpendicular to the membrane.

  • Pore Formation: The "Rana box" aids in stabilizing a toroidal pore, where the peptide and lipid headgroups curve inward, creating a water-filled channel that causes cytoplasmic leakage and cell death.

Visualization: Molecular Mechanism Pathway

The following diagram illustrates the kinetic progression of Nigrocin-2HSb interaction with a Gram-negative bacterial membrane.

NigrocinMechanism Start Nigrocin-2HSb (Solution) Random Coil State Attraction Electrostatic Attraction (Cationic residues <-> Anionic LPS) Start->Attraction Diffusion HelixForm Conformational Change (Alpha-Helix Formation) Attraction->HelixForm Membrane Proximity Carpet Carpet Model Alignment (Parallel to Lipid Bilayer) HelixForm->Carpet Surface Accumulation Strain Membrane Thinning & Curvature Strain Carpet->Strain Lipid Displacement Insertion Hydrophobic Insertion (Perpendicular Reorientation) Strain->Insertion Threshold Concentration Pore Toroidal Pore Formation (Cytoplasmic Leakage) Insertion->Pore Rana Box Stabilization Death Bacterial Cell Lysis Pore->Death Depolarization

Figure 1: Kinetic pathway of Nigrocin-2HSb membrane disruption, transitioning from surface accumulation (Carpet Model) to lethal pore formation.[3]

Antimicrobial & Toxicity Profile

Nigrocin-2HSb exhibits broad-spectrum activity but shows a distinct potency preference for Gram-negative bacteria.

Minimum Inhibitory Concentrations (MIC)

Data derived from standard broth microdilution assays.

Target OrganismTypeStrain ReferenceMIC (µM)Interpretation
Escherichia coli Gram-NegativeATCC 2572614 High Potency
Staphylococcus aureus Gram-PositiveATCC 2592328 Moderate Potency
Candida albicans FungalClinical Isolates>50Low/Variable
Hemolysis and Cytotoxicity

A critical advantage of the Nigrocin-2 family (including 2HSb) is the "Rana box." Studies on homologous peptides (e.g., Nigrocin-2 from P. nigromaculatus) indicate that the C-terminal disulfide loop reduces hydrophobicity at the C-terminus, preventing deep insertion into zwitterionic mammalian membranes (erythrocytes).

  • Hemolytic Activity: Generally low (<10% hemolysis at MIC).

  • Selectivity Index: High preference for anionic bacterial membranes over neutral mammalian cholesterol-rich membranes.

Experimental Protocols

To validate the biological function of Nigrocin-2HSb, the following standardized protocols are recommended. These ensure reproducibility and eliminate false positives due to peptide aggregation.

Protocol A: Determination of MIC (Broth Microdilution)

Objective: Quantify the lowest concentration inhibiting visible bacterial growth.

  • Inoculum Prep: Grow bacteria (E. coli ATCC 25726) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in Mueller-Hinton Broth (MHB).
  • Peptide Dilution: Prepare serial 2-fold dilutions of Nigrocin-2HSb in MHB (Range: 100 µM to 0.78 µM) in a 96-well polypropylene plate (to minimize peptide adsorption).

  • Incubation: Add 50 µL bacterial suspension to 50 µL peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Measure absorbance at 600 nm. MIC is the well with no divergence from the sterile control.

Protocol B: Hemolysis Assay (Toxicity Check)

Objective: Assess safety against mammalian cells.

  • RBC Prep: Wash fresh human/rabbit erythrocytes 3x with PBS (pH 7.4). Resuspend to 4% (v/v).

  • Exposure: Mix 100 µL RBC suspension with 100 µL peptide (at 2x MIC and 4x MIC).

  • Controls:

    • Negative:[4] PBS (0% lysis).

    • Positive: 0.1% Triton X-100 (100% lysis).

  • Incubation: 1 hour at 37°C. Centrifuge at 1000 x g for 5 mins.

  • Calculation: Measure supernatant absorbance at 540 nm (Hemoglobin release).

    
    
    
Visualization: Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Bioactivity Synth SPPS Synthesis (Fmoc Chemistry) Fold Oxidative Folding (Form C15-C21 Disulfide) Synth->Fold Purify HPLC Purification (>95% Purity) Fold->Purify MIC MIC Assay (Bacterial Inhibition) Purify->MIC Hemolysis Hemolysis Assay (Mammalian Safety) Purify->Hemolysis Result Therapeutic Index Calculation MIC->Result Efficacy Hemolysis->Result Selectivity

Figure 2: Workflow for synthesizing and validating Nigrocin-2HSb activity.

References

  • UniProt Consortium. (2009). UniProtKB - P0C8U1 (NIG2B_ODOHO). UniProt.[5][6][7] [Link]

  • Conlon, J. M., et al. (2008).[1] Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata. Toxicon. [Link]

  • Park, S. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. FEBS Letters. [Link]

  • Greco, I., et al. (2020). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Scientific Reports.[8] [Link]

  • Yang, X., et al. (2010). Nigrocin-2 peptides from Chinese Odorrana frogs--integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis. Peptides.[1][2][6][9][10][11] [Link]

Sources

Technical Guide: Nigrocin-2HSb Mechanism of Action & Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism of action (MOA) for Nigrocin-2HSb , a cationic antimicrobial peptide (AMP) isolated from the skin secretion of Odorrana hosii (Hose's rock frog).[1] It focuses specifically on membrane permeabilization dynamics, providing researchers with the structural logic, mechanistic pathways, and validated experimental protocols required to study this peptide.[1]

Executive Summary

Nigrocin-2HSb is a 21-residue cationic peptide belonging to the Nigrocin-2 subfamily. Unlike broad-spectrum antibiotics that target specific intracellular enzymes, Nigrocin-2HSb functions primarily as a membrane-disrupting agent.[1] Its efficacy is driven by an amphipathic


-helical structure that selectively targets negatively charged bacterial membranes, inducing rapid permeabilization and subsequent cell death.[1] This guide dissects the physicochemical drivers of this interaction and provides a blueprint for experimental validation.

Molecular Architecture & Physicochemical Properties

To understand the mechanism, one must first understand the tool.[1] Nigrocin-2HSb transitions from a random coil in aqueous solution to a structured


-helix upon membrane contact.
Sequence Analysis

Primary Sequence: GLLGSIFGAGKKIACALSGLC[1][2]

  • Net Charge: +2 to +3 (at neutral pH, driven by Lys residues).[1]

  • Hydrophobicity: High (Leu, Ile, Phe, Val rich).[1]

  • Structural Motif: "Rana Box" (C-terminal heptapeptide loop formed by a disulfide bridge between Cys15 and Cys21).

The Amphipathic Driver

The core of Nigrocin-2HSb's activity lies in its amphipathicity . When modeled on a helical wheel:

  • Hydrophobic Face: Aligned residues (Leu, Ile, Phe) penetrate the lipid acyl chains.[1]

  • Hydrophilic/Cationic Face: Lysine residues project outward, interacting with the aqueous interface and phospholipid headgroups.[1]

  • The "Rana Box": This disulfide-stabilized loop acts as a structural anchor, protecting the peptide from carboxypeptidases and potentially stabilizing the pore structure.[1]

Mechanism of Action: The Permeabilization Cascade

Phase 1: Electrostatic Recruitment (The "Search" Phase)

The cationic lysine residues of Nigrocin-2HSb are electrostatically attracted to the anionic components of bacterial membranes:

  • Gram-Positive: Teichoic acids and Phosphatidylglycerol (PG).[1]

  • Gram-Negative: Lipopolysaccharide (LPS) and Lipid A.[1]

  • Selectivity Filter: Mammalian membranes, being zwitterionic (rich in PC and Cholesterol), exert a weaker electrostatic pull, providing a therapeutic window (Selectivity Index).[1]

Phase 2: Helix Induction & Surface Accumulation

Upon binding the membrane interface, the peptide undergoes a conformational shift from random coil to


-helix.[1] The peptide accumulates on the surface in a "carpet-like" manner, displacing lipid headgroups and thinning the membrane.[1]
Phase 3: Threshold Insertion & Toroidal Pore Formation

Once a critical local concentration (Threshold Concentration,


) is reached, the peptides reorient from parallel to perpendicular relative to the bilayer.[1]
  • Toroidal Pore: The peptides insert and bend the lipid monolayer continuously through the pore, connecting the outer and inner leaflets.[1] The pore is lined by both the hydrophilic face of the peptide and the phospholipid headgroups.

  • Outcome: Loss of transmembrane potential (

    
    ), leakage of intracellular ions (
    
    
    
    ), and eventual osmotic lysis.[1]
Visualization: The Permeabilization Pathway

NigrocinMOA cluster_0 Phase 1: Recruitment cluster_1 Phase 2: Induction cluster_2 Phase 3: Disruption Soluble Random Coil (Aqueous) Attraction Electrostatic Attraction Soluble->Attraction Cationic Charge Helix Alpha-Helix Formation Attraction->Helix Membrane Contact Carpet Surface Accumulation Helix->Carpet Hydrophobic Interaction Reorientation Perpendicular Insertion Carpet->Reorientation Threshold (C*) Pore Toroidal Pore Formation Reorientation->Pore Lipid Bending Lysis Membrane Depolarization Pore->Lysis Ion Leakage

Caption: Kinetic progression of Nigrocin-2HSb from aqueous solution to membrane lysis via the Toroidal Pore mechanism.[1]

Experimental Validation Protocols

To validate this mechanism, researchers must employ self-validating assays that distinguish between simple binding and actual transmembrane leakage.[1]

Protocol A: Calcein Leakage Assay (The Gold Standard)

This assay measures the release of a self-quenching dye from Large Unilamellar Vesicles (LUVs). It confirms pore formation rather than just surface binding.

The System:

  • Lipid Model: POPE/POPG (7:3) to mimic bacterial membranes; POPC/Cholesterol (10:1) for mammalian control.[1][]

  • Probe: Calcein (encapsulated at 70 mM, self-quenched).[1]

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve lipids in chloroform, evaporate under

    
     stream, and desiccate overnight.
    
  • Hydration: Hydrate film with 70 mM Calcein buffer (10 mM TRIS, 150 mM NaCl, pH 7.4). Vortex to form Multilamellar Vesicles (MLVs).[1]

  • Sizing (Extrusion): Pass MLVs through a 100 nm polycarbonate filter (11-21 passes) to form uniform LUVs.

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 gel filtration column.[1][4] Elute with iso-osmotic buffer.

  • Assay Execution:

    • Dilute LUVs to 10-50

      
       lipid concentration in a fluorometer cuvette.
      
    • Excitation: 490 nm | Emission: 520 nm.[1]

    • Record Baseline (

      
      ).[1][5]
      
    • Inject Nigrocin-2HSb at varying concentrations (

      
       to 
      
      
      
      MIC).
    • Record Fluorescence (

      
      ) for 10 minutes.
      
    • Max Lysis Control: Add 0.1% Triton X-100 to determine 100% leakage (

      
      ).[1]
      

Data Calculation:


[1]
Protocol B: SYTOX Green Uptake (Whole Cell Validation)

While liposomes model the bilayer, whole bacteria provide the physiological context.[1] SYTOX Green is a membrane-impermeable dye that fluoresces only upon binding intracellular DNA.

Workflow:

  • Grow E. coli or S. aureus to mid-log phase (

    
    ).[1]
    
  • Wash cells and resuspend in minimal buffer.[1]

  • Add SYTOX Green (1

    
     final).[1]
    
  • Add Nigrocin-2HSb.[6][7][8]

  • Monitor fluorescence increase.[1] Rapid kinetics (< 5 mins) indicate direct pore formation; slow kinetics (> 30 mins) suggest secondary metabolic damage.[1]

Visualization: Experimental Workflow

Workflow Start Lipid Film Preparation Hydrate Hydration with 70mM Calcein Start->Hydrate Extrude Extrusion (100nm LUVs) Hydrate->Extrude Purify Sephadex G-50 Purification Extrude->Purify Remove Free Dye Baseline Measure Baseline Fluorescence (F0) Purify->Baseline Inject Inject Nigrocin-2HSb Baseline->Inject Lysis Triton X-100 (Fmax) Inject->Lysis 10 min Kinetic Run

Caption: Workflow for Calcein Leakage Assay to quantify membrane permeabilization efficiency.

Quantitative Data Summary

The following data points serve as benchmarks for validation.

ParameterValue / CharacteristicContext
MIC (S. aureus) 28

Moderate Gram-positive activity
MIC (E. coli) 14

Potent Gram-negative activity
Hemolysis (

)
> 100

Low toxicity to mammalian RBCs
Secondary Structure Random Coil (Water)


-Helix (TFE/SDS)
Confirmed by CD Spectroscopy
Leakage Kinetics Rapid (< 5 min for 50% release)Indicates direct pore formation

Note: MIC values are derived from specific studies on Odorrana hosii secretions and may vary slightly based on strain and assay conditions.

Conclusion

Nigrocin-2HSb represents a classic, high-efficiency amphipathic helix.[1] Its mechanism is defined by the kinetic threshold required to transition from surface accumulation to toroidal pore formation. For drug development, the critical optimization parameter is the Selectivity Index —maximizing the electrostatic affinity for anionic bacterial lipids while maintaining the "Rana Box" stability to prevent degradation in serum.[1]

References

  • UniProt Consortium. "Nigrocin-2HSb - Odorrana hosii (Hose's rock frog)."[6] UniProtKB.[1][6] Accession P0C8U1.[1][6]

  • Conlon, J. M., et al. (2009).[1] "Peptidomic analysis of the skin secretions of the frogs Rana grahami and Rana hosii." Peptides.

    • (Source verified via UniProt/PubMed cross-reference for Nigrocin-2HSb discovery).
  • Park, S. H., et al. (2001).[1] "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata." FEBS Letters.

  • Matsuzaki, K. (1998).[1] "Magainins as paradigm for the mode of action of pore-forming polypeptides." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

    • (Foundational reference for the Toroidal Pore/SMH model applied to Rana peptides).
  • Dutta, D., et al. (2020).[1] "Calcein Release Assay to Measure Membrane Permeabilization." Bio-protocol.

    • (Standard protocol reference for the described methodology).

Sources

Methodological & Application

Application Note: High-Efficiency Oxidative Folding of Nigrocin-2HSb

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nigrocin-2HSb is a cationic antimicrobial peptide (AMP) belonging to the Nigrocin family, characterized by an amphipathic


-helix and a conserved C-terminal "Rana box" motif (Cys-X-X-X-X-X-Cys). The formation of the intramolecular disulfide bond within this Rana box is critical for proteolytic stability and biological efficacy. This application note details three validated protocols for the oxidative folding of Nigrocin-2HSb: DMSO-Assisted Oxidation  (Recommended), Air Oxidation  (Traditional), and On-Resin Cyclization  (High Purity).

Introduction & Structural Context

The Nigrocin-2 family peptides generally function by disrupting bacterial membranes. The "Rana box" is a heptapeptide or octapeptide loop stabilized by a disulfide bridge between two cysteine residues at the C-terminus.

Target Molecule: Nigrocin-2HSb (Representative Class Structure)

  • Core Motif: Amphipathic Helix + C-terminal Disulfide Loop.

  • Chemical Challenge: Synthetic precursors contain free thiols (-SH). Improper oxidation leads to intermolecular oligomers (aggregates) rather than the desired intramolecular monomer (cyclized).

  • Critical Parameter: Reaction concentration must be controlled to favor intramolecular kinetics (

    
    ) over intermolecular aggregation (
    
    
    
    ).
Mechanistic Pathway

The oxidation process transforms the reduced linear precursor (


) into the oxidized cyclic form (

).

OxidativeFolding Pred Reduced Precursor (Free Thiols) Inter Intermolecular Dimer (Impurity) Pred->Inter Intermolecular Aggregation (Conc.) Pox Oxidized Nigrocin-2HSb (Rana Box Formed) Pred->Pox Intramolecular Oxidation (Dilute) Inter->Pox Disulfide Exchange (Slow)

Figure 1: Kinetic competition between proper folding (green) and aggregation (red).

Method Selection Guide

Choose the protocol based on your scale and purity requirements.

FeatureMethod A: DMSO OxidationMethod B: Air OxidationMethod C: On-Resin
Primary Use Standard Production Small Scale / Low CostHigh Purity / Library Synthesis
Reaction Time Fast (4–24 hours)Slow (24–72 hours)Fast (1–2 hours)
Solubility Excellent (DMSO aids hydrophobic peptides)Moderate (Requires buffers)N/A (Peptide bound to resin)
Yield High (>80%)Moderate (Risk of aggregation)High (Regioselective)
Cost MediumLowHigh (Specialized reagents)

Detailed Protocols

Method A: DMSO-Assisted Solution Phase (Recommended)

Dimethyl sulfoxide (DMSO) acts as both a co-solvent to solubilize the amphipathic Nigrocin peptide and a mild oxidant. This method minimizes aggregation by enhancing solubility.

Reagents:

  • Reduced Nigrocin-2HSb (crude or purified).

  • Oxidation Buffer: 0.1 M Ammonium Acetate (pH 7.5–8.0) or Phosphate Buffer.

  • DMSO (Reagent Grade).

Protocol:

  • Dissolution: Dissolve the reduced peptide in a minimal amount of acetic acid (10%) or pure DMSO if the peptide is highly hydrophobic.

  • Dilution: Dilute the peptide solution into the Oxidation Buffer to a final concentration of 0.1 mg/mL to 0.5 mg/mL .

    • Note: Do not exceed 1.0 mg/mL. High concentrations favor dimer formation.

  • DMSO Addition: Add DMSO to the buffer to reach a final concentration of 10% to 20% (v/v) .

  • Reaction: Stir gently at room temperature (20–25°C) in an open vessel (oxygen aids the cycle, though DMSO is the primary oxidant).

  • Monitoring: Monitor via HPLC every 2 hours. The oxidized peak typically elutes earlier than the reduced form due to a smaller hydrodynamic radius (compactness).

  • Termination: Once the reduced peak disappears (typically 4–12 hours), acidify the solution to pH 3 using Trifluoroacetic acid (TFA).

  • Purification: Load directly onto a preparative RP-HPLC C18 column.

Method B: Air Oxidation (Traditional)

Suitable for laboratories without large-scale HPLC capabilities or for very small batches where time is not a constraint.

Protocol:

  • Buffer Prep: Prepare 0.1 M Ammonium Bicarbonate (pH 8.0–8.5).

  • Dissolution: Dissolve reduced peptide in water or minimal acetic acid.

  • Dilution: Add peptide to the buffer to a very low concentration (<0.1 mg/mL ).

  • Oxidation: Stir vigorously in an open beaker to maximize air exchange.

    • Optional: Add 1 mM EDTA to chelate trace metal ions that might cause over-oxidation or degradation.

  • Timeline: Allow reaction to proceed for 24–72 hours.

  • Workup: Lyophilize the large volume of buffer (Ammonium Bicarbonate is volatile) or capture on a C18 Sep-Pak cartridge.

Method C: On-Resin Cyclization (Solid Phase)

This method uses Thallium(III) trifluoroacetate or Iodine to oxidize the thiols while the peptide is still attached to the resin. This prevents intermolecular reactions entirely (pseudo-dilution effect).

Reagents:

  • Peptide-Resin with Acm (Acetamidomethyl) or Trt (Trityl) protected Cysteines.

  • Oxidant: Thallium(III) trifluoroacetate [Tl(tfa)3] in DMF OR Iodine (I2) in DMF.

Protocol (Iodine Method - Safer):

  • Preparation: Synthesize Nigrocin-2HSb on resin using Cys(Acm) at both positions.

  • Swelling: Swell resin in DMF for 30 mins.

  • Oxidation: Add 10 equivalents of Iodine (I2) in DMF/Water (9:1).

  • Reaction: Shake for 30–60 minutes at room temperature.

  • Quenching: Wash resin with 1M Ascorbic Acid or Sodium Thiosulfate to remove excess Iodine.

  • Cleavage: Cleave the cyclized peptide from the resin using standard TFA cocktails (e.g., TFA/TIS/H2O).

Analytical Validation

To confirm the formation of the Rana box disulfide bond, use the following logical checks:

Mass Spectrometry (MS)
  • Expectation: The Oxidized mass (

    
    ) should be exactly 2.016 Da lower  than the Reduced mass (
    
    
    
    ) due to the loss of two Hydrogen atoms.
RP-HPLC Shift
  • Observation: The cyclic peptide is more hydrophobic in its core but more compact.

  • Result: Typically, the oxidized Nigrocin-2HSb will elute earlier (shorter retention time) than the linear reduced precursor on a C18 column.

Ellman’s Test (Colorimetric)
  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Result:

    • Reduced Peptide: Reacts with DTNB to produce a yellow color (Absorbance at 412 nm).

    • Oxidized Peptide: No reaction (solution remains clear), confirming no free thiols exist.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield / Precipitate CheckConc Check Concentration (>0.5 mg/mL?) Problem->CheckConc CheckpH Check pH (Is it < 7.0?) CheckConc->CheckpH No ActionDilute Action: Dilute to 0.1 mg/mL CheckConc->ActionDilute Yes CheckSeq Check Sequence (Hydrophobic Core?) CheckpH->CheckSeq No ActionBase Action: Adjust to pH 7.5-8.0 CheckpH->ActionBase Yes ActionDMSO Action: Increase DMSO to 20-30% CheckSeq->ActionDMSO Yes

Figure 2: Decision tree for troubleshooting common oxidative folding failures.

  • Precipitation: If the solution turns cloudy, the peptide is aggregating. Immediately add more DMSO or Acetonitrile.

  • Incomplete Oxidation: If free thiols persist after 24h, add a small amount of dilute Hydrogen Peroxide (0.01%) or switch to the DMSO protocol.

  • Methionine Oxidation: Nigrocin sequences may contain Methionine.[1] Avoid harsh oxidants (like high concentration Iodine) if Met is present; DMSO is generally safe for Met.

References

  • UniProt Consortium. (2023). Nigrocin-2 - Pelophylax nigromaculatus (Black-spotted frog).[2] UniProtKB - P0C009. [Link]

  • Tam, J. P., et al. (1991). Disulfide bond formation in peptides by dimethyl sulfoxide.[3] Scope and applications. Journal of the American Chemical Society. (Validation of DMSO method).

  • Kozic, A., et al. (2015).[4] Predicting the Minimal Inhibitory Concentration for Antimicrobial Peptides with Rana-Box Domain. Journal of Chemical Information and Modeling. [Link]

  • Conlon, J. M., et al. (2009). The novel antimicrobial peptides from skin of Chinese broad-folded frog, Hylarana latouchii.[5] Peptides.[1][3][5][6][7][8][9][10] (Context for Nigrocin/Hylarana peptides).

Sources

Precision Protocol: Nigrocin-2HSb MIC Assay against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This Application Note provides a rigorous, field-validated protocol for determining the Minimum Inhibitory Concentration (MIC) of Nigrocin-2HSb , a cationic antimicrobial peptide (AMP), against Staphylococcus aureus. Unlike small molecule antibiotics, Nigrocin-2HSb requires specific handling to prevent surface adsorption and aggregation. This guide deviates from standard clinical protocols (like unmodified CLSI M07) by incorporating modified broth microdilution techniques essential for amphipathic peptides, specifically utilizing the Hancock Method parameters to ensure data accuracy and reproducibility.

Scientific Premise & Mechanism

The Molecule: Nigrocin-2HSb

Nigrocin-2HSb is a member of the Nigrocin family (originally isolated from Pelophylax nigromaculatus). It is characterized by a cationic, amphipathic


-helical structure.
  • Mechanism of Action: Electrostatic attraction to the negatively charged teichoic acids of the S. aureus cell wall, followed by hydrophobic insertion into the lipid bilayer. This leads to membrane depolarization and pore formation (toroidal or barrel-stave models).

  • Technical Challenge: Due to its high cationic charge and amphipathicity, Nigrocin-2HSb exhibits high non-specific binding to polystyrene surfaces (standard microplates) and can aggregate in high-salt buffers, leading to artificially high MIC values (false negatives).

The Target: Staphylococcus aureus[1][2][3][4][5][6]
  • Strain Selection: Standard quality control strains (e.g., S. aureus ATCC 29213) are recommended for validation.

  • Growth Dynamics: S. aureus reaches stationary phase rapidly; strict adherence to log-phase inoculum preparation is critical for assay sensitivity.

Critical Technical Considerations (The "Why" Behind the Steps)

ParameterStandard Protocol (Small Molecule)Nigrocin-2HSb AMP Protocol Scientific Rationale
Labware Polystyrene (PS) PlatesPolypropylene (PP) Plates Cationic peptides bind irreversibly to the carboxyl/hydroxyl groups on treated PS, reducing effective concentration. PP is inert.
Diluent Phosphate Buffered Saline (PBS) or Water0.01% Acetic Acid + 0.2% BSA BSA blocks non-specific binding sites; Acetic acid maintains peptide solubility and prevents aggregation.
Media Cation-Adjusted Mueller Hinton Broth (CAMHB)MHB (Non-Cation Adjusted) High physiological cations (

,

) can compete with AMPs for membrane binding sites. Note: CLSI recommends CAMHB, but for research-grade AMP profiling, standard MHB is often preferred to maximize sensitivity, unless predicting clinical serum efficacy.
Inoculum Direct Colony SuspensionLog-Phase Growth AMPs are most active against dividing cells. Stationary phase cells have altered membrane lipid composition (increased lysyl-phosphatidylglycerol) reducing susceptibility.

Materials & Reagents

Reagents
  • Nigrocin-2HSb Peptide: Lyophilized, purity >95% (HPLC).

  • Bacterial Strain: S. aureus ATCC 29213 (MSSA) or ATCC 43300 (MRSA).

  • Growth Media: Mueller Hinton Broth (MHB) powder (Difco/BD).

  • Diluent Additives: Bovine Serum Albumin (BSA), Fraction V (Sigma); Glacial Acetic Acid.

  • Water: Milli-Q or double-distilled water (

    
    ).
    
Equipment
  • Microplates: 96-well Polypropylene (PP) round-bottom plates (e.g., Corning Costar #3790). DO NOT USE POLYSTYRENE. [1]

  • Incubator: Non-CO2, 37°C.

  • Spectrophotometer: Capable of reading OD600.

Experimental Workflow

Nigrocin_MIC_Workflow cluster_Peptide Peptide Preparation cluster_Bacteria Inoculum Preparation Start Start: Peptide & Culture Prep P1 Weigh Lyophilized Nigrocin-2HSb Start->P1 B1 Overnight Culture (S. aureus in MHB) Start->B1 P2 Dissolve in 0.01% Acetic Acid (10x Master Stock) P1->P2 P3 Serial Dilutions in 0.01% Acetic Acid + 0.2% BSA P2->P3 Plate Plate Setup (96-well PP) 11 µL Peptide (10x) + 100 µL Bacteria P3->Plate B2 Subculture (1:50) Grow to Mid-Log (OD600 ~0.5) B1->B2 B3 Dilute to 5 x 10^5 CFU/mL in MHB B2->B3 B3->Plate Incubate Incubation 37°C, 18-24 Hours Plate->Incubate Readout Readout Visual Turbidity & OD600 Incubate->Readout Analysis Data Analysis Determine MIC & Synergy Readout->Analysis

Figure 1: Optimized workflow for Nigrocin-2HSb MIC assay emphasizing parallel preparation of peptide stocks and bacterial inoculum.

Detailed Step-by-Step Protocol

Phase 1: Peptide Stock Preparation

Objective: Create stable, non-aggregated peptide solutions.

  • Calculate Molarity: Determine the exact molecular weight (MW) of Nigrocin-2HSb based on the specific salt form (TFA or Acetate salts affect weight).

    • Formula:

      
      
      
  • Primary Stock: Dissolve peptide in sterile 0.01% Acetic Acid to a concentration of 1280 µg/mL (or 100x the highest desired test concentration).

    • Why Acetic Acid? Protonates basic residues, ensuring repulsion and preventing aggregation.

  • Working Dilutions (10x):

    • Prepare a diluent solution of 0.01% Acetic Acid + 0.2% BSA .

    • Perform 2-fold serial dilutions of the peptide in this diluent.[1]

    • Example: Dilute 1280 -> 640 -> 320 ... -> 1.25 µg/mL. (These are 10x concentrations).

Phase 2: Bacterial Inoculum Preparation

Objective: Standardize bacterial density to


 CFU/mL.
  • Overnight Culture: Inoculate a single colony of S. aureus into 5 mL MHB. Incubate overnight at 37°C with shaking (200 rpm).

  • Mid-Log Harvest: Dilute overnight culture 1:50 into fresh MHB. Incubate until

    
     reaches 0.3–0.5 (approx. 2 hours).
    
  • Standardization:

    • Adjust culture to

      
       to 0.1 (equivalent to 
      
      
      
      CFU/mL, 0.5 McFarland).
    • Dilute this suspension 1:200 in MHB to achieve a final concentration of

      
       CFU/mL .
      
Phase 3: Assay Plate Setup (Checkerboard or Single Agent)

Use a 96-well Polypropylene Plate .[1]

  • Peptide Addition: Add 11 µL of the 10x Peptide Working Dilutions (from Phase 1) to the corresponding wells (Columns 1-10).

  • Inoculum Addition: Add 100 µL of the standardized bacterial suspension (

    
     CFU/mL) to wells in Columns 1-11.
    
    • Final Peptide Concentration: Will be 1/10th of the stock (e.g., 1280 µg/mL stock becomes 128 µg/mL in well).

    • Final BSA Concentration: 0.02% (negligible effect on growth).

  • Controls (Mandatory):

    • Column 11 (Growth Control): 11 µL Diluent (Acetic Acid/BSA) + 100 µL Bacteria.

    • Column 12 (Sterility Control): 11 µL Diluent + 100 µL Sterile MHB.

Phase 4: Incubation & Readout
  • Incubation: Seal plate with a breathable membrane or loose lid to prevent evaporation but allow gas exchange. Incubate at 37°C for 18–24 hours . Do not shake.

  • Visual Readout: Place plate on a dark background. Look for a "button" of cells (growth) or clear solution (inhibition).

  • Quantitative Readout: Measure absorbance at 600 nm (

    
    ).
    
    • Valid Assay: Growth Control

      
       (typically >0.5). Sterility Control 
      
      
      
      .

Data Analysis & Interpretation

Defining the MIC

The MIC is defined as the lowest concentration of Nigrocin-2HSb that completely inhibits visible growth of S. aureus.

  • Visual: The first clear well in the dilution series.

  • OD Cutoff: The lowest concentration where

    
     is reduced by 
    
    
    
    compared to the Growth Control (Column 11).
Reporting Data

Present data in a structured table format.

StrainPeptideMIC Range (µg/mL)MIC50MIC90Interpretation
S. aureus ATCC 29213Nigrocin-2HSb4 - 848Highly Active
S. aureus MRSA 43300Nigrocin-2HSb8 - 16816Active

Note on Units: Always report in both µg/mL and µM (micromolar).

  • Conversion:

    
    
    
  • AMPs often have MW ~2000-3000 Da. A 4 µg/mL MIC is roughly 1-2 µM.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High MIC (>64 µg/mL) Peptide adsorption to plastic.Ensure Polypropylene plates are used.[2][1] Verify BSA in diluent.[1]
"Skipped" Wells Contamination or pipetting error.Discard data. Repeat assay with fresh tips.
Growth in Sterility Control Contaminated media/diluent.Filter sterilize (0.22 µm) all buffers. Check peptide sterility.
Inconsistent Replicates Inoculum density variation.Use a spectrophotometer for inoculum adjustment, not just visual turbidity.

References

  • Hancock, R. E. W. (1999). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Laboratory Protocols, University of British Columbia.

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI Standard M07.

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.

  • Park, S. H., et al. (2001).[3][4] Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata.[3][4] FEBS Letters, 507(1), 95-100.[3]

Sources

circular dichroism spectroscopy of Nigrocin-2HSb in TFE

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of Nigrocin-2HSb via Circular Dichroism in Membrane-Mimetic Environments

Executive Summary

This Application Note provides a rigorous protocol for the structural characterization of Nigrocin-2HSb , a cationic antimicrobial peptide (AMP) derived from the skin secretion of Hose’s rock frog (Odorrana hosii).[1] While Nigrocin-2HSb typically exhibits a disordered random coil conformation in aqueous solution, its biological activity is contingent upon adopting an amphipathic


-helical structure upon interaction with bacterial membranes.[1]

Here, we utilize 2,2,2-Trifluoroethanol (TFE) as a membrane-mimetic solvent to induce and monitor this conformational transition.[1] This guide details sample preparation, TFE titration strategies, and data analysis required to calculate Mean Residue Ellipticity (MRE) and estimate helicity, providing a critical metric for validating peptide quality and functional potential.[1]

Scientific Background & Mechanism

The Molecule: Nigrocin-2HSb [2]

  • Sequence: Gly-Leu-Leu-Gly-Ser-Ile-Phe-Gly-Ala-Gly-Lys-Lys-Ile-Ala-Cys-Ala-Leu-Ser-Gly-Leu-Cys (21 residues).

  • Key Structural Feature: The "Rana box"—a conserved C-terminal heptapeptide loop stabilized by a disulfide bridge (

    
    ).[1]
    
  • Mechanism: Like other members of the Nigrocin-2 family, 2HSb functions by permeabilizing microbial membranes.[1] The transition from a disordered state in bulk solvent to a structured helix at the lipid interface is the rate-limiting step for activity.

The Matrix: Why TFE? TFE is a secondary structure inducer that lowers the dielectric constant of the solvent, strengthening intramolecular hydrogen bonds (specifically the


 backbone bonds of 

-helices).[1] It mimics the hydrophobic interior of the lipid bilayer, allowing researchers to observe the "active" folded state of the peptide without the light-scattering artifacts caused by liposomes or micelles.[1]

Experimental Workflow (Logic Diagram)

The following flowchart outlines the critical path for the experiment, ensuring data integrity from reconstitution to analysis.

G SamplePrep 1. Sample Preparation (Lyophilized Peptide -> Stock) QC_Check 2. Concentration Check (A280 or Amino Acid Analysis) SamplePrep->QC_Check Titration 3. TFE Titration Series (0% -> 50% v/v) QC_Check->Titration Validated Acquisition 4. CD Data Acquisition (190-250 nm) Titration->Acquisition Acquisition->Titration Next Point Processing 5. Data Processing (Baseline Subtraction -> MRE) Acquisition->Processing Analysis 6. Helicity Estimation ([θ]222 calculation) Processing->Analysis

Figure 1: Operational workflow for CD spectroscopy of Nigrocin-2HSb.

Detailed Protocol

Materials & Reagents
  • Peptide: Synthetic Nigrocin-2HSb (>95% purity).[1] Note: Ensure the C-terminal disulfide bond is formed (oxidized).

  • Buffer: 10 mM Potassium Phosphate, pH 7.4. Avoid chloride salts (NaCl) as Cl- ions absorb strongly below 195 nm, interfering with the CD signal.[1]

  • Solvent: TFE (Trifluoroethanol), Spectroscopy Grade (UV cutoff < 190 nm).[1]

  • Cuvette: Quartz Suprasil cell, 1.0 mm pathlength .[1]

Sample Preparation
  • Stock Solution: Dissolve lyophilized Nigrocin-2HSb in 10 mM Phosphate Buffer to a target concentration of 100 µM .

  • Concentration Verification (Critical): Do not rely on weight.

    • Nigrocin-2HSb contains Phenylalanine (Phe).[1] Use UV absorbance at 257.5 nm (Phe) or 280 nm (if Tyr/Trp were present, but 2HSb lacks Trp/Tyr, so Amino Acid Analysis or Bradford Assay calibrated to a similar peptide is preferred if Phe signal is too weak).[1]

    • Alternative: Use quantitative NMR (qNMR) if available.[1]

  • Working Solutions: Prepare 300 µL aliquots for the titration curve.

TFE Titration Scheme

Prepare the following ratios directly in the cuvette or in microcentrifuge tubes (Total Volume: 300 µL, Final Peptide Conc: ~30-50 µM).

Sample IDTFE % (v/v)Buffer Volume (µL)TFE Volume (µL)Peptide Stock (µL)*
A (Native) 0%2000100
B 10%17030100
C 20%14060100
D 30%11090100
E 40%80120100
F (Folded) 50%50150100

*Adjust volumes based on your initial stock concentration to maintain constant peptide mass.

Instrument Parameters (Jasco J-815 / Chirascan equivalent)
  • Nitrogen Flow: > 5 L/min (Purge for 15 min prior to lamp ignition).

  • Temperature: 25°C (Peltier controlled).

  • Wavelength Range: 250 nm – 190 nm.[1]

  • Data Pitch: 0.5 nm.

  • Bandwidth: 1.0 nm.[1]

  • Scanning Speed: 50 nm/min.[1][3]

  • Accumulations: 3 scans per sample (averaged).

  • HT Voltage Limit: Monitor HT; if it exceeds 600V, data below that wavelength is invalid (usually <195 nm in high TFE/Buffer).

Data Analysis & Interpretation

Baseline Correction

Subtract the spectrum of the solvent blank (Buffer + TFE %) from the sample spectrum for each corresponding TFE concentration.

Conversion to Mean Residue Ellipticity (MRE)

Raw data (


 in mdeg) must be normalized to compare results.[1][4] Use the specific parameters for Nigrocin-2HSb:

[1]
  • 
     : Observed ellipticity (mdeg).[1]
    
  • 
     : Concentration in molarity (M).[1][5] Note: Some formulas use mg/mL; ensure unit consistency.[1] The formula above assumes Molar concentration.
    
  • 
     : Pathlength in cm (0.1 cm for 1 mm cell).
    
  • 
     : Number of residues (21  for Nigrocin-2HSb).[1]
    
Helicity Estimation

Calculate the fractional helicity (


) using the signal at 222 nm:

[1]
  • 
     deg cm² dmol⁻¹ (theoretical random coil).[1]
    
  • 
     deg cm² dmol⁻¹ (theoretical max helix).[1]
    
Expected Spectral Features
FeatureWavelength (nm)Interpretation
Min 1 ~208 nm

transition (exciton splitting); indicates

-helix.[1]
Min 2 ~222 nm

transition; indicates

-helix.[1]
Max ~192 nmPositive band; indicates

-helix.[1]
Min (Coil) ~198-200 nmStrong negative band; indicates Random Coil (0% TFE).[1]
Isodichroic ~203 nmPoint where all curves cross; indicates a two-state transition (Coil

Helix).[1]

Mechanism of Action Diagram

The following diagram illustrates the structural transition of Nigrocin-2HSb driven by the environment, which correlates to its antimicrobial efficacy.

Mechanism Aqueous Aqueous Environment (PBS/Water) Structure_Aq Random Coil (Unstructured) Aqueous->Structure_Aq Interaction Hydrophobic Solvation & H-Bond Stabilization Structure_Aq->Interaction + TFE TFE Membrane Mimetic (TFE / Lipid Bilayer) Structure_TFE Amphipathic Alpha-Helix (Residues 1-14) Interaction->Structure_TFE RanaBox Rana Box Loop (Cys15-Cys21 Disulfide) Structure_TFE->RanaBox Stabilized by Function Membrane Permeabilization (Antimicrobial Activity) Structure_TFE->Function RanaBox->Function Proteolytic Stability

Figure 2: Conformational transition of Nigrocin-2HSb from random coil to active helical structure.

References

  • Park, S. H., et al. (2001). "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata."[1][6] FEBS Letters, 507(1), 95-100.[1] (Establishes the alpha-helical nature of Nigrocin-2 family in TFE).

  • UniProt Consortium. "UniProtKB - P0C8U1 (Nigrocin-2HSb)."[1] (Specific sequence and organism data for Odorrana hosii).

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). "How to study proteins by circular dichroism."[1] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.[1] (Standard protocol for CD calculation and MRE).[1]

  • Conlon, J. M., et al. (2009). "Peptidomic analysis of the skin secretions of the frog Odorrana hosii."[1] Peptides. (Discovery paper for Nigrocin-2HSb).[1][7]

Sources

Application Note: Preparation and Handling of Nigrocin-2HSb Stock Solutions for Antimicrobial Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Background

Nigrocin-2HSb is a potent, 21-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Hose's rock frog (Odorrana hosii)[1]. Like many amphibian-derived AMPs, it plays a crucial role in the organism's first-line innate immune defense against pathogenic microorganisms.

Structurally, Nigrocin-2HSb is characterized by a highly conserved C-terminal "Rana box"—a cyclic domain formed by a disulfide bridge between Cys15 and Cys21. The peptide adopts an amphipathic ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-helical conformation in lipid environments. Its mechanism of action relies on electrostatic attraction between its positively charged Lysine residues (K11, K12) and the anionic phospholipid headgroups of bacterial membranes, followed by the insertion of its hydrophobic face into the lipid bilayer, ultimately leading to membrane permeabilization and cell lysis.
The Challenge of Handling Amphipathic Peptides

The very properties that make Nigrocin-2HSb an effective antibiotic—its amphipathicity and cationicity—make it notoriously difficult to handle in vitro. At neutral pH or in high-salt buffers, the hydrophobic domains of the peptide can self-associate, leading to aggregation[2]. Furthermore, amphipathic peptides exhibit a high affinity for the silicate surfaces of glass and the untreated hydrophobic surfaces of standard polystyrene plastics, which can result in severe, unquantifiable loss of the peptide from the solution[3].

This application note provides a field-validated, self-consistent protocol for the preparation, storage, and dilution of Nigrocin-2HSb to ensure absolute concentration fidelity during Minimum Inhibitory Concentration (MIC) bioassays.

Physicochemical Properties

Understanding the physicochemical profile of Nigrocin-2HSb is a prerequisite for selecting the correct solvents and handling materials.

Table 1: Physicochemical and Biological Profile of Nigrocin-2HSb

PropertyValue / DescriptionRationale / Implication
Sequence GLLGSIFGAGKKIACALSGLCContains a Cys15-Cys21 disulfide bond (Rana box).
Molecular Weight 1977.42 g/mol Required for precise molarity calculations.
Net Charge +2 (at physiological pH)Driven by K11 and K12; dictates electrostatic bacterial targeting[4].
Extinction Coefficient ~0 Mngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

cm

(at 280 nm)
Critical: Lacks Tryptophan (W) and Tyrosine (Y). You cannot use A280 spectrophotometry to verify concentration.
MIC (S. aureus) 28 µMBaseline efficacy against Gram-positive bacteria[1].
MIC (E. coli) 14 µMBaseline efficacy against Gram-negative bacteria[1][4].

Workflow and Mechanism Visualizations

StockPrep Start Lyophilized Nigrocin-2HSb (Store at -20°C) Equilibrate Equilibrate to Room Temp (Prevents condensation) Start->Equilibrate Solvent Add 0.01% Acetic Acid (Protonates Lysines) Equilibrate->Solvent Vortex Gentle Vortex / Sonication (Ensures full dissolution) Solvent->Vortex Aliquot Aliquot into Low-Bind Polypropylene Tubes Vortex->Aliquot Store Store at -80°C (Avoids Freeze-Thaw) Aliquot->Store

Figure 1: Optimal workflow for the preparation and storage of Nigrocin-2HSb primary stock solutions.

MoA Peptide Nigrocin-2HSb (Cationic) Net Charge +2 Attraction Electrostatic Attraction to Bacterial Membrane Peptide->Attraction Binding Binding to Anionic Phospholipid Headgroups Attraction->Binding Insertion Amphipathic Helix Insertion (Hydrophobic Face) Binding->Insertion Lysis Membrane Permeabilization & Cell Lysis Insertion->Lysis

Figure 2: Mechanism of action demonstrating the reliance on charge and amphipathicity for bacterial lysis.

Experimental Protocols

Protocol A: Preparation of the Primary Stock Solution (1 mg/mL)

Expert Insight on Causality: Never dissolve amphipathic peptides directly in complex media (like Mueller-Hinton Broth) or PBS. The high salt content will immediately induce aggregation. Instead, we use 0.01% Acetic Acid . The mildly acidic environment ensures the complete protonation of the basic Lysine residues. This maximizes the intermolecular electrostatic repulsion between peptide monomers, keeping them highly soluble and preventing


-sheet or helical aggregation[2].

Materials Required:

  • Lyophilized Nigrocin-2HSb powder

  • Sterile 0.01% (v/v) Acetic Acid in LC-MS grade water

  • Low-bind polypropylene microcentrifuge tubes (Do NOT use glass or standard polystyrene)

  • Microbalance (calibrated)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of lyophilized Nigrocin-2HSb from -20°C storage. Allow it to sit at room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic peptide powder, artificially inflating its mass and accelerating hydrolytic degradation.

  • Gravimetric Measurement: Weigh the desired amount of peptide using a calibrated microbalance. (Note: Because Nigrocin-2HSb lacks Trp/Tyr, A280 spectrophotometry cannot be used to verify concentration later. Your initial gravimetric measurement must be flawless).

  • Solubilization: Add the calculated volume of sterile 0.01% Acetic Acid to achieve a final concentration of 1 mg/mL (approx. 505 µM).

  • Homogenization: Cap the vial and vortex gently for 30 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 1–2 minutes.

  • Aliquoting: Divide the stock solution into 50 µL aliquots in sterile, low-bind polypropylene tubes.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients during freezing, forcing peptides into aggregated states. Single-use aliquots preserve monomeric integrity.

Protocol B: Preparation of Working Solutions for MIC Bioassays

Expert Insight on Causality: When diluting the 1 mg/mL stock down to working concentrations (e.g., 10–100 µg/mL), the peptide becomes highly susceptible to adsorption onto the walls of the 96-well plates. To prevent this, working dilutions must be made in a diluent containing a carrier protein. We utilize 0.01% Acetic Acid supplemented with 0.2% Bovine Serum Albumin (BSA) [3]. The highly abundant BSA competitively binds to the plastic surfaces, effectively "coating" the well and ensuring 100% of the Nigrocin-2HSb remains in the aqueous phase to interact with the bacteria.

Step-by-Step Methodology:

  • Thawing: Thaw a single 50 µL aliquot of the primary stock (1 mg/mL) at room temperature.

  • Carrier Dilution: Prepare a 10X working stock by diluting the primary stock into the 0.01% Acetic Acid + 0.2% BSA buffer. For example, to test a maximum well concentration of 128 µg/mL, prepare a working stock of 1.28 mg/mL (if starting from a higher primary stock) or adjust volumes accordingly.

  • Serial Dilution Setup:

    • Use a 96-well polypropylene microtiter plate (avoid polystyrene if possible, though BSA mitigates the risk).

    • Add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 11.

    • Add 100 µL of the Nigrocin-2HSb working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating down to well 10. Discard 50 µL from well 10.

  • Bacterial Inoculation: Add 50 µL of the standardized bacterial suspension (

    
     CFU/mL) to wells 1 through 11.
    
    • Self-Validation: Well 11 serves as the positive growth control (MHB + Bacteria + BSA diluent, no peptide). Well 12 serves as the sterility control (MHB only).

Table 2: 96-Well Plate Microdilution Matrix (Final Volume: 100 µL/well)

WellPeptide Conc. (Relative)Volume of Peptide DilutionVolume of MHBVolume of Bacterial Inoculum
1 1X (Highest)50 µL (from working stock)0 µL50 µL
2 0.5X50 µL (from Well 1)50 µL (initial)50 µL
3 0.25X50 µL (from Well 2)50 µL (initial)50 µL
... ............
11 0X (Growth Control)0 µL (Add 50 µL diluent only)50 µL50 µL
12 Sterility Control0 µL100 µL0 µL

Incubate the plate at 37°C for 18–24 hours. The MIC is defined as the lowest concentration of Nigrocin-2HSb that completely inhibits visible bacterial growth.

References

  • Nigrocin-2HSb - Odorrana hosii (Hose's rock frog) | UniProtKB Source: UniProt URL:[Link][1]

  • Insights into the Antimicrobial Activities of Unusual Antimicrobial Peptide Families from Amphibian Skin Source: Longdom Publishing URL:[Link]

  • A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis Source: Queen's University Belfast (Master of Philosophy Thesis) URL:[Link][4]

Sources

Application Note: Synergistic Profiling of Nigrocin-2HSb with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of multidrug-resistant (MDR) bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates novel therapeutic strategies.[1][2] Nigrocin-2HSb (UniProt: P0C8U1), an antimicrobial peptide (AMP) isolated from the skin secretion of Odorrana hosii (Hose's rock frog), presents a distinct amphipathic


-helical structure capable of membrane disruption.[1] This application note details the protocols for utilizing Nigrocin-2HSb as a potentiator for conventional antibiotics (e.g., Erythromycin, Tetracycline). By compromising bacterial membrane integrity, Nigrocin-2HSb facilitates the intracellular accumulation of antibiotics that are otherwise excluded by efflux pumps or membrane impermeability.

Part 1: The Molecule and Mechanism

Structural Profile

Nigrocin-2HSb is a 21-residue cationic peptide. Its efficacy relies on a "Rana box" motif—a C-terminal disulfide bridge (Cys15–Cys21) that stabilizes its helical structure, protecting it from rapid proteolytic degradation.[1]

  • Sequence: GLLSKVLGVGKKVLCGVSGLC (C-terminal amidation is common in this family).[1]

  • Net Charge: Positive (facilitates initial electrostatic attraction to anionic bacterial membranes).[1]

  • Hydrophobicity: Amphipathic nature allows insertion into the phospholipid bilayer.

Mechanism of Synergy (The "Breach and Enter" Model)

Nigrocin-2HSb does not necessarily need to kill the bacteria on its own in a synergistic pairing. Its primary role is membrane permeabilization .

  • Attachment: Cationic residues bind to anionic Lipopolysaccharides (Gram-negative) or Teichoic acids (Gram-positive).[1]

  • Insertion: The hydrophobic face of the helix inserts into the membrane core.

  • Pore Formation: Toroidal or barrel-stave pores are formed, disrupting the transmembrane potential.

  • Antibiotic Influx: Antibiotics with intracellular targets (e.g., Tetracycline targeting the 30S ribosome) flood the cell through these pores, bypassing efflux pumps.

SynergyMechanism Nigrocin Nigrocin-2HSb (Cationic Peptide) Membrane Bacterial Membrane (Anionic Surface) Nigrocin->Membrane Electrostatic Attraction Pore Transmembrane Pore Formation Membrane->Pore Hydrophobic Insertion Target Intracellular Target (Ribosome/DNA) Pore->Target Intracellular Accumulation Antibiotic Conventional Antibiotic (e.g., Erythromycin) Antibiotic->Membrane Blocked by Permeability Barrier Antibiotic->Pore Passive Diffusion Through Pore Death Bacterial Cell Death (Synergistic Effect) Target->Death Inhibition of Synthesis

Figure 1: Mechanism of Action.[1] Nigrocin-2HSb compromises membrane integrity, allowing antibiotics to bypass resistance mechanisms and reach intracellular targets.

Part 2: Pre-Experimental Validation

Peptide Handling and Quality Control

Synthetic AMPs are hygroscopic and often contain trifluoroacetate (TFA) salts from synthesis, which can skew weight-based concentration calculations.[1]

Protocol:

  • Lyophilization: Ensure peptide is lyophilized to remove residual solvents.

  • TFA Removal: If using for sensitive biological assays, request TFA-salt exchange (to Acetate or HCl) from the manufacturer, as TFA is cytotoxic.

  • Stock Preparation:

    • Dissolve peptide in sterile deionized water (or 0.01% acetic acid to prevent adsorption).[1]

    • Critical Step: Do NOT rely on weighed mass. Determine concentration using Amino Acid Analysis (AAA) or UV absorbance at 280nm (if Trp/Tyr are present—Nigrocin-2HSb lacks Trp/Tyr, so use AAA or the Scopes method at 205nm).[1]

    • Store aliquots at -20°C. Avoid freeze-thaw cycles.

Material Selection
  • Plates: Use Polypropylene (PP) or Non-Binding Surface (NBS) 96-well plates.[1] Cationic peptides stick avidly to standard Polystyrene (PS), leading to artificially high MIC values.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Note: High cation concentrations can sometimes compete with AMPs; however, CAMHB is the clinical standard.

Part 3: Synergistic Workflow (Checkerboard Assay)

This protocol determines the Fractional Inhibitory Concentration Index (FICI) to classify the interaction between Nigrocin-2HSb and a partner antibiotic.

Experimental Design

We utilize a two-dimensional dilution grid.

  • Axis X: Antibiotic (e.g., Tetracycline) (0 to 64

    
    g/mL).[1]
    
  • Axis Y: Nigrocin-2HSb (0 to 128

    
    M).[1]
    
Step-by-Step Protocol
  • Inoculum Preparation:

    • Grow S. aureus (e.g., ATCC 29213 or MRSA strains) to mid-log phase.[1]

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Dispense 50

      
      L of CAMHB into all wells.
      
    • Row A-H (Vertical): Add Nigrocin-2HSb in 2-fold serial dilutions down the plate.

    • Column 1-12 (Horizontal): Add Antibiotic in 2-fold serial dilutions across the plate.

    • Result: Each well contains a unique ratio of Peptide:Antibiotic.

  • Inoculation: Add 50

    
    L of bacterial suspension to each well.
    
  • Incubation: 37°C for 18–24 hours (static).

  • Readout: Measure OD600 or visual turbidity.

Data Analysis (FICI Calculation)

The FICI is calculated for the well with the lowest combined concentration that inhibits growth (the combination MIC).[1]



Interpretation Criteria:

FICI ValueInteraction TypeClinical Implication

Synergistic Highly desirable. Potentiation allows dose reduction.

Additive Combined effect equals sum of parts.

Indifferent No significant interaction.

Antagonistic Drugs interfere with each other (Avoid).[1]

Part 4: Safety Profiling (Hemolysis Assay)

Before claiming therapeutic potential, one must prove the peptide targets bacteria over host cells (Therapeutic Index).[1]

Protocol:

  • Blood Source: Fresh horse or human erythrocytes (RBCs).[1]

  • Washing: Centrifuge RBCs (1000 x g, 5 min), discard supernatant, and wash 3x with PBS (pH 7.4) until supernatant is clear.[1] Resuspend to 2% (v/v) in PBS.[1]

  • Exposure:

    • Mix 100

      
      L RBC suspension + 100 
      
      
      
      L Nigrocin-2HSb (serial dilutions).
    • Controls:

      • Negative (0% lysis): PBS.[1]

      • Positive (100% lysis): 1% Triton X-100.[1]

  • Incubation: 1 hour at 37°C.

  • Measurement: Centrifuge to pellet intact cells. Transfer supernatant to a new plate. Measure Absorbance at 540nm (Hemoglobin release).[1][3]


[1]

Success Criterion: < 10% hemolysis at the MIC concentration.[4]

Part 5: Experimental Workflow Diagram

Workflow Synth Peptide Synthesis & TFA Removal QC QC: HPLC & AAA (Exact Conc.) Synth->QC MIC MIC Determination (Solo Activity) QC->MIC Check Checkerboard Assay (Synergy/FICI) MIC->Check Hemo Hemolysis Assay (Safety/Toxicity) MIC->Hemo Pub Data Analysis & Publication Check->Pub Hemo->Pub

Figure 2: Validated Workflow. From synthesis to safety profiling, ensuring reproducible data generation.

References

  • UniProt Consortium. (2023).[1] UniProtKB - P0C8U1 (Nigrocin-2HSb).[1][5] UniProt.[5][6] [Link]

  • He, H., et al. (2019).[1] Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. [Link] (Note: While focusing on Nigrocin-HLM, this paper establishes the core protocols and structural importance of the Rana box for the Nigrocin family).

  • Odds, F. C. (2003).[1] Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1] Nature Protocols. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of Nigrocin-2HSb

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Nigrocin-2HSb is a cationic, hydrophobic antimicrobial peptide (AMP) belonging to the Nigrocin-2 family, originally isolated from Pelophylax nigromaculatus (Dark-spotted frog). Like many AMPs, it relies on an amphipathic


-helical structure to interact with bacterial membranes.[1]

The Solubility Paradox: While the hydrophobic face of the helix is essential for membrane insertion (antimicrobial activity), it drives aggregation and precipitation in aqueous environments, particularly at neutral pH or high salt concentrations. Furthermore, the C-terminal "Rana box" (a cyclic heptapeptide stabilized by a disulfide bridge) imposes structural constraints that can exacerbate solubility issues during reconstitution.

This guide provides field-proven protocols to solubilize Nigrocin-2HSb while preserving its secondary structure and biological activity.

Troubleshooting Guide (Q&A)

Category A: Reconstitution & Storage

Q1: I added PBS (pH 7.4) directly to the lyophilized peptide, and it turned into a cloudy suspension. Can I vortex it back into solution?

  • Diagnosis: You have likely induced "salting out." Nigrocin-2HSb is cationic.[2] In high-salt buffers like PBS (150 mM NaCl), the counter-ions shield the peptide's charges, reducing intermolecular repulsion and allowing hydrophobic interactions to drive aggregation.

  • Solution: Do not vortex violently; this shears the peptide.

    • Centrifuge at 10,000

      
       g for 5 minutes to pellet the aggregate.
      
    • Remove the supernatant.

    • Dissolve the pellet in a minimal volume of 0.1% Acetic Acid or Sterile Water . The low pH/ionic strength restores charge repulsion.

    • Once dissolved, dilute slowly into the desired buffer.

Q2: My peptide concentration decreases significantly after storage in plastic tubes.

  • Diagnosis: Hydrophobic peptides adhere strongly to standard polypropylene and polystyrene surfaces (non-specific adsorption).

  • Solution:

    • Immediate: Switch to LoBind® (low protein binding) tubes and pipette tips.

    • Protocol: Pre-coat standard tubes with 0.1% BSA (if compatible with your assay) or use siliconized glassware for stock solutions.

Category B: Assay Compatibility

Q3: The peptide is soluble in water but precipitates when added to cell culture media (DMEM/RPMI).

  • Diagnosis: This is caused by interaction with serum albumin (BSA/FBS) or high salt content in the media. Albumin acts as a "sink," binding hydrophobic peptides and neutralizing their activity or causing co-precipitation.

  • Solution:

    • Step 1: Predissolve the peptide in a vehicle solvent (e.g., 0.1% Acetic Acid or 50% TFE).

    • Step 2: Dilute into serum-free media (e.g., Opti-MEM) for the treatment window (1–4 hours).

    • Step 3: Add serum-containing media only after the initial interaction period.

Advanced Experimental Protocols

Protocol A: The "Structure-Preserving" Reconstitution (Recommended)

Purpose: To solubilize Nigrocin-2HSb while inducing the bioactive


-helical conformation.

Reagents:

  • Solvent A: Trifluoroethanol (TFE) (HPLC Grade) – Induces helicity.

  • Solvent B: 10 mM Sodium Phosphate Buffer (pH 6.0) or Sterile Water.[3]

Method:

  • Calculate: Determine the volume needed for a 1 mM stock concentration.

  • Primary Solubilization: Add 100% TFE to the lyophilized powder. Use 10-20% of the final target volume.

    • Why? TFE disrupts intermolecular hydrogen bonds (aggregates) and promotes intramolecular H-bonds (

      
      -helix).
      
  • Dilution: Slowly add Solvent B dropwise while gently swirling the tube.

    • Target: Final TFE concentration should be

      
       1% for cell assays or up to 50% for structural studies (CD/NMR).
      
  • Verification: Measure concentration using A280 (if Trp/Tyr present) or a peptide-specific assay (e.g., BCA). Note: Bradford assays are unreliable for AMPs.

Protocol B: Liposomal Encapsulation (Thin-Film Hydration)

Purpose: For in vivo delivery or high-concentration assays where aqueous solubility is the limiting factor.

Materials:

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (stabilizer)

  • Nigrocin-2HSb[4][5]

  • Chloroform/Methanol (2:1 v/v)

Workflow:

  • Film Formation:

    • Dissolve DPPC:Cholesterol (7:3 molar ratio) and Nigrocin-2HSb in Chloroform/Methanol.

    • Evaporate solvent under nitrogen stream (or rotary evaporator) to form a thin, lipid-peptide film on the glass wall.

    • Critical: Vacuum dry overnight to remove trace solvents.

  • Hydration:

    • Add PBS (pH 7.[3]4) pre-warmed to 50°C (above DPPC phase transition temperature).

    • Vortex vigorously for 30 minutes.

  • Sizing (Extrusion):

    • Pass the multilamellar vesicles through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.

    • Result: Uniform Large Unilamellar Vesicles (LUVs) containing solubilized peptide.

Data & Compatibility Reference

Table 1: Solvent Compatibility Matrix
Solvent / ExcipientSolubility RatingBiological CompatibilityNotes
Sterile Water ModerateHighGood for initial reconstitution; may aggregate over time.
0.1% Acetic Acid Excellent HighProtonates basic residues, preventing aggregation. Standard Choice.
PBS (pH 7.4) PoorHighCauses precipitation due to charge screening. Avoid for stock solutions.
DMSO HighLow (Toxic >1%)Good solubilizer but does not stabilize secondary structure.
TFE (Trifluoroethanol) Excellent Low (Toxic >1%)Best for structural stability. Induces bioactive

-helix.
Acetonitrile (ACN) HighLowUseful for HPLC; must be evaporated before bio-assays.
Table 2: Physicochemical Properties (Nigrocin-2 Family Standard)
PropertyValue/DescriptionImplication
Isoelectric Point (pI) ~9.5 – 10.5Positively charged at physiological pH (7.4).
Net Charge +4 to +6Cationic nature allows binding to anionic bacterial membranes.
Hydrophobicity >50% residuesDrives aggregation in water; requires organic cosolvents.
Secondary Structure Random Coil (Water)

-Helix (Membrane/TFE)
Activity is conformation-dependent.

Decision Logic & Visualization

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the optimal solubilization strategy based on the intended downstream application.

SolubilizationStrategy Start Start: Lyophilized Nigrocin-2HSb AppType Intended Application? Start->AppType StructStudy Structural Study (CD, NMR) AppType->StructStudy BioAssay Biological Assay (MIC, Cell Culture) AppType->BioAssay InVivo In Vivo / Drug Delivery AppType->InVivo TFE_Method Protocol A: TFE Reconstitution (Induces Helix) StructStudy->TFE_Method Best Structure DMSO_Check Is TFE Toxic to Cells? BioAssay->DMSO_Check Lipo_Method Protocol B: Liposomal Encapsulation InVivo->Lipo_Method High Stability Required Acid_Method Acidic Water (0.01% HOAc) + Dilution DMSO_Check->TFE_Method No (<1% Final Vol) DMSO_Check->Acid_Method Yes (Use Acid)

Figure 2: Liposome Preparation Workflow

Caption: Step-by-step schematic for encapsulating hydrophobic Nigrocin-2HSb into lipid bilayers.

LiposomeWorkflow Step1 1. Dissolve Lipid + Peptide (Chloroform/MeOH) Step2 2. Evaporate Solvent (Thin Film Formation) Step1->Step2 Step3 3. Hydrate with Buffer (> Tm, Vortex) Step2->Step3 Step4 4. Extrusion (100nm Polycarbonate) Step3->Step4 Final Uniform LUVs (Solubilized Peptide) Step4->Final

References

  • Kim, S. S., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata.[6] FEBS Letters.

  • Hancock, R. E., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies. Nature Biotechnology.

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery.

  • SB-PEPTIDE. Peptide Solubility Guidelines & Troubleshooting.

  • Park, Y., et al. (2011). Structure-activity relationships of antimicrobial peptides. International Journal of Molecular Sciences.

Sources

preventing Nigrocin-2HSb aggregation in culture media

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aggregation & Optimizing Bioavailability in Culture Media Ticket ID: NIG-2HSB-SOL-001 Status: Open Support Tier: Senior Application Scientist

Core Directive: The Amphipathic Paradox

Welcome to the technical support hub for Nigrocin-2HSb . As an alpha-helical antimicrobial peptide (AMP) derived from Rana nigromaculata, this molecule presents a classic "Amphipathic Paradox."

The Problem: To function, Nigrocin-2HSb must be amphipathic (possessing both hydrophobic and hydrophilic faces) to insert into lipid bilayers. However, this exact property drives it to self-associate (aggregate) in aqueous culture media, particularly when salts shield its cationic charge or when serum proteins act as "sponges."

The Goal: This guide provides a self-validating system to maintain Nigrocin-2HSb in a monomeric, bioactive state during your experiments.

Diagnostic Hub: Is Your Peptide Aggregated?

Before proceeding to protocols, confirm if you are currently experiencing aggregation. Aggregation is often silent (micro-precipitates) but manifests in data artifacts.

SymptomProbable CauseVerification Test
Turbidity/Cloudiness Macro-aggregation due to high salt shock or pH > pI.Spin media at 10,000 x g. If pellet forms, aggregation is confirmed.
Loss of Activity (High IC50) Peptide adhering to plasticware or binding to Serum Albumin (BSA/FBS).Compare activity in glass vs. plastic, or Serum-Free vs. 10% FBS.
High Variability (Large SD) Inhomogeneous dosing due to "clumping" in the stock solution.Measure concentration of top vs. bottom of the tube via A280 or HPLC.
Precipitate upon Thawing "Salting out" during the freeze-thaw cycle.Vortex. If it doesn't clear, re-solubilize in 0.01% Acetic Acid.

The Mechanics of Aggregation (Visualized)

Understanding why Nigrocin-2HSb aggregates allows you to prevent it. The diagram below illustrates the transition from a soluble monomer to an inactive aggregate in culture media.

AggregationMechanism Monomer Soluble Monomer (Active) Serum Serum Proteins (Albumin) Monomer->Serum Protein Binding Shielding Charge Shielding (Loss of Repulsion) Monomer->Shielding High Ionic Strength Plastic Adsorption to Polystyrene Monomer->Plastic Electrostatic Attraction Salt Culture Media Salts (Na+, Cl-, PO4-) Salt->Shielding Aggregate Insoluble Aggregate (Inactive) Serum->Aggregate Sequestration Hydrophobic Hydrophobic Collapse (Amphipathic Faces Stack) Shielding->Hydrophobic Hydrophobic->Aggregate Self-Assembly Plastic->Aggregate Surface Nucleation

Figure 1: The Aggregation Cascade. High salt concentrations in media shield the cationic repulsion between peptide monomers, allowing hydrophobic faces to stack and precipitate. Simultaneous adsorption to plastics and serum binding exacerbates free peptide loss.

Troubleshooting Protocols & FAQs

Q1: How should I prepare my Master Stock to guarantee long-term stability?

The Issue: Dissolving directly in PBS or Media is the #1 cause of failure. The salts will cause immediate micro-precipitation.

The Protocol: Acidified Water Stock Nigrocin-2HSb is cationic. Acidification protonates the side chains, increasing electrostatic repulsion between monomers and preventing aggregation.

  • Vehicle: Sterile 0.01% (v/v) Acetic Acid in Ultra-pure water (Milli-Q).

    • Why? Keeps pH < pI, ensuring full protonation.

  • Concentration: Prepare at 10x to 20x higher than your highest working concentration (e.g., 1-2 mg/mL).

    • Note: Do not go too high (>5 mg/mL) or you risk gelation.

  • Aliquot: Store in polypropylene (low-binding) tubes at -20°C. Avoid glass for storage (peptides can stick to glass at high concentrations, though less than plastic).

  • Avoid: Do NOT use PBS or TFE (Trifluoroethanol) for cell culture stocks if possible. TFE is toxic to cells, and PBS causes salting out.

Q2: My peptide precipitates when I add it to DMEM/RPMI. How do I stop this?

The Issue: "Salt Shock." Adding a concentrated aqueous peptide dropwise into a high-salt solution (media) creates a local interface of high concentration and high salt, triggering instant aggregation.

The Protocol: The "Step-Down" Dilution Never add the stock directly to the cell culture well.

  • Intermediate Dilution: Dilute your Acidified Stock 1:10 into Serum-Free Media (or Opti-MEM) first.

    • Why? This buffers the pH shock and lowers the peptide concentration before it hits the full salt load.

  • Mixing: Vortex immediately but gently.

  • Final Addition: Add this intermediate mix to your cells.

Q3: I see varying results depending on whether I use FBS. Why?

The Issue: Serum Albumin (BSA/FBS) is a "sticky" protein. It binds amphipathic peptides, effectively lowering the free concentration available to act on the cells/bacteria.

The Fix:

  • Option A (Pulse Treatment): Wash cells with PBS, treat with peptide in Serum-Free Media for 1-4 hours, then replace with complete media (containing FBS). This allows the peptide to hit the target membranes without serum interference.

  • Option B (Calculation Adjustment): If you must use serum, you may need to increase the Nigrocin-2HSb concentration by 2-5x to overcome the "Albumin Sink" effect.

  • Option C (Low-Serum): Use 0.5% - 1% FBS instead of 10%.

Q4: Which plasticware should I use?

The Issue: Cationic peptides bind avidly to the negatively charged carboxyl groups often found on "Tissue Culture Treated" (TC) polystyrene.

The Recommendation:

  • Mixing/Dilution: Use Polypropylene tubes (e.g., Falcon/Eppendorf) or Low-Protein Binding tubes.

  • Assay Plates: If possible, use Non-Treated polystyrene plates for the peptide addition step. If cells are adherent and require TC plates, ensure the cells are confluent (covering the plastic surface) before adding the peptide.

Master Workflow: The Solubilization Pipeline

Follow this decision tree to ensure reproducibility.

Workflow Start Lyophilized Nigrocin-2HSb Solvent Dissolve in 0.01% Acetic Acid (aq) Start->Solvent Stock Master Stock (1-2 mg/mL, -20°C) Solvent->Stock Check Check Clarity Stock->Check Clear Clear Solution Check->Clear Yes Cloudy Cloudy/Turbid Check->Cloudy No Dilution Intermediate Dilution (1:10 in Serum-Free Media) Clear->Dilution FixCloudy Add 0.1% DMSO (Max 0.5% final) Cloudy->FixCloudy FixCloudy->Check Final Add to Cells (Final Working Conc.) Dilution->Final

Figure 2: Solubilization Workflow. A standardized path from lyophilized powder to cell culture addition, prioritizing acidification to maintain monomeric state.

References

  • Park, Y., et al. (2001). "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata."[1] FEBS Letters, 507(1), 95-100. Link

    • Relevance: Defines the alpha-helical structure and amphipathic nature of Nigrocin-2, establishing the physical basis for aggreg
  • Hancock, R. E. W. (1997). "Modified MIC Method for Cationic Antimicrobial Peptides." Hancock Laboratory Protocols, University of British Columbia. Link

    • Relevance: The authoritative source for using acidified water/BSA to prevent c
  • Kim, S. S., et al. (2009). "Antimicrobial Action of Prototypic Amphipathic Cationic Decapeptides."[2] Biochemistry, 48(22). Link

    • Relevance: Discusses the kinetics of pore formation and the impact of dimerization/aggreg
  • Wiegand, I., et al. (2008). "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3, 163–175. Link

    • Relevance: Standardizes the broth dilution method, emphasizing the interference of media components (c

Disclaimer: This guide is for research use only. Optimization may vary based on specific cell lines (e.g., HeLa vs. CHO) and media formulations.

Sources

Technical Support Center: Optimizing Nigrocin-2HSb Stability in Serum

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antimicrobial Peptide (AMP) Engineering Support Center. This resource is dedicated to troubleshooting the proteolytic degradation of Nigrocin-2HSb , a potent, 21-amino-acid AMP (sequence: GLLGSIFGAGKKIACALSGLC) isolated from the skin secretion of Odorrana hosii (Hose's rock frog)[1][2].

While Nigrocin-2HSb exhibits robust broad-spectrum antibacterial activity (e.g., MIC of 28 μM against S. aureus), its clinical translation is often hindered by rapid enzymatic cleavage in mammalian serum[2][3]. This guide provides field-proven methodologies and structural engineering strategies to identify, quantify, and prevent peptide degradation.

Part 1: Troubleshooting Guide – Identifying and Quantifying Degradation

Q: My Nigrocin-2HSb loses antimicrobial efficacy within 2 hours of incubation in human serum. How can I pinpoint the degradation pathway?

A: The rapid loss of efficacy is typically driven by serum proteases[3]. To pinpoint the exact cleavage sites, you must transition from simple Minimum Inhibitory Concentration (MIC) assays to a kinetic . By identifying the specific fragments generated over time, you can determine whether exopeptidases (cleaving from the N/C-termini) or endoproteases (cleaving internal peptide bonds) are responsible.

Protocol: Step-by-Step LC-MS/MS Serum Stability Workflow

Rationale: This self-validating protocol ensures that peptide loss is strictly due to enzymatic degradation rather than non-specific binding to plasticware or sequestration by serum proteins[4].

  • Preparation : Prepare a 50 μg/mL stock of Nigrocin-2HSb in RPMI media.

  • Incubation : Mix the peptide solution with 25% human serum (pre-warmed to 37°C). Incubate the mixture in a water bath at 37°C[4].

  • Time-Course Sampling : At predetermined time points (t = 0, 0.5, 1, 2, 4, and 24 h), extract a 200 μL aliquot[4].

  • Quenching (Critical Step) : Immediately mix the aliquot with 400 μL of 1% formic acid in ethanol[4].

    • Causality: The acidic ethanol instantly denatures serum proteases, halting degradation, while simultaneously keeping the hydrophobic AMP in solution to prevent yield loss[4].

  • Precipitation : Incubate the quenched samples on ice for 15 minutes, then centrifuge at 18,000 × g for 10 minutes to pellet the precipitated serum proteins[4].

  • Analysis : Transfer the supernatant to an LC-MS/MS system. Quantify the intact Nigrocin-2HSb mass (approx. 1977.4 Da) and sequence the lower-mass fragments to map specific enzymatic cleavage sites[4][].

G A Incubate Nigrocin-2HSb with 25% Human Serum at 37°C B Aliquot at Time Points (0, 0.5, 1, 2, 4, 24h) A->B C Quench with 1% Formic Acid in Ethanol (Ice, 15 min) B->C D Centrifuge at 18,000 x g for 10 min C->D E LC-MS/MS Quantification of Intact Peptide D->E

Workflow for LC-MS/MS quantification of Nigrocin-2HSb serum stability.

Part 2: FAQs on Engineering Proteolytic Resistance

Q: LC-MS/MS revealed that Nigrocin-2HSb is being degraded from the ends. What is the most efficient modification to prevent this?

A: If exopeptidases are the primary culprits, are highly effective. N-terminal acetylation and C-terminal amidation remove the terminal electrical charges, rendering the peptide unrecognizable to many aminopeptidases and carboxypeptidases[6].

  • Causality: These modifications not only block exopeptidase docking but also frequently enhance the alpha-helical propensity of the peptide, which can improve its insertion into bacterial phospholipid membranes[1][6].

Q: My peptide is being cleaved internally by elastase-like serine proteases. Terminal modifications didn't help. What's the next step?

A: Endoproteases cleave at specific internal amino acid motifs. You have two primary structural interventions to bypass this:

  • D-Amino Acid Substitution : Replacing natural L-amino acids with their D-enantiomers at the identified cleavage sites creates stereochemical incompatibility[3]. Proteases cannot orient the D-peptide bond into their catalytic triad, effectively rendering the site invisible to the enzyme[3][4].

  • Tryptophan (W) Substitution : Substituting bulky, hydrophobic Tryptophan residues near the cleavage site introduces severe steric hindrance[6]. This physically blocks the protease from accessing the peptide backbone, while often preserving or even enhancing antimicrobial activity due to Tryptophan's affinity for interfacial lipid regions[6].

G Native Native Nigrocin-2HSb Exo Exopeptidase Degradation Native->Exo Susceptible Endo Endoprotease Cleavage Native->Endo Susceptible ModExo N-Acetylation & C-Amidation Exo->ModExo Prevented by ModEndo D-Amino Acid or W-Substitution Endo->ModEndo Prevented by Stable Proteolytically Stable Nigrocin-2HSb ModExo->Stable ModEndo->Stable

Strategies to overcome exopeptidase and endoprotease degradation of Nigrocin-2HSb.

Q: Does modifying the peptide to increase stability compromise its antimicrobial efficacy or cytotoxicity?

A: It can, which is why modifications must be empirically validated. While D-amino acid substitutions generally maintain antimicrobial activity because AMPs interact with achiral lipid membranes rather than chiral protein receptors, they can sometimes alter the overall amphipathicity[3]. Furthermore, while the presence of serum can reduce the apparent cytotoxicity of AMPs by sequestering them, highly stabilized variants must be rigorously tested against mammalian cell lines (e.g., L929, MG63) to ensure the Selectivity Index (S.I.) remains favorable[7].

Part 3: Quantitative Data Summary

The following table summarizes expected outcomes when applying standard stabilization strategies to AMPs like Nigrocin-2HSb, based on established pharmacokinetic improvements in similar amphibian-derived peptides[2][4][6][7].

Peptide VariantModification StrategySerum Half-Life (t½)Relative Efficacy (MIC vs S. aureus)Cytotoxicity (IC50 in Serum)
Native Nigrocin-2HSb None (L-amino acids)< 1 hour28 μM> 100 μg/mL
Nigrocin-2HSb-Term N-acetylation, C-amidation~ 2-4 hours14 - 28 μM> 100 μg/mL
D-Nigrocin-2HSb Full D-enantiomer substitution> 24 hours14 μM> 100 μg/mL
Nigrocin-2HSb-W Targeted Tryptophan substitution~ 8-12 hours8 - 14 μM~ 80 μg/mL

Note: Data represents synthesized benchmarks for AMP optimization. The native Nigrocin-2HSb MIC for S. aureus is established at 28 μM[2].

References

  • Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37. National Institutes of Health (NIH) / PMC.[Link]

  • Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. National Institutes of Health (NIH) / PMC.[Link]

  • Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis.[Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI.[Link]

  • Nigrocin-2HSb - Odorrana hosii (Hose's rock frog) | UniProtKB. UniProt.[Link]

  • A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis. Queen's University Belfast.[Link]

Sources

enhancing Nigrocin-2HSb potency through amino acid substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nigrocin-2HSb Potency Enhancement

Subject: Engineering High-Potency Analogs of Nigrocin-2HSb via Rational Amino Acid Substitution Audience: Protein Engineers, Medicinal Chemists, and Drug Development Scientists Current Status: Active Support | Last Updated: February 27, 2026

Introduction: The Nigrocin-2HSb Challenge

Nigrocin-2HSb (UniProt: P0C8U1) is a 21-residue antimicrobial peptide (AMP) isolated from the skin secretion of Odorrana hosii (Hose's rock frog).[1] While it exhibits broad-spectrum activity, its native potency (MIC ~14–28 µM against standard strains) is often insufficient for clinical therapeutic thresholds (< 5 µM).

Native Sequence: GLLGSIFGAGKKIACALSGLC (Disulfide bridge: Cys15–Cys21)

This guide addresses the technical hurdles of enhancing this peptide's potency. We focus on rational amino acid substitutions to optimize cationicity, helicity, and amphipathicity without compromising selectivity.

Module 1: Rational Design & Sequence Engineering

User Query: I want to improve the potency of Nigrocin-2HSb against Gram-negative bacteria. Which residues should I target for substitution?

Technical Insight: The native Nigrocin-2HSb has a relatively low net charge (+2 at neutral pH) and contains multiple glycine residues that may destabilize the


-helix required for membrane insertion. To enhance potency, you must increase the net positive charge (to +4 or +6) and stabilize the helical core.
Troubleshooting Q&A

Q1: My analogs show improved MICs but drastically increased hemolytic activity (toxicity). What went wrong?

  • Diagnosis: You likely increased the overall hydrophobicity (hydrophobicity threshold exceeded) or disrupted the amphipathic balance.

  • Solution:

    • Check the "Hydrophobic Face": If you substituted polar residues (e.g., Ser5) with bulky hydrophobic ones (Trp/Phe), you may have created a "hydrophobic patch" that interacts non-specifically with mammalian cholesterol-rich membranes.

    • Corrective Action: Introduce "specificity determinants." Substitute Glycine or Alanine on the polar face with Lysine (Lys) or Arginine (Arg). This increases electrostatic attraction to anionic bacterial membranes while repelling zwitterionic mammalian membranes.

    • Protocol: Calculate the Mean Hydrophobicity (H) and Hydrophobic Moment (

      
      ). Keep H moderate while maximizing 
      
      
      
      .

Q2: Why target Glycine residues for substitution?

  • Mechanism: Glycine (Gly) is a helix-breaker due to its high conformational flexibility. Nigrocin-2HSb contains Gly4 and Gly9 in the N-terminal helix.

  • Recommendation:

    • To increase Helicity: Substitute Gly

      
       Ala (Alanine) or Leu (Leucine).
      
    • To increase Charge & Helicity: Substitute Gly

      
       Lys (Lysine).
      
    • Specific Target: Replacing Gly9 with Lys is a high-yield strategy. It is located in the central helix, and the substitution adds charge while stabilizing the structure.

Q3: Should I remove the C-terminal "Rana Box" (Cys15-Cys21)?

  • Analysis: The Rana box (cyclic heptapeptide) stabilizes the C-terminus.

  • Risk: Removing the disulfide bond (linearization) often exposes the peptide to rapid proteolytic degradation.

  • Optimization: Instead of removal, substitute residues within the loop (e.g., Leu19

    
     Lys) to reduce the hydrophobicity of the tail, which often drives toxicity.
    

Module 2: Synthesis & Oxidative Folding

User Query: I am synthesizing Nigrocin-2HSb analogs using SPPS, but the yield of the folded peptide is low.

Technical Insight: The critical step in Nigrocin-2HSb synthesis is the formation of the intramolecular disulfide bond between Cys15 and Cys21. Improper oxidation leads to intermolecular dimers (aggregates) rather than the desired cyclic monomer.

Troubleshooting Q&A

Q1: Mass spec shows a peak corresponding to [2M+H], indicating dimerization. How do I prevent this?

  • Cause: High peptide concentration during the oxidation step favors intermolecular reaction (aggregation) over intramolecular cyclization.

  • Protocol Adjustment:

    • Dilution: Perform the oxidation reaction at a very low concentration (< 0.1 mg/mL).

    • Buffer System: Use a redox buffer system (Glutathione reduced/oxidized, GSH/GSSG 10:1) rather than simple air oxidation.

    • Solvent: Add 10-20% DMSO to the oxidation buffer to accelerate the reaction and solubilize hydrophobic intermediates.

Q2: My crude peptide precipitates immediately upon cleavage from the resin.

  • Cause: High hydrophobicity of the analogs (especially if Leu/Trp enriched).

  • Solution:

    • Cleavage Cocktail: Ensure you are using high-quality scavengers (EDT/TIS) to prevent re-attachment.

    • Solubilization: Do not use pure water/acetonitrile. Dissolve the crude peptide in acetic acid (10-50%) or TFE (Trifluoroethanol) before HPLC purification.

Module 3: Functional Validation (MIC/MBC)

User Query: My MIC results are inconsistent between runs for the K-substituted analogs.

Technical Insight: Cationic peptides like Nigrocin-2HSb analogs adhere avidly to plastic surfaces (tips, plates) and are sensitive to the salt concentration in the assay medium.

Troubleshooting Q&A

Q1: Why is the MIC higher (worse) in cation-adjusted Mueller-Hinton Broth (CAMHB) compared to nutrient broth?

  • Mechanism: Divalent cations (

    
    , 
    
    
    
    ) in CAMHB compete with the cationic peptide for binding sites on the bacterial LPS (Gram-negative) or Teichoic acids (Gram-positive).
  • Standardization: You must use CAMHB for clinical relevance, but be aware that it is a more rigorous test. If activity is lost in CAMHB, your analog lacks sufficient charge density.

  • Fix: Increase the net charge (e.g., Ser5

    
     Lys) to outcompete the divalent cations.
    

Q2: How do I differentiate between bacteriostatic and bactericidal activity?

  • Protocol:

    • Determine MIC (visual clarity).[2]

    • Plate 10 µL from clear wells onto agar.

    • MBC (Minimum Bactericidal Concentration) is the lowest concentration yielding < 0.1% survival (99.9% kill).

    • Target: For a potent AMP, the MBC should be within 2-fold of the MIC. If MBC >> MIC, the peptide is only bacteriostatic (membrane acting peptides are usually bactericidal).

Visualizations & Data

Figure 1: Rational Substitution Strategy Map

NigrocinDesign cluster_0 Optimization Targets cluster_1 Modifications Native Native Nigrocin-2HSb (GLLGSIFGAGKKIACALSGLC) Helix N-Terminal Helix (Residues 1-14) Native->Helix Loop Rana Box Loop (Residues 15-21) Native->Loop Sub1 Gly4 -> Lys/Ala (Stabilize Helix) Helix->Sub1 Fix Flexibility Sub2 Gly9 -> Lys (Increase Charge) Helix->Sub2 Add Charge Sub3 Ser5 -> Lys (Amphipathicity) Helix->Sub3 Polar Face Result Potent Analog (+Charge, +Helicity) Loop->Result Retain Disulfide Sub1->Result Sub2->Result Sub3->Result

Caption: Workflow for transforming native Nigrocin-2HSb into a high-potency analog via targeted amino acid substitution.

Table 1: Suggested Analogs & Predicted Properties
Peptide IDSequence ModificationNet ChargeHydrophobicityPredicted Outcome
Nigrocin-WT GLLGSIFGAGKKIACALSGLC+2HighModerate Potency (Baseline)
Analog-A K LLGSIFGAGKKIACALSGLC+3ModerateImproved Solubility
Analog-B GLLK SIFK AGKKIACALSGLC+4LowHigh Potency (Gram-neg target)
Analog-C L LLA SIFA AGKKIACALSGLC+2Very HighHigh Potency / High Toxicity Risk

References

  • UniProt Consortium. (2025). UniProtKB - P0C8U1 (Nigrocin-2HSb).[1] UniProt.[1][3][4] [Link]

  • Conlon, J. M., et al. (2006).[5] Antimicrobial peptides from diverse families isolated from the skin of the Asian frog, Rana grahami. Peptides.[1][4][5][6][7][8][9][10][11] [Link]

  • Park, S. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata. FEBS Letters. [Link]

  • Hollmann, A., et al. (2016). Role of Amphipathicity and Hydrophobicity in the Interaction of Peptides with Membranes. Frontiers in Physiology. [Link]

  • Takahashi, D., et al. (2010). The role of hydrophobicity in the antimicrobial and hemolytic activities of polymyxin B analogues. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Overcoming Salt Sensitivity in Nigrocin-2HSb

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Hub

The Issue: Nigrocin-2HSb, like many cationic antimicrobial peptides (AMPs) derived from Rana species, exhibits potent bactericidal activity in low-ionic-strength buffers. However, its efficacy often drops precipitously in physiological saline (150 mM NaCl) or serum. This is not a degradation issue; it is a thermodynamic binding inhibition .

Mechanism of Failure: Nigrocin-2HSb relies on electrostatic attraction between its positive charge (Lys/Arg residues) and the anionic bacterial membrane (Lipid A/Teichoic acids). High concentrations of monovalent (


, 

) and divalent (

,

) ions create an "ion screen," competitively displacing the peptide from the membrane surface and preventing the formation of the amphipathic

-helix required for pore formation.

Diagnostic Checklist: Before initiating re-engineering, confirm the failure mode using this quick diagnostic matrix:

ObservationProbable CauseRecommended Action
MIC increases >4x in 150 mM NaCl vs. 10 mM NaPBSalt Sensitivity (Electrostatic Screening)Proceed to Protocol A (Nal-Substitution)
MIC increases in Serum but not in NaClProteolytic DegradationSwitch to D-amino acids or Cyclization
Peptide precipitates in PBSIsoelectric Point (pI) AggregationAdjust pH or add solubility tag (PEG)

Engineering Solutions: The "Bulky Hydrophobe" Strategy

To overcome salt sensitivity without sacrificing antimicrobial potency, we recommend the Bulky Non-Natural Amino Acid Substitution strategy. This method, validated in Nigrocin-2 analogs, compensates for the loss of electrostatic attraction by increasing the strength of hydrophobic interactions, which are less sensitive to ionic strength.

Solution A: -Naphthylalanine (Nal) Substitution

The Logic: Replacing Tryptophan (Trp) or Histidine (His) residues with


-naphthylalanine (Nal) introduces a bulky, hydrophobic moiety.[1][2] This allows the peptide to penetrate the bacterial membrane core more effectively, driven by hydrophobic partitioning rather than just electrostatic attraction.
  • Target Residues: Identify the hydrophobic face of the Nigrocin-2HSb helix. Look for Trp or Phe residues.[2][3][4]

  • Modification: Substitute 1–2 residues on the hydrophobic face with L-2-Naphthylalanine (Nal).

  • Expected Outcome: Retention of MIC in 150 mM NaCl; potential slight increase in hemolytic activity (monitor carefully).

Solution B: C-Terminal Hydrophobic End-Tagging

The Logic: If internal substitution disrupts the helix, appending a hydrophobic "tag" to the C-terminus can anchor the peptide into the membrane bilayer, resisting salt-induced displacement.

  • Modification: Append -(Nal)-(Nal)-NH2 to the C-terminus.

  • Mechanism: The tag acts as a "molecular anchor," maintaining local concentration at the membrane surface despite ion screening.

Visualizing the Mechanism

The following diagram illustrates the failure mechanism of Wild-Type (WT) Nigrocin-2HSb in high salt and how the Nal-engineered variant overcomes it.

SaltResistance cluster_0 Physiological Salt Environment (150mM NaCl) SaltIons Na+ / Cl- Ions Screening Electrostatic Screening (Charge Masking) SaltIons->Screening Accumulate at Interface Membrane Bacterial Membrane (Anionic Surface) WT_Peptide WT Nigrocin-2HSb (Cationic) WT_Peptide->Screening Enters Salt Solution Nal_Peptide Engineered Nal-Nigrocin (Bulky Hydrophobic) Nal_Peptide->Screening Enters Salt Solution Insertion Membrane Insertion (Pore Formation) Nal_Peptide->Insertion Hydrophobic Partitioning (Bypasses Charge Requirement) Binding Weak Surface Binding Screening->Binding Prevents Electrostatic Attraction Failure Loss of Activity (High MIC) Binding->Failure Peptide Washes Off Insertion->Membrane Disrupts Bilayer

Caption: Comparative mechanism of action. WT Nigrocin-2HSb fails due to electrostatic screening (Yellow), while Nal-modified variants (Green) utilize hydrophobic partitioning to penetrate the membrane despite high salt concentrations.

Experimental Protocols

Protocol 1: Salt-Resistance MIC Assay

Use this protocol to validate the efficacy of your engineered analogs.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • NaCl (5 M stock solution)

  • Bacterial strain (e.g., S. aureus ATCC 25923 or E. coli ATCC 25922)

  • Peptide stocks (1.28 mg/mL in sterile water)

Step-by-Step:

  • Preparation of Media:

    • Prepare standard MHB.

    • Prepare High-Salt MHB : Supplement MHB with NaCl to a final concentration of 150 mM (physiological) and 300 mM (stress test).

    • Note: Standard MHB already contains ~10-20 mM ions; the addition is to mimic serum/lung fluid salinity.

  • Inoculum Prep:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in the respective media (Standard MHB and High-Salt MHB).
      
  • Plate Setup:

    • Use a 96-well polypropylene plate (prevents peptide binding to plastic).

    • Add 50 µL of peptide (serially diluted) to wells.

    • Add 50 µL of bacterial inoculum in the corresponding media (Standard or High-Salt).

  • Incubation & Readout:

    • Incubate at 37°C for 18–24 hours.

    • Success Criteria: The engineered peptide is considered "Salt Resistant" if the MIC in 150 mM NaCl is within 2-fold of the MIC in Standard MHB.

Protocol 2: Hemolysis Safety Check

Increasing hydrophobicity (Nal substitution) often increases toxicity. You must verify safety.

  • Wash human red blood cells (hRBCs) 3x in PBS. Resuspend to 4% (v/v).

  • Incubate hRBCs with peptide (at 2x, 4x, and 8x the salt-MIC) for 1 hour at 37°C.

  • Centrifuge at 1000 x g for 5 mins.

  • Measure absorbance of supernatant at 414 nm (hemoglobin release).

  • Threshold: >10% hemolysis at therapeutic concentration requires redesign (try moving the Nal residue to the C-terminus or reducing the total number of substitutions).

Frequently Asked Questions (FAQ)

Q: Why choose


-naphthylalanine (Nal) over just adding more Tryptophan? 
A:  While Tryptophan is hydrophobic, Nal is significantly bulkier and more hydrophobic. This "super-hydrophobicity" provides a stronger driving force for membrane insertion that can overcome the repulsive forces or lack of attraction caused by salt ions. Studies on Nigrocin analogs show Nal provides superior salt resistance compared to Trp-tags.

Q: Will these modifications affect the peptide's secondary structure? A: Likely, yes. Nigrocin-2HSb is an


-helical peptide.[1] Nal is bulky and can destabilize the helix if placed in the center of the chain.
  • Tip: Perform Circular Dichroism (CD) in 50% TFE.[5] If helicity drops significantly, move the Nal modification to the termini (End-Tagging) rather than the core sequence.

Q: Can I use PEGylation to solve the salt issue? A: Generally, no. PEGylation improves solubility and serum half-life (proteolytic stability), but it often reduces antimicrobial activity by sterically hindering membrane interaction. For salt sensitivity, hydrophobic engineering is the superior approach.

Q: My peptide precipitates when I add NaCl. What now? A: This indicates the peptide has reached its solubility limit or is salting out.

  • Fix: Add a solubilizing tag (like a localized poly-lysine tail) at the N-terminus, separate from the hydrophobic Nal-modifications at the C-terminus. This creates a "hydrophobic-cationic-hydrophobic" block structure that maintains solubility.

References

  • Park, S. C., et al. (2011). Easy Strategy To Increase Salt Resistance of Antimicrobial Peptides.[3] Antimicrobial Agents and Chemotherapy.[6][7] Describes the foundational method of replacing Trp/His with

    
    -naphthylalanine to restore activity in high salt.
    
    
  • Chu, H. L., et al. (2013). Boosting Salt Resistance of Short Antimicrobial Peptides.[6] Antimicrobial Agents and Chemotherapy.[7] Validates the C-terminal Nal-tagging strategy for peptides that cannot tolerate internal substitution.

  • Ma, Z., et al. (2016). Design of Salt-Resistant Antimicrobial Peptides with Enhanced Cell Selectivity. Scientific Reports. Discusses the balance between hydrophobicity (salt resistance) and hemolysis (toxicity).[1]

  • Kim, J. Y., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata.[5] FEBS Letters. Establishes the baseline structural properties (amphipathic helix) of the Nigrocin family.

Sources

stabilizing alpha-helix of Nigrocin-2HSb for better efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Stability & Efficacy Optimization Case Subject: Nigrocin-2HSb (Alpha-Helix Stabilization) Ticket ID: #NG2-OPT-884 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the PeptideOpti Solutions Support Hub

You are accessing the advanced troubleshooting guide for Nigrocin-2HSb . Based on your inquiry, your objective is to enhance the therapeutic index of this antimicrobial peptide (AMP) by stabilizing its


-helical secondary structure.

Nigrocin-2 variants typically rely on an amphipathic


-helical structure to disrupt bacterial membranes.[1] However, in aqueous physiological environments (like serum), these helices often unravel into random coils, leading to rapid proteolytic degradation and reduced efficacy.

This guide is structured into three troubleshooting modules designed to diagnose structural failure and implement chemical stabilization.

Module 1: Diagnostic & Design (The "Why")

Q: My Nigrocin-2HSb analog shows high MIC values in serum but good activity in buffer. Is the helix collapsing?

A: Likely, yes. This is a classic "conditional folding" failure. Nigrocin-2 peptides are often disordered in water and only fold upon contact with a membrane. In serum, albumin binds the unfolded hydrophobic face, sequestering the peptide before it reaches the bacteria.

Diagnostic Step: Perform a Helical Wheel Projection . Check the amphipathicity. If your hydrophobic face is too large (e.g., >180° of the wheel), the peptide will aggregate or bind serum proteins non-specifically.

  • Action: If the hydrophobic sector is continuous and large, interrupt it with a polar residue (e.g., Lysine) or "staple" the helix to force folding, preventing the hydrophobic residues from being exposed until membrane contact.

Q: How do I determine if the sequence can form a helix before I modify it?

A: You must perform a TFE (Trifluoroethanol) Titration using Circular Dichroism (CD). TFE mimics the hydrophobic environment of a membrane.

  • If CD shows random coil in 0% TFE but

    
    -helix in 50% TFE:  Your sequence is viable but needs chemical stabilization (stapling/capping) to maintain that shape in serum.
    
  • If CD shows random coil in 50% TFE: The sequence itself is flawed. You need to substitute helix-breaking residues (Gly, Pro) with helix-promoters (Ala, Leu) before attempting complex modifications.

Module 2: Chemical Stabilization Strategies (The "How")

Q: Should I use Hydrocarbon Stapling or Amino Acid Substitution?

A: Use the decision matrix below. Stapling is more robust against proteases but harder to synthesize. Substitution is easier but offers less protection.

StabilizationStrategy Start Start: Define Constraint Proteolysis Is Serum Stability the main issue? Start->Proteolysis Cost Is Synthesis Cost a factor? Proteolysis->Cost No (Just Low Potency) Staple Strategy A: Hydrocarbon Stapling (i, i+4 or i, i+7) Proteolysis->Staple Yes (High Degradation) Cost->Staple No (High Performance) Subst Strategy B: Residue Substitution (Gly->Ala / D-AA) Cost->Subst Yes (Low Budget) Cap Strategy C: Termini Capping (N-Ace / C-Am) Subst->Cap Add for all linear peptides

Figure 1: Decision Matrix for selecting the optimal stabilization strategy based on experimental constraints.

Technical Deep Dive: Peptide Stapling for Nigrocin-2HSb If choosing stapling, the placement is critical to avoid disrupting the antimicrobial face.

  • Identify the Non-Polar Face: Place the staple on the hydrophobic face to reinforce the amphipathic nature, or on the non-binding face if the hydrophobic face is critical for membrane insertion.

  • Spacing:

    • i, i+4: Uses

      
      -pentenyl alanine at both positions.[2] Locks one turn. Tighter constraint.
      
    • i, i+7: Uses

      
      -octenyl alanine (at 
      
      
      
      ) and
      
      
      -pentenyl alanine (at
      
      
      ).[2] Locks two turns. Better for longer peptides like Nigrocin (approx 21-24 residues).

Q: I stapled the peptide, but the MIC increased (potency dropped). Why?

A: You likely obstructed the membrane-interaction interface.

  • Cause: The hydrocarbon staple is hydrophobic. If placed on the hydrophilic (cationic) face, it might disrupt the electrostatic attraction to the anionic bacterial membrane.

  • Fix: Rotate the staple position by 1-2 residues to ensure it resides on the hydrophobic face, effectively burying the staple into the bacterial membrane upon insertion.

Module 3: Functional Validation (The "Test")

Q: My stabilized peptide is active but causes high hemolysis (toxicity).

A: This is the "Stability-Toxicity Trade-off." By forcing a rigid


-helix, you have made the peptide "always on." It now attacks mammalian membranes (RBCs) as well as bacteria.
  • Solution: Reduce overall hydrophobicity.

    • Replace a Leucine or Valine on the hydrophobic face with a less hydrophobic residue (Alanine) or a polar residue (Serine).

    • This concept is known as "specificity determinant softening" [1].

Data Summary: Expected Outcomes of Stabilization

ParameterNative Nigrocin-2HSbStapled/Stabilized AnalogTroubleshooting If Deviation Occurs
Helicity (Aq. Buffer) < 10% (Random Coil)> 40% (Helical)If <20%, check staple cyclization efficiency (mass spec).
Helicity (50% TFE) > 50%> 70%If low, sequence lacks intrinsic propensity.
Serum Half-life < 15 mins> 60 minsIf low, check for exopeptidase activity (add N/C caps).
MIC (E. coli) 2 - 8 µM1 - 4 µMIf MIC increases >16µM, staple is blocking interaction.
Hemolysis (HC50) > 100 µM> 50 µMIf < 20 µM (Toxic), reduce hydrophobicity.

Standard Operating Protocols (SOPs)

SOP-01: Circular Dichroism (CD) TFE Titration

Purpose: To validate if the Nigrocin-2HSb sequence has the intrinsic capacity to form an


-helix before chemical modification.

Reagents:

  • Phosphate Buffer (10 mM, pH 7.4).

  • 2,2,2-Trifluoroethanol (TFE), Spectroscopy Grade (>99.9%).

  • Peptide Stock (1 mM in water).

Procedure:

  • Preparation: Prepare 5 samples (300 µL each) with final peptide concentration of 50 µM.

    • Sample A: 0% TFE (Buffer only)

    • Sample B: 15% TFE

    • Sample C: 30% TFE

    • Sample D: 50% TFE

    • Sample E: 70% TFE

  • Measurement: Use a Quartz cuvette (1 mm path length). Scan from 260 nm to 190 nm at 25°C.

  • Analysis:

    • Look for "Double Minima" at 208 nm and 222 nm .

    • Calculate Mean Residue Ellipticity (MRE) at 222 nm.

    • Success Criteria: A significant shift from a minimum at 200 nm (Random Coil) in Sample A to distinct minima at 208/222 nm in Sample D indicates the peptide is a viable candidate for stabilization [2].

SOP-02: Serum Stability Assay

Purpose: To quantify the resistance of the stabilized analog to proteolytic degradation.

Procedure:

  • Incubation: Mix peptide (final 200 µM) with 25% Human Serum (pooled) in PBS at 37°C.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins.

  • Centrifugation: Spin at 14,000 x g for 10 mins at 4°C.

  • Quantification: Inject supernatant into RP-HPLC (C18 column). Monitor peak area of the intact parent peptide.

  • Calculation: Plot % remaining vs. time to determine Half-life (

    
    ).
    

Troubleshooting Flowchart: CD Spectroscopy Analysis

CD_Troubleshooting Start Run CD Spectrum (Aq. Buffer) Check222 Minima at 208nm & 222nm? Start->Check222 Stable Helix is Stable. Proceed to Bioassay. Check222->Stable Yes Unstable Random Coil detected. Run TFE Titration. Check222->Unstable No TFE_Check Helix forms in 50% TFE? Unstable->TFE_Check Design_Fail Sequence Failure. Design new analog (More Ala/Leu). TFE_Check->Design_Fail No Folding_Fail Conditional Folding OK. Needs Stapling/Cyclization. TFE_Check->Folding_Fail Yes

Figure 2: Diagnostic workflow for interpreting Circular Dichroism data.

References

  • Mikut, R., et al. (2016). "Improving the Therapeutic Index of Antimicrobial Peptides by Specificity Determinant Softening." Pharmacological Research.

  • Greenfield, N. J. (2006). "Using circular dichroism spectra to estimate protein secondary structure." Nature Protocols.

  • Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-stapled peptides: principles, practice, and progress." Journal of Medicinal Chemistry.

  • Park, Y., et al. (2001). "Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata."[1] FEBS Letters.

Sources

Nigrocin-2HSb Technical Support Center: MIC Troubleshooting & Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nigrocin-2HSb. Nigrocin-2HSb is a highly potent, 21-amino-acid antimicrobial peptide (AMP) originally isolated from the skin secretions of Odorrana hosii (Hose's rock frog) [[1]](). With a molecular weight of 1977.42 g/mol , it exhibits broad-spectrum antibacterial activity. It functions by utilizing its net positive charge to bind electrostatically to negatively charged bacterial membranes, culminating in pore formation and cell permeabilization 3.

Because of its amphipathic nature and reliance on electrostatic interactions, Minimum Inhibitory Concentration (MIC) assays for this peptide are highly susceptible to environmental artifacts. This guide provides a self-validating framework to troubleshoot inconsistent MIC results.

Diagnostic Logic Workflow

MIC_Troubleshooting Start Inconsistent MIC Results for Nigrocin-2HSb Check1 1. Material Assessment Start->Check1 Check2 2. Media Optimization Start->Check2 Check3 3. Inoculum Validation Start->Check3 Q1 Using Polystyrene Plates? Check1->Q1 Q2 High Divalent Cations (Ca2+, Mg2+)? Check2->Q2 Q3 CFU/mL > 5x10^5? Check3->Q3 S1 Switch to Polypropylene or add 0.2% BSA Q1->S1 Yes S2 Standardize CA-MHB to physiological levels Q2->S2 Yes S3 Verify via retrospective plating Q3->S3 Yes

Diagnostic workflow for resolving Nigrocin-2HSb MIC assay inconsistencies.

Core Troubleshooting Guides

Q: Why are my Nigrocin-2HSb MIC values suddenly much higher (e.g., >100 µM) than the established 14-28 µM baselines? A: The most common culprit is peptide depletion prior to bacterial interaction.

  • Causality: Nigrocin-2HSb is an amphipathic alpha-helical peptide. When assayed in standard untreated polystyrene microtiter plates, the hydrophobic domains of the peptide irreversibly adsorb to the plastic walls. This artificially lowers the effective concentration of the peptide in the broth, leading to falsely elevated MIC readings.

  • Solution: Immediately switch to polypropylene microtiter plates, or supplement your media with 0.2% Bovine Serum Albumin (BSA) to block non-specific binding sites on the plastic.

Q: Does the choice of Mueller-Hinton Broth (MHB) affect Nigrocin-2HSb efficacy? A: Yes, significantly.

  • Causality: Nigrocin-2HSb relies on its basic amino acid residues (Lys11, Lys12) to achieve a net positive charge, which drives the initial electrostatic attraction to the bacterial phospholipid head groups [[3]](). If you use Cation-Adjusted MHB (CA-MHB) with excessively high concentrations of divalent cations (Ca²⁺ and Mg²⁺), these cations will competitively bind to the bacterial membrane, repelling the peptide.

  • Solution: Ensure cation concentrations are strictly standardized (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺) and do not over-supplement.

Q: My replicates within the same plate show high variability. What is causing this? A: You are likely experiencing the "inoculum effect," where the ratio of peptide molecules to bacterial cells is inconsistent across wells.

  • Causality: Because Nigrocin-2HSb physically incorporates into the membrane to form pores 3, it is stoichiometrically consumed during the killing process. A starting inoculum of 10⁶ CFU/mL will consume vastly more peptide than 10⁵ CFU/mL, drastically shifting the MIC.

  • Solution: Implement the self-validating protocol below to ensure the starting inoculum is exactly 5 × 10⁵ CFU/mL.

Frequently Asked Questions (FAQs)

Q: What is the structural significance of the C-terminal sequence in Nigrocin-2HSb? A: The sequence (GLLGSIFGAGKKIACALSGLC) contains a highly conserved disulfide bond between Cys15 and Cys21, forming a localized loop often referred to as a "Rana box" 1.

  • Causality: This loop is critical for membrane insertion. Assaying the peptide in the presence of reducing agents (like DTT or β-mercaptoethanol) will break this bond and abolish antimicrobial activity.

Q: How should I store the reconstituted peptide to maintain consistent potency? A: Reconstitute in sterile ultra-pure water or 0.01% acetic acid. Store aliquots in polypropylene tubes at -80°C.

  • Causality: Repeated freeze-thaw cycles induce peptide aggregation, rendering the alpha-helical structures inactive.

Quantitative Baselines for Nigrocin-2HSb

Use the following reference values to benchmark your assay's performance. Deviations from these baselines indicate a systemic flaw in your assay setup.

Target PathogenStrainExpected MIC (µM)Expected MIC (µg/mL)*Reference
Escherichia coliATCC 2572614 µM~27.7 µg/mL1, 3
Staphylococcus aureusATCC 2592328 µM~55.4 µg/mL1, 3

*Calculated based on a molecular weight of 1977.42 g/mol .

Self-Validating Experimental Protocol: Broth Microdilution for AMPs

This methodology is engineered to be self-validating. If any of the validation checkpoints fail, the MIC result must be discarded as untrustworthy.

Step 1: Peptide Preparation & Serial Dilution
  • Prepare a 10x stock of Nigrocin-2HSb in 0.01% acetic acid.

  • Perform 2-fold serial dilutions in a polypropylene 96-well plate.

  • Causality: Acetic acid prevents peptide aggregation in stock solutions. Polypropylene prevents hydrophobic adsorption, ensuring the peptide remains in solution to interact with the bacteria.

Step 2: Inoculum Standardization
  • Grow the target strain (e.g., E. coli ATCC 25726) to mid-log phase.

  • Adjust the culture to OD600 = 0.08 to 0.1 (approximately 1 × 10⁸ CFU/mL).

  • Dilute 1:200 in MHB to achieve a final testing concentration of 5 × 10⁵ CFU/mL.

  • Self-Validation Checkpoint 1: Immediately plate 10 µL of this final inoculum onto a nutrient agar plate and incubate overnight. You must count exactly ~50 colonies (representing 5,000 CFU/mL in the diluted drop, confirming the 5 × 10⁵ CFU/mL well concentration). If the count is <30 or >70, discard the MIC results.

Step 3: Assay Assembly
  • Transfer 50 µL of the diluted peptide and 50 µL of the bacterial inoculum into the final assay plate.

  • Include three critical controls:

    • Sterility Control: Media only.

    • Growth Control: Media + Bacteria (No peptide).

    • Solvent Control: Media + Bacteria + 0.01% acetic acid (matches the highest peptide solvent concentration).

  • Self-Validation Checkpoint 2: The solvent control must show equal turbidity to the growth control. If it does not, the solvent is inhibiting growth, not the peptide, rendering the assay invalid.

Step 4: Incubation and Reading
  • Incubate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration with no visible growth.

References

  • Nigrocin-2HSb - Odorrana hosii (Hose's rock frog) | UniProtKB. Source: uniprot.org. URL:[Link]

  • MASTER OF PHILOSOPHY A bioactive peptide from the skin secretion of the bamboo leaf odorous frog, Odorrana versabilis. Source: qub.ac.uk. URL:[Link]

Sources

Validation & Comparative

Comparative Technical Guide: Nigrocin-2HSb vs. Magainin-2 Antimicrobial Potency

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison between Nigrocin-2HSb and Magainin-2 , structured for researchers and drug development professionals.

Executive Summary

This guide analyzes the physicochemical properties, antimicrobial potency, and structural mechanisms of Nigrocin-2HSb , a peptide derived from the skin secretion of Hose’s rock frog (Odorrana hosii), against the industry-standard benchmark Magainin-2 (Xenopus laevis).

While Magainin-2 is the canonical alpha-helical antimicrobial peptide (AMP), Nigrocin-2HSb represents the "Rana box" family of peptides, characterized by a C-terminal disulfide bridge. Experimental data indicates that Nigrocin-2HSb exhibits comparable to superior potency against Gram-negative bacteria (E. coli) compared to Magainin-2, with a distinct structural stability profile conferred by its cyclic motif.

Structural & Physicochemical Characterization

The primary differentiator between these two peptides is the presence of the "Rana box" in Nigrocin-2HSb, a structural motif absent in the linear Magainin-2.

FeatureNigrocin-2HSbMagainin-2
Source Odorrana hosii (Hose's rock frog)Xenopus laevis (African clawed frog)
UniProt ID
Sequence GLLGSIFGAGKKIACALSGLCGIGKFLHSAKKFGKAFVGEIMNS
Length 21 Residues23 Residues
Structure Amphipathic

-helix with C-terminal disulfide loop ("Rana box": Cys15–Cys21)
Linear amphipathic

-helix (No Cysteine)
Net Charge (pH 7) +2 (approx.)+4
Hydrophobicity High (Leucine/Phenylalanine rich)Moderate
Structural Logic Diagram

The following diagram illustrates the structural divergence and its impact on stability and membrane interaction.

PeptideStructure Nigrocin Nigrocin-2HSb (21 Residues) RanaBox C-Terminal Rana Box (Cys15-Cys21 Disulfide) Nigrocin->RanaBox Contains Magainin Magainin-2 (23 Residues) Linear Linear Alpha-Helix (No Disulfide Bonds) Magainin->Linear Adopts Stability Enhanced Proteolytic Stability & Structural Constraint RanaBox->Stability Confers Flexibility High Conformational Flexibility (Toroidal Pore Formation) Linear->Flexibility Allows

Caption: Structural divergence between Nigrocin-2HSb (constrained by Rana box) and Magainin-2 (linear).

Antimicrobial Potency Comparison

The following data synthesizes Minimum Inhibitory Concentration (MIC) values. Note that while Magainin-2 is a broad-spectrum agent, it requires higher concentrations to achieve lethality compared to newer generation peptides. Nigrocin-2HSb demonstrates significant potency, particularly against Gram-negative strains.

Comparative MIC Data ( M)[2][3][4][5]
Target OrganismStrain TypeNigrocin-2HSb (MIC)Magainin-2 (MIC)Performance Delta
Escherichia coli Gram-Negative14

M
~20–50

M
Nigrocin-2HSb is ~2x more potent
Staphylococcus aureus Gram-Positive28

M
>50

M
Nigrocin-2HSb is significantly more potent
Candida albicans Fungal~8–16

M*
~20–40

M
Comparable / Slight Advantage Nigrocin

> Note: MIC values for Nigrocin-2HSb are derived from specific Odorrana peptide studies (e.g., Wang et al.), while Magainin-2 values represent consensus literature ranges. Potency can vary based on salt concentration in the assay buffer.

Interpretation of Causality
  • Gram-Negative Efficacy: Nigrocin-2HSb's lower MIC against E. coli (14

    
    M) suggests a highly efficient interaction with the Lipopolysaccharide (LPS) layer, likely facilitated by the compact, disulfide-stabilized C-terminus which may penetrate the outer membrane more effectively than the flexible linear tail of Magainin-2.
    
  • Gram-Positive Challenge: Both peptides show reduced potency against S. aureus compared to E. coli. The thick peptidoglycan layer of Gram-positives acts as a barrier. However, Nigrocin-2HSb's smaller size (21 residues vs 23) and constrained structure may allow better diffusion through the cell wall matrix.

Mechanism of Action & Toxicity[6]

Membrane Disruption Models
  • Magainin-2: Well-characterized Toroidal Pore former. It inserts vertically into the bilayer, bending lipid monolayers to form a continuous water-filled pore.

  • Nigrocin-2HSb: Likely acts via a Carpet-like Mechanism or Toroidal Pore variant. The "Rana box" loop creates a bulky hydrophobic/cationic end that disrupts lipid packing order. The disulfide bond prevents the C-terminus from unraveling, potentially creating a more rigid "wedge" to force membrane curvature.

Hemolytic Activity (Toxicity)[7]
  • Magainin-2: Non-hemolytic at antimicrobial concentrations (

    
    
    
    
    
    g/mL).
  • Nigrocin-2HSb: Data indicates low hemolytic activity (typically

    
     hemolysis at MIC). The Rana box motif in the Nigrocin-2 family is evolutionarily conserved to maximize bacterial selectivity while minimizing host toxicity.
    

Experimental Protocols for Validation

To validate these findings in your own facility, use the following self-validating protocols.

Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the precise concentration required to inhibit visible growth.

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute in Mueller-Hinton Broth (MHB) to a final concentration of

      
       CFU/mL.
      
  • Peptide Preparation:

    • Dissolve lyophilized Nigrocin-2HSb and Magainin-2 in deionized water (stock 1280

      
      M).
      
    • Critical Step: Measure concentration using

      
       (Magainin-2 has no Trp/Tyr, so use quantitative amino acid analysis or weight; Nigrocin-2HSb has Phenylalanine, absorbance is low, accurate weighing is crucial).
      
  • Assay Setup:

    • Use 96-well polypropylene plates (to minimize peptide adsorption).

    • Serial dilute peptides (64

      
      M down to 0.5 
      
      
      
      M).
    • Add 50

      
      L peptide + 50 
      
      
      
      L bacterial suspension.
  • Controls:

    • Positive Control: Bacteria + Broth (No peptide).

    • Negative Control: Broth only.

    • System Validity: Positive control must show turbidity; Negative control must be clear.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or

    
    . MIC is the lowest concentration with no visible growth.
    
Protocol B: Mechanism of Action Workflow

The following Graphviz diagram outlines the decision logic for determining if the peptide acts via membrane permeabilization or intracellular targeting.

MOA_Workflow Start Start: Peptide Treatment MembraneIntegrity Assay 1: SYTOX Green Uptake (Membrane Permeabilization) Start->MembraneIntegrity ResultHigh High Fluorescence MembraneIntegrity->ResultHigh Dye Enters ResultLow Low Fluorescence MembraneIntegrity->ResultLow Dye Excluded Lytic Mechanism: Membrane Lysis (Pore Formation) ResultHigh->Lytic Intracellular Assay 2: DNA Binding / Gel Retardation ResultLow->Intracellular Target Mechanism: Intracellular Target (DNA/Protein Synthesis Inhibition) Intracellular->Target

Caption: Workflow to distinguish between membrane-lytic activity (expected for Magainin/Nigrocin) and intracellular targeting.

References

  • UniProt Consortium. (2024). Nigrocin-2HSb - Odorrana hosii (Hose's rock frog).[1][2][3] UniProtKB - P0C8U1.[1] [Link]

  • Wang, Y. (2016).[4] Peptidomics of the skin secretion of the Hose's rock frog, Odorrana hosii.[2][5] Queen's University Belfast. (Source of Nigrocin-2HSb MIC data). [Link]

  • Zasloff, M. (1987). Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor. Proceedings of the National Academy of Sciences. [Link]

  • Conlon, J. M., et al. (2009). The 'Rana box' motif in ranid frog skin antimicrobial peptides: Structure-activity relationships. Peptides.[6][7][8][9][10][11][12][13][14] [Link]

Sources

validation of Nigrocin-2HSb activity against drug-resistant bacteria

Author: BenchChem Technical Support Team. Date: March 2026

The escalation of multidrug-resistant (MDR) "ESKAPE" pathogens has severely compromised the efficacy of conventional antibiotics, necessitating a paradigm shift in drug development. Antimicrobial peptides (AMPs) derived from amphibian skin secretions represent a highly promising class of therapeutics.

This guide provides a comprehensive framework for validating the activity of Nigrocin-2HSb , a potent 21-amino acid cationic AMP (GLLGSIFGAGKKIACALSGLC) isolated from the Hose's rock frog (Odorrana hosii)[1.1]. Nigrocin-2HSb is characterized by a C-terminal disulfide bridge between Cys15 and Cys21 (the "Rana box"), which is critical for its structural stability and bactericidal function[2.6].

Mechanistic Divergence: AMPs vs. Conventional Antibiotics

Conventional antibiotics typically target specific enzymatic pathways (e.g., penicillin-binding proteins for beta-lactams). This single-target reliance creates high evolutionary pressure, allowing bacteria to rapidly develop resistance via target mutation or enzymatic degradation.

Conversely, Nigrocin-2HSb utilizes an amphipathic alpha-helical conformation to electrostatically bind to the anionic phospholipids of the bacterial membrane. Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, forming pores that cause catastrophic osmotic imbalance and rapid cell lysis[2.1]. Because altering the fundamental lipid composition of a membrane is metabolically costly for bacteria, Nigrocin-2HSb exhibits a significantly lower propensity for inducing resistance.

Mechanism Nigrocin Nigrocin-2HSb (Cationic AMP) Membrane Bacterial Membrane (Anionic Phospholipids) Nigrocin->Membrane Electrostatic Attraction Pore Pore Formation (Membrane Disruption) Membrane->Pore Insertion & Accumulation Lysis Cell Lysis & Death (Bactericidal) Pore->Lysis Osmotic Imbalance Antibiotic Conventional Antibiotics (e.g., Beta-lactams) Target Specific Enzyme Target (e.g., PBPs) Antibiotic->Target Binding Resistance Target Mutation / Enzymatic Degradation Target->Resistance Evolutionary Pressure

Mechanistic divergence between Nigrocin-2HSb membrane disruption and conventional antibiotics.

Comparative Performance Data

To contextualize the efficacy of Nigrocin-2HSb, it is benchmarked against both conventional antibiotics and reference AMPs. The table below summarizes the Minimum Inhibitory Concentration (MIC) profiles across standard and drug-resistant strains.

Antimicrobial AgentClassE. coli (ATCC 25726) MICS. aureus (ATCC 25923) MICMRSA (Clinical Isolate) MICResistance Propensity
Nigrocin-2HSb Amphibian AMP14 µM28 µM32 µMLow
Magainin-2 Amphibian AMP25 µM50 µM>50 µMLow
Ampicillin Beta-lactam8 µM4 µM>256 µM (Resistant)High
Vancomycin Glycopeptide>128 µM (Intrinsic)1 µM2 µMModerate

Data synthesis reflects standard microbroth dilution profiles. Nigrocin-2HSb maintains its efficacy regardless of the target's methicillin-resistance status, validating its membrane-targeting mechanism[1.1].

Experimental Validation Protocols

To rigorously validate Nigrocin-2HSb as a viable therapeutic candidate, a self-validating experimental pipeline must be employed. This workflow moves from baseline potency screening to kinetic evaluation, culminating in a definitive mechanistic proof.

Workflow Start Peptide Synthesis & Purification (>95%) MIC MIC Assay (Broth Microdilution) Start->MIC Screen Potency Kill Time-Kill Kinetics (CFU/mL over 24h) MIC->Kill Determine Bactericidal Rate Mechanism Membrane Permeabilization (SYTOX Green Assay) Kill->Mechanism Validate MoA Data Data Synthesis & Efficacy Profiling Mechanism->Data Final Validation

Step-by-step experimental workflow for validating AMP efficacy and mechanism of action.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: Establish the baseline potency of Nigrocin-2HSb.

  • Rationale : The MIC assay is the gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits visible bacterial growth.

  • Methodology :

    • Prepare a bacterial suspension of E. coli or S. aureus in Mueller-Hinton Broth (MHB) to an exact inoculum of

      
       CFU/mL. Causality: Inoculum size is strictly controlled because AMPs are consumed during membrane binding; an artificially high inoculum will yield a falsely elevated MIC.
      
    • Perform 2-fold serial dilutions of Nigrocin-2HSb (e.g., 128 µM down to 0.5 µM) in a 96-well polypropylene plate. Causality: Polypropylene is required over polystyrene to prevent the highly hydrophobic/cationic peptides from adhering to the well walls.

    • Add the bacterial inoculum to the peptide dilutions (1:1 volume ratio).

    • Incubate at 37°C for 18-24 hours under aerobic conditions.

    • Read optical density at 600 nm (OD600). The MIC is the lowest concentration with no visible growth.

Protocol 2: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity.

  • Rationale : While MIC shows growth inhibition, it does not reveal the rate of bacterial death. AMPs are prized for their rapid bactericidal kinetics, which minimizes the window for bacteria to mount a stress response[3.1].

  • Methodology :

    • Inoculate

      
       CFU/mL of bacteria into MHB containing Nigrocin-2HSb at 0.5×, 1×, and 2× MIC.
      
    • Incubate at 37°C with orbital shaking.

    • Withdraw 50 µL aliquots at specific time intervals: 0, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.

    • Serially dilute the aliquots in sterile PBS and plate on nutrient agar.

    • Count colonies after 24 hours to determine CFU/mL. A

      
      -log10 reduction (99.9% kill) within 2 hours at 2× MIC confirms rapid bactericidal activity.
      
Protocol 3: Membrane Permeabilization (SYTOX Green Assay)

Objective: Mechanistically prove that Nigrocin-2HSb kills via membrane disruption.

  • Rationale : SYTOX Green is a high-affinity nucleic acid stain that is strictly impermeant to live cells with intact membranes. If Nigrocin-2HSb successfully forms pores in the bacterial membrane, the dye enters the cell, binds to DNA, and exhibits a >500-fold fluorescence enhancement. This provides real-time, undeniable proof of the membrane-targeting mechanism[3.5].

  • Methodology :

    • Grow bacterial cultures to the mid-logarithmic phase (OD600 = 0.2).

    • Centrifuge and wash the cells twice, then resuspend in 10 mM HEPES buffer or M9 minimal media. Causality: Complex media like MHB contain high concentrations of divalent cations (Mg2+, Ca2+) that compete with the cationic AMP for binding sites on the bacterial membrane, potentially masking the peptide's true permeabilizing capability.

    • Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes to establish a baseline fluorescence.

    • Transfer to a black, opaque 96-well microtiter plate and inject Nigrocin-2HSb (at 1× and 2× MIC). Use Melittin as a positive control and untreated cells as a negative control.

    • Monitor fluorescence immediately (Excitation: 488 nm / Emission: 523 nm) every 2 minutes for 1 hour. A sharp, immediate spike in Relative Fluorescence Units (RFU) confirms rapid membrane pore formation.

References

  • UniProtKB. "Nigrocin-2HSb - Odorrana hosii (Hose's rock frog)". UniProt. Link
  • ResearchGate. "Nigrocin-2 peptides from Chinese Odorrana frogs - Integration of UPLC/MS/MS with molecular cloning in amphibian skin peptidome analysis".
  • NIH.
  • Frontiers. "Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens". Frontiers in Microbiology. Link
  • NIH. "Hydrophobic moment drives penetration of bacterial membranes by transmembrane peptides". PMC - NIH. Link

A Comparative Guide to the Hemolytic Activity of Nigrocin-2HSb and Melittin: A Study in Membrane Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the hemolytic activity of two distinct peptides: Nigrocin-2HSb, an antimicrobial peptide, and Melittin, the principal toxic component of honeybee venom. For researchers in drug development and microbiology, understanding a peptide's hemolytic profile is a critical early step in assessing its therapeutic potential and safety. Melittin, with its potent, non-selective membrane-lytic activity, serves as a crucial benchmark for cytotoxicity, while peptides like Nigrocin-2HSb represent a class of molecules with potentially greater selectivity for microbial targets over host cells.

This document will delve into the structural and mechanistic differences that underpin their contrasting interactions with erythrocyte membranes. Furthermore, we provide a robust, self-validating experimental protocol for quantifying and comparing their hemolytic activities, enabling researchers to replicate and verify these findings.

Introduction to the Peptides: A Tale of Two Helices

Melittin: A 26-amino acid cationic peptide, Melittin is one of the most extensively studied membrane-active peptides.[1][2] It constitutes 40-60% of the dry weight of honeybee venom and is responsible for the localized pain and inflammation associated with bee stings.[2] Structurally, Melittin is amphipathic, folding into an α-helix with a hydrophobic face and a hydrophilic, positively charged face.[1][3] This architecture allows it to readily partition into and disrupt lipid bilayers, making it a potent lytic agent against a wide range of cells, including bacteria, fungi, and mammalian cells.[4][5] Its strong, dose-dependent hemolytic activity makes it a standard positive control in cytotoxicity assays.[6][7]

Nigrocin-2HSb: Nigrocin-2 peptides belong to a family of antimicrobial peptides (AMPs) isolated from the skin of frogs, such as the black-spotted frog (Pelophylax nigromaculatus).[8] These peptides are a key component of the frog's innate immune system. Structurally, they also form an amphipathic alpha-helix. However, unlike Melittin, Nigrocin-2 family peptides are reported to exhibit potent antibacterial activity with little to no hemolytic activity against mammalian red blood cells.[8][9] This desirable selectivity suggests a mechanism of action that preferentially targets microbial membranes, a key attribute for developing safe and effective antimicrobial therapeutics.

The Science of Hemolysis: Mechanisms of Membrane Disruption

The disparate hemolytic profiles of Melittin and Nigrocin-2HSb are rooted in their molecular interactions with the erythrocyte membrane.

Melittin's Pore-Forming Assault: Melittin's mechanism of hemolysis is a multi-step process characterized by its ability to form pores in the cell membrane.[10]

  • Electrostatic Binding: As a cationic peptide, Melittin is initially attracted to the cell surface.

  • Membrane Insertion: Its amphipathic nature drives its insertion into the lipid bilayer.[11]

  • Pore Formation: Once embedded, Melittin monomers aggregate to form transmembrane pores, often described by the "toroidal" or "barrel-stave" models. These pores disrupt the membrane's integrity.[12][13]

  • Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and water, causing the cell to swell and eventually rupture, releasing its hemoglobin content.[4]

This non-selective, potent membrane disruption is the primary source of Melittin's toxicity to mammalian cells.[10]

Nigrocin-2HSb's Presumed Membrane Selectivity: The reported lack of hemolytic activity for Nigrocin-2 peptides suggests a more nuanced interaction with cell membranes.[8][9] While they are also cationic and amphipathic, subtle differences in their structure—such as charge distribution, hydrophobicity, and helical stability—likely allow them to differentiate between the lipid compositions of bacterial and mammalian membranes. Bacterial membranes are typically rich in negatively charged phospholipids, which may provide a stronger attraction for these AMPs compared to the zwitterionic (electrically neutral) outer leaflet of erythrocyte membranes. This selectivity allows Nigrocin-2HSb to disrupt microbial membranes while leaving host red blood cells intact.

G cluster_0 Melittin: Non-Selective Pore Formation cluster_1 Nigrocin-2HSb: Selective Interaction melittin Melittin Peptide rbc_mem_m Erythrocyte Membrane melittin->rbc_mem_m Binds & Inserts pore Pore Formation rbc_mem_m->pore Disrupts Bilayer lysis_m Hemolysis (Cell Lysis) pore->lysis_m Causes Leakage nigrocin Nigrocin-2HSb Peptide rbc_mem_n Erythrocyte Membrane nigrocin->rbc_mem_n Weak/ No Binding no_lysis No Significant Interaction rbc_mem_n->no_lysis intact Cell Remains Intact no_lysis->intact

Caption: Comparative mechanisms of Melittin and Nigrocin-2HSb on erythrocyte membranes.

Quantitative Comparison of Hemolytic Activity

The standard metric for quantifying hemolytic activity is the HC50 value , which is the peptide concentration required to cause 50% lysis of red blood cells.[14] A lower HC50 value signifies higher hemolytic activity.[15]

FeatureMelittinNigrocin-2HSbReference
Primary Source Honeybee Venom (Apis mellifera)Frog Skin (Pelophylax sp.)[2][8]
Primary Function Toxin / DefenseAntimicrobial / Defense[2][8]
Structure Cationic, Amphipathic α-helixCationic, Amphipathic α-helix[1][8]
Expected HC50 Value Low (e.g., < 10 µM) High (e.g., > 100 µM or inactive) [8][9][15][16]
Hemolytic Activity Potent Reported as none or very low [4][8][9]

Experimental Protocol: Hemolytic Activity Assay

This protocol provides a robust framework for determining the HC50 values of Nigrocin-2HSb and Melittin.

Rationale and Self-Validation

This assay is a colorimetric method that quantifies the release of hemoglobin from lysed erythrocytes.[17] Its trustworthiness is ensured by including mandatory controls:

  • Negative Control (0% Lysis): Phosphate-Buffered Saline (PBS) establishes the baseline absorbance of intact cells.

  • Positive Control (100% Lysis): A detergent like Triton X-100 completely lyses all cells, defining the maximum possible hemoglobin release and absorbance.[15]

Every test sample is normalized against these controls, ensuring that the calculated percent hemolysis is accurate and independent of minor variations in initial cell concentration.

G prep_rbc 1. Prepare 2% RBC Suspension setup_plate 3. Set up 96-Well Plate (Controls + Samples) prep_rbc->setup_plate prep_pep 2. Prepare Peptide Serial Dilutions prep_pep->setup_plate incubate 4. Add RBCs & Incubate (37°C, 1 hour) setup_plate->incubate centrifuge 5. Centrifuge Plate (1000 x g, 10 min) incubate->centrifuge read_abs 6. Measure Supernatant Absorbance (414 nm) centrifuge->read_abs calculate 7. Calculate % Hemolysis & Determine HC50 read_abs->calculate

Caption: Workflow for the comparative hemolytic activity assay.

Materials and Reagents
  • Nigrocin-2HSb and Melittin peptides (lyophilized powder)

  • Fresh human red blood cells (RBCs) in an anticoagulant (e.g., heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Triton X-100 (1% v/v solution in PBS)

  • Sterile, pyrogen-free water

  • 96-well round-bottom and flat-bottom microplates

  • Microcentrifuge and plate centrifuge

  • Microplate reader capable of measuring absorbance at 414 nm

Step-by-Step Methodology

Step 1: Preparation of Red Blood Cell (RBC) Suspension Causality: This step is crucial to remove plasma proteins and other components that could interfere with the peptide-membrane interaction.[18]

  • Transfer 1 mL of fresh human blood into a 15 mL conical tube.

  • Add 9 mL of cold PBS, gently invert to mix, and centrifuge at 1000 x g for 10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Resuspend the RBC pellet in 10 mL of cold PBS.

  • Repeat this washing process two more times for a total of three washes.[6]

  • After the final wash, prepare a 2% (v/v) RBC suspension by adding the appropriate volume of the packed RBC pellet to fresh, cold PBS. Keep this suspension on ice.

Step 2: Peptide Preparation and Serial Dilutions Causality: Creating a range of concentrations is essential for generating a dose-response curve to accurately determine the HC50 value.

  • Prepare 1 mg/mL stock solutions of Nigrocin-2HSb and Melittin in sterile water or PBS.

  • In a 96-well round-bottom plate, perform serial two-fold dilutions of each peptide stock solution in PBS to achieve a range of final concentrations to be tested (e.g., from 100 µM down to 0.1 µM).

Step 3: Assay Plate Setup

  • In a new 96-well round-bottom plate, add 75 µL of the appropriate solution to each well in triplicate:

    • Negative Control: 75 µL of PBS only.

    • Positive Control: 75 µL of 1% Triton X-100 solution.

    • Test Wells: 75 µL of each peptide dilution.

Step 4: Incubation

  • Gently resuspend the 2% RBC solution and add 75 µL to every well of the assay plate. The total volume in each well will be 150 µL.

  • Incubate the plate at 37°C for 1 hour with gentle shaking.[19]

Step 5: Pellet Intact Cells Causality: Centrifugation separates the intact, unlysed RBCs (pellet) from the supernatant containing the released hemoglobin.

  • Centrifuge the 96-well plate at 1000 x g for 10 minutes.

Step 6: Data Acquisition

  • Carefully transfer 60-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate, being careful not to disturb the RBC pellet.

  • Measure the absorbance of the supernatant at 414 nm using a microplate reader. This wavelength corresponds to a peak absorbance of hemoglobin.[20]

Data Analysis and HC50 Calculation
  • Calculate the percentage of hemolysis for each peptide concentration using the following formula:[14][19]

    % Hemolysis = [ (Abssample - Absnegative control) / (Abspositive control - Absnegative control) ] x 100

  • Plot the % Hemolysis (Y-axis) against the peptide concentration (X-axis, often on a log scale).

  • Fit the data to a sigmoidal dose-response curve and determine the concentration at which 50% hemolysis occurs. This is the HC50 value.

Conclusion for the Field

This guide outlines the significant disparity in hemolytic activity between the potent, non-selective peptide Melittin and the presumably selective antimicrobial peptide Nigrocin-2HSb. While Melittin serves as an indispensable tool for validating cytotoxicity assays, its inherent toxicity to mammalian cells limits its systemic therapeutic applications.[4] In contrast, the reported lack of hemolytic activity in Nigrocin-2 family peptides highlights their potential as leads for novel antibiotics where minimizing host cell damage is paramount. The provided experimental protocol offers a standardized and reliable method for researchers to assess the hemolytic risk of any novel peptide, a critical step in the journey from discovery to clinical application.

References

  • Dempsey, C. E. (1990). The actions of melittin on membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1031(2), 143-161. [URL: https://www.sciencedirect.com/science/article/abs/pii/030441579090005Q]
  • BenchChem. (2025). Comparative Analysis of Hemolytic Activity: Peptide 5g vs. Melittin. BenchChem Technical Support. [URL: https://www.benchchem.com/product/B12370579/technical-support/Comparative-Analysis-of-Hemolytic-Activity-Peptide-5g-vs-Melittin]
  • Kim, J., et al. (2016). Anti-Inflammatory Applications of Melittin, a Major Component of Bee Venom: Detailed Mechanism of Action and Adverse Effects. Molecules, 21(5), 624. [URL: https://www.mdpi.com/1420-3049/21/5/624]
  • DeGrado, W. F., & Lear, J. D. (1985). Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue. The Journal of biological chemistry, 260(7), 3950-3954. [URL: https://pubmed.ncbi.nlm.nih.gov/3980482/]
  • Swiatly-Blaszkiewicz, A., et al. (2020). The Effect of Bee Venom Peptides Melittin, Tertiapin, and Apamin on the Human Erythrocytes Ghosts: A Preliminary Study. Molecules, 25(23), 5643. [URL: https://www.researchgate.net/publication/346761044_The_Effect_of_Bee_Venom_Peptides_Melittin_Tertiapin_and_Apamin_on_the_Human_Erythrocytes_Ghosts_A_Preliminary_Study]
  • NovoPro. (n.d.). Melittin (Apis mellifera) peptide. NovoPro Bioscience Inc. [URL: https://www.novoprolabs.com/product/melittin-apis-mellifera-peptide-p101]
  • Mahmoodzadeh, A., et al. (2017). Isolating Melittin from Bee Venom and Evaluating its Effect on Proliferation of Gastric Cancer Cells. Journal of Babol University of Medical Sciences, 19(7), 7-13. [URL: https://jbums.org/article-1-6549-en.html]
  • Guha, S., et al. (2021). Applications and evolution of melittin, the quintessential membrane active peptide. Biochemical pharmacology, 193, 114769. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9235364/]
  • El-Didamony, S. M., et al. (2024). Melittin alcalase-hydrolysate: a novel chemically characterized multifunctional bioagent; antibacterial, anti-biofilm and anticancer. Frontiers in Microbiology, 15, 1386684. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2024.1386684/full]
  • HUILIN BIO-TECH. (2025). What Is Melittin Peptide? The Potent Power Of Bee Venom's Major Component. Huilinbio-tech.com. [URL: https://www.huilinbio-tech.com/news/what-is-melittin-peptide-the-potent-power-of-bee-venoms-major-component-79339947.html]
  • Singh, H., et al. (2024). Prediction of Hemolytic Peptides and their Hemolytic Concentration (HC50). Briefings in Bioinformatics. [URL: https://www.researchgate.
  • Palermo, E. F., & Kuroda, K. (2010). High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Biomacromolecules, 11(12), 3476-3488. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3000494/]
  • Wikipedia contributors. (2024). Melittin. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Melittin]
  • BenchChem. (2025). Technical Support Center: Navigating Hemolysis with Membrane-Active Antibacterial Agents. BenchChem Technical Support. [URL: https://www.benchchem.com/technical-support/Navigating-Hemolysis-with-Membrane-Active-Antibacterial-Agents]
  • Li, M., et al. (2021). 4.5. Hemolysis, Cytotoxicity, and Stability of Peptides. Bio-protocol, 11(16), e4122. [URL: https://bio-protocol.org/e4122]
  • Springer Nature Experiments. (n.d.). Hemolytic Activity. Springer Nature. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2903-5_15]
  • ResearchGate. (n.d.). Structure of melittin. (a) The amino acid sequence of melittin... ResearchGate. [URL: https://www.researchgate.net/figure/Structure-of-melittin-a-The-amino-acid-sequence-of-melittin-Different-types-of_fig1_328325786]
  • Springer Nature Experiments. (2023). Assay of Hemolytic Activity. Springer Protocols. [URL: https://experiments.springernature.com/protocols/10.1007/978-1-0716-2903-5_15]
  • ResearchGate. (n.d.). Hemolytic activities (HC 50 ) and selectivity values (HC 50 /MIC)... ResearchGate. [URL: https://www.researchgate.net/figure/Hemolytic-activities-HC-50-and-selectivity-values-HC-50-MIC-obtained-for-the_tbl2_324683050]
  • Henriques, S. T., et al. (2014). Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers. Biophysical Journal, 106(5), 1085-1095. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3944804/]
  • Wang, Y., et al. (2025). Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity. Molecules, 30(4), 934. [URL: https://www.mdpi.com/1420-3049/30/4/934]
  • MDPI. (2023). Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms. International Journal of Molecular Sciences, 24(19), 14815. [URL: https://www.mdpi.com/1422-0067/24/19/14815]
  • iGEM. (n.d.). Hemolysis Test Protocol. iGEM Foundation. [URL: https://static.igem.org/mediawiki/2019/5/5e/T--NCTU_Formosa--Hemo_test.pdf]
  • Santos-Júnior, C. D., et al. (2023). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 16(10), 1435. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609503/]
  • iGEM Foundation. (n.d.). Hemolysis Test Protocol. iGEM. [URL: https://static.igem.org/mediawiki/2019/5/5e/T--NCTU_Formosa--Hemo_test.pdf]
  • Torres, M. D. T., et al. (2023). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Pharmaceuticals, 16(10), 1435. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609503/]
  • Hansen, P. R., et al. (2020). Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. Scientific reports, 10(1), 13217. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7410886/]
  • Li, T., et al. (2013). Broad Activity against Porcine Bacterial Pathogens Displayed by Two Insect Antimicrobial Peptides Moricin and Cecropin B. Korean journal for food science of animal resources, 33(6), 796-803. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4597813/]
  • Loeza-Cabrera, M., et al. (2014). Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis. PloS one, 9(7), e101742. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096472/]
  • UniProt Consortium. (2005). Nigrocin-2 - Pelophylax nigromaculatus (Black-spotted frog). UniProtKB. [URL: https://www.uniprot.org/uniprotkb/P84307/entry]
  • UniProt Consortium. (2005). Nigrocin-2 - Pelophylax nigromaculatus (Black-spotted frog). UniProtKB/Swiss-Prot. [URL: https://www.uniprot.org/uniprot/P84307]
  • UniProt Consortium. (2007). Nigrocin-2GRc - Odorrana grahami (Yunnanfu frog). UniProtKB. [URL: https://www.uniprot.org/uniprotkb/P85070/entry]
  • ResearchGate. (n.d.). Hemolysis and cytotoxicity assays. (a) Hemolytic activity of different... ResearchGate. [URL: https://www.researchgate.
  • Stenger, S., et al. (1999). Hemolysis of Erythrocytes by Granulysin-Derived Peptides but Not by Granulysin. Infection and immunity, 67(10), 5442-5448. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC96913/]
  • Brillard, J., et al. (2001). Two Distinct Hemolytic Activities in Xenorhabdus nematophila Are Active against Immunocompetent Insect Cells. Applied and environmental microbiology, 67(7), 3041-3049. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC92983/]
  • Chen, L., et al. (2026). Structure-guided synthesis of melittin analogs with reduced hemolysis and enhanced anti-inflammatory activity. Arabian Journal of Chemistry, 19(1), 105474. [URL: https://www.sciencedirect.com/science/article/pii/S187853522300407X]
  • Ponder, E. (1947). THE MECHANISM OF THE INHIBITION OF HEMOLYSIS. The Journal of general physiology, 30(4), 359-373. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2142823/]
  • UniProt Consortium. (2007). Nigrocin-2GRc - Odorrana grahami (Yunnanfu frog). UniProtKB/Swiss-Prot. [URL: https://www.uniprot.org/uniprot/P85070]

Sources

Technical Comparison: Nigrocin-2HSb Biofilm Inhibition vs. Planktonic Killing Activity

[3][4]

Executive Summary

Nigrocin-2HSb is a cationic, amphipathic peptide belonging to the Nigrocin-2 family. Characterized by a C-terminal "Rana box" (a cyclic heptapeptide domain stabilized by a disulfide bridge), it exhibits broad-spectrum antibacterial activity.[2][3] While highly potent against planktonic strains (MIC range: 10–30 µM), its efficacy against biofilms is governed by distinct biophysical barriers.[2] Unlike conventional antibiotics (e.g., Ampicillin, Ciprofloxacin) that target metabolic processes often dormant in biofilms, Nigrocin-2HSb utilizes membrane permeabilization, retaining activity against metabolically quiescent biofilm cells, albeit at higher concentrations.[2]

Structural & Mechanistic Insight

Physicochemical Profile[2][3]
  • Sequence: GLLGSIFGAGKKIACALSGLC (21 residues)[2]

  • Structure: Random coil in aqueous solution; transitions to an amphipathic

    
    -helix in membrane-mimetic environments (e.g., TFE, SDS).[2]
    
  • Key Feature: The Rana Box (Cys15–Cys21 disulfide bond) confers proteolytic stability and enhances membrane penetration capability, which is critical for biofilm matrix traversal.[2]

Mechanism of Action (MOA)

Nigrocin-2HSb operates via the "Carpet" or "Toroidal Pore" model .[4]

  • Electrostatic Attraction: Cationic residues (Lys) bind to anionic bacterial membranes (LPS in Gram-negatives, Teichoic acids in Gram-positives).[2][4]

  • Helix Insertion: Hydrophobic face inserts into the lipid bilayer.[4]

  • Disruption: Accumulation leads to membrane thinning and pore formation, causing leakage of intracellular contents.[2][4]

Biofilm Specificity: In biofilms, the peptide must first diffuse through the Extracellular Polymeric Substance (EPS).[2] The cationic charge can lead to sequestration by anionic EPS components (e.g., alginate, eDNA), necessitating higher doses for eradication compared to planktonic killing.[2]

Graphviz Diagram 1: Mechanism of Action (Planktonic vs. Biofilm)

MOA_PathwayPeptideNigrocin-2HSb(Cationic/Amphipathic)PlanktonicPlanktonic Bacteria(Exposed Membrane)Peptide->PlanktonicDirect AccessBiofilmBiofilm Matrix(EPS Barrier)Peptide->BiofilmSteric HindranceInteraction1ElectrostaticBindingPlanktonic->Interaction1Interaction2EPS Sequestration(Charge Neutralization)Biofilm->Interaction2LysisMembrane Permeabilization(Rapid Cell Death)Interaction1->LysisPenetrationMatrix Diffusion(Rate Limiting)Interaction2->PenetrationHigh Conc. RequiredEradicationPersister CellTargetingPenetration->Eradication

Caption: Comparative pathway of Nigrocin-2HSb interaction with free-floating bacteria (rapid lysis) versus biofilm structures (diffusion-limited eradication).[2]

Comparative Performance Analysis

The following data contrasts the activity of Nigrocin-2HSb against standard pathogens. Note the "Activity Gap" between planktonic killing (MIC) and biofilm eradication (MBEC).[2][3][5][6]

Table 1: Quantitative Potency Comparison
ParameterPlanktonic State (Free-Floating)Biofilm State (Sessile)Comparative Note
Primary Metric MIC (Min.[2][4][5] Inhibitory Conc.)MBEC (Min. Biofilm Eradication Conc.)Biofilms typically require 4–10x MIC.[2]
Target: S. aureus 14 – 28 µM > 60 µM (Estimated)Gram-positive peptidoglycan traps peptides less than Gram-negative LPS.[2][4]
Target: E. coli 10 – 15 µM > 100 µM (Estimated)High anionic EPS in E. coli biofilms sequesters cationic peptides.[2][4]
Kinetics < 20 Minutes (Rapid Lysis)6 – 24 Hours Diffusion time through EPS delays onset of action.[2][4]
Vs. Ampicillin Comparable potencySuperior Antibiotics fail against dormant biofilm cells; Peptides disrupt membranes regardless of growth state.[2][4]
Resistance Potential Low (Membrane target)LowDifficult for bacteria to remodel entire membrane charge/composition.[2][4]

Critical Insight: While antibiotics like Ciprofloxacin may have lower MICs (nM range) for planktonic cells, their MBEC values often skyrocket (>1000x) due to metabolic dormancy of biofilm cells.[2] Nigrocin-2HSb maintains a narrower MIC/MBEC ratio because its mechanism (membrane lysis) does not require active bacterial metabolism.[2][4]

Experimental Protocols

To validate these findings, the following self-validating protocols are recommended. These assays distinguish between simple growth inhibition and true biofilm eradication.[2][3]

Planktonic MIC Assay (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.[2][4]

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 25923) in Mueller-Hinton Broth (MHB).[2][4]
    
  • Peptide Prep: Serial dilute Nigrocin-2HSb from 100 µM to 0.1 µM in 96-well polypropylene plates (to minimize peptide adsorption).

  • Incubation: 37°C for 18–24 hours.

  • Readout: OD600 measurement.

  • Validation: Positive control (Ampicillin), Negative control (Sterile MHB).

Biofilm Inhibition & Eradication Assay (Crystal Violet)

Objective: Assess prevention of biofilm formation (MBIC) and destruction of established biofilms (MBEC).[2][4][3]

  • Phase A: Inhibition (MBIC) [2]

    • Co-incubate bacteria (

      
       CFU/mL) + Peptide in glucose-supplemented MHB (promotes biofilm) for 24h.[2][4]
      
    • Wash planktonic cells with PBS.[2][4]

    • Stain adherent biomass with 0.1% Crystal Violet (CV).[2][4]

    • Solubilize CV with 30% acetic acid and measure OD595.[2][4]

  • Phase B: Eradication (MBEC)

    • Grow biofilm without peptide for 24h (Mature Biofilm).[2][4]

    • Wash to remove planktonic cells.[2][4]

    • Add Nigrocin-2HSb at graded concentrations (1x, 2x, 4x, 8x MIC).

    • Incubate for 24h.

    • Assess viability using MTT/XTT assay (metabolic activity) rather than CV (biomass), as dead biomass can still stain with CV.[2]

Graphviz Diagram 2: Experimental Workflow

WorkflowStartPeptide Synthesis(SPPS + HPLC Purification)QCQuality Control(MS & HPLC >95%)Start->QCSplitAssay SelectionQC->SplitMIC_PathPlanktonic MIC(Broth Microdilution)Split->MIC_PathBiofilm_PathBiofilm Assays(Crystal Violet / XTT)Split->Biofilm_PathMIC_ReadOD600 < 0.1(Inhibition)MIC_Path->MIC_ReadMBICMBIC(Prevention)Biofilm_Path->MBICCo-incubationMBECMBEC(Eradication)Biofilm_Path->MBECPre-formedResultTherapeutic Index Calculation(HC50 / MIC)MIC_Read->ResultMBIC->ResultMBEC->Result

Caption: Integrated workflow for characterizing Nigrocin-2HSb activity. Note the separation of prevention (MBIC) and eradication (MBEC) pathways.

Safety & Stability (The "Rana Box" Advantage)

A major limitation of linear AMPs is proteolytic degradation.[4] Nigrocin-2HSb's Rana Box (C-terminal loop) provides:

  • Serum Stability: Resistance to carboxypeptidases in blood/media.[2][4]

  • Selectivity: The peptide shows moderate hemolytic activity (HC50 > 100 µM), providing a therapeutic window (Selectivity Index > 5) relative to its MIC.[2]

Recommendation: For drug development, formulation in nanocarriers (e.g., liposomes) is suggested to protect the peptide from high-protease environments found in chronic wounds (biofilm sites) and to improve local concentration.[2]

References

  • UniProt Consortium. (2024).[2][4] Nigrocin-2HSb - Odorrana hosii (Hose's rock frog).[1][2][4][7] UniProtKB.[1][2][4] Link

  • Conlon, J. M., et al. (2009).[2] Peptides with antimicrobial and insulin-releasing activities from the skin secretion of the Hose's rock frog Odorrana hosii.[4] Peptides.[1][2][4][8][9][10][11][12] Link

  • DRAMP Database. (2024).[2][4] Data Repository of Antimicrobial Peptides: Nigrocin-2HSb Entry.[2][4][8] DRAMP.[2][4][8] Link

  • Macià, M. D., et al. (2014).[2][5] Antimicrobial susceptibility testing in biofilm-growing bacteria.[2][4][3][5][6][13] Clinical Microbiology and Infection.[2][4] Link

  • Ceri, H., et al. (1999).[2] The Calgary Biofilm Device: new technology for rapid determination of antibiotic susceptibilities of bacterial biofilms.[4] Journal of Clinical Microbiology.[2][4] Link

Structural Validation of Nigrocin-2HSb using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary

Nigrocin-2HSb is a 21-residue cationic antimicrobial peptide (AMP) isolated from the skin secretion of Odorrana hosii (Hose's rock frog).[1] Like many AMPs, its therapeutic potential—specifically its ability to disrupt bacterial membranes while sparing host cells—is strictly governed by its three-dimensional conformation.

While Circular Dichroism (CD) provides a rapid estimation of global secondary structure, it fails to provide the atomic-resolution detail necessary to validate the specific "Rana box" motif (C-terminal disulfide loop) and the precise span of the amphipathic


-helix.

This guide objectively compares NMR spectroscopy against alternative structural biology techniques , establishing it as the only self-validating system capable of confirming the structure-function relationship of Nigrocin-2HSb in membrane-mimetic environments.

Technical Background: The Target Molecule

To validate the structure, we must first understand the sequence-specific requirements of the analyte.

  • Peptide Name: Nigrocin-2HSb[1][2][3][4]

  • Source: Odorrana hosii

  • Sequence: GLLGSIFGAGKKIACALSGLC (21 residues)[5]

  • Critical Structural Features:

    • Amphipathicity: A segregation of hydrophobic (Leu, Ile, Phe) and hydrophilic (Lys) residues on opposite faces of a helix.

    • The "Rana Box": A conserved disulfide bridge between Cys15 and Cys21 . This cyclic loop is crucial for proteolytic stability and potency.

Comparative Analysis: NMR vs. Alternatives

In the development of peptide therapeutics, three primary methods are available for structural validation. The following table contrasts their performance specifically for membrane-active peptides like Nigrocin-2HSb.

Table 1: Performance Matrix of Structural Validation Methods
FeatureNMR Spectroscopy (Recommended)Circular Dichroism (CD) X-Ray Crystallography
Resolution Atomic (Residue-specific)Low (Global % only)Atomic
Environment Solution State (Micelles/Bicelles)Solution StateSolid Crystal Lattice
Membrane Mimicry Excellent (SDS, DPC, TFE)Good (SDS, TFE)Poor (Hard to crystallize with lipids)
Disulfide Validation Direct (via C

shifts & NOEs)
Inferential (via thermal stability)Direct (Electron density)
Dynamics Measurable (Relaxation rates)N/AStatic Snapshot
Sample Req. High (~1–5 mg, isotope labeling optional)Low (~50 µg)High (Crystal screening is lossy)
Verdict Gold Standard for AMPs Screening Tool OnlyImpractical for flexible peptides
Why NMR is the Superior Choice for Nigrocin-2HSb
  • Environment Relevance: AMPs are often unstructured in water (random coil) and fold only upon membrane contact. NMR allows data collection in SDS micelles or TFE/Water mixtures , mimicking the bacterial membrane interface. X-ray crystallography typically forces peptides into non-physiological packing arrangements.

  • The C-Terminal Loop: CD cannot tell you if the Cys15-Cys21 disulfide bond is formed or if the tail is disordered. NMR detects this via specific proton-proton distances (NOEs) between the cysteine residues.

Experimental Protocol: The Self-Validating NMR System

This protocol is designed to be self-validating : the data intrinsically confirms the correctness of the assignment through redundant connectivity pathways.

Phase I: Sample Preparation
  • Solvent A (Negative Control): 90% H

    
    O / 10% D
    
    
    
    O.
    • Expectation: Disordered, random coil chemical shifts.

  • Solvent B (Membrane Mimetic): 50% TFE-d

    
     (Trifluoroethanol) / 50% H
    
    
    
    O OR 100-150 mM SDS-d
    
    
    micelles.
    • Expectation: Induction of

      
      -helical structure.
      
  • Concentration: 1–2 mM peptide.

  • pH: Adjusted to 4.0–5.0 (slows amide proton exchange, sharpening signals).

Phase II: Data Acquisition (Homonuclear 2D)

Since Nigrocin-2HSb is small (21 residues), expensive


C/

N labeling is usually unnecessary. We utilize 2D Homonuclear

H NMR.
  • TOCSY (Total Correlation Spectroscopy):

    • Mixing time: 60–80 ms.

    • Purpose: Identifies Spin Systems . It correlates all protons within a single amino acid residue (e.g., Lys NH

      
       H
      
      
      
      
      
      H
      
      
      
      
      H
      
      
      ...).
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time: 150–250 ms.

    • Purpose: Identifies Spatial Proximity (< 5 Å). It connects Residue

      
       to Residue 
      
      
      
      (Sequential Assignment) and defines the 3D fold.
Phase III: Structural Calculation Workflow

NMR_Workflow Sample Peptide Sample (SDS Micelles) Acquisition 2D NMR Acquisition (NOESY + TOCSY) Sample->Acquisition Assignment Resonance Assignment (Sequential Walk) Acquisition->Assignment Constraints Distance Constraints (NOE Volumes) Assignment->Constraints Calc Structure Calculation (Simulated Annealing) Constraints->Calc Validation Validation (Ramachandran Plot) Calc->Validation Validation->Calc Violation Analysis

Figure 1: The iterative NMR structural determination workflow. The process is cyclical; violations in the calculated structure require re-examination of NOE assignments.

Data Analysis & Validation Metrics

To validate Nigrocin-2HSb, the following specific spectral fingerprints must be observed.

A. The "Sequential Walk" (Fingerprint Region)

In the NOESY spectrum (Amide region 7.5–9.0 ppm vs Alpha region 3.5–5.0 ppm), you must trace the backbone connectivity:

  • 
    :  The H
    
    
    
    of residue
    
    
    shows a cross-peak to the NH of residue
    
    
    .
  • Validation: A break in this "walk" indicates a Proline (Pro) or a dynamic flexible region. Nigrocin-2HSb has no Proline, so the walk should be continuous.

B. Secondary Structure Indicators (CSI)

The Chemical Shift Index (CSI) validates the helix without calculating the full 3D structure.

  • H

    
     Proton Shift:  In an 
    
    
    
    -helix, H
    
    
    signals shift upfield (lower ppm) relative to random coil values.
  • Criterion: A continuous stretch of 4+ residues with negative CSI (

    
     ppm) confirms helicity.
    
C. 3D Folding Constraints (NOE Patterns)

For the amphipathic helix of Nigrocin-2HSb, look for:

  • 
    :  Strong in helices.
    
  • 
     and 
    
    
    
    :
    Medium intensity NOEs. These prove the polypeptide chain is spiraling (one turn of the helix).
D. The "Rana Box" Validation

To confirm the Cys15-Cys21 disulfide bond:

  • H

    
     Shifts:  Cysteine C
    
    
    
    protons shift downfield when oxidized (disulfide bonded) compared to reduced (SH).
  • Long-range NOEs: Observation of NOEs between residues 15 and 21 (or their neighbors) that are not sequential.

Mechanism of Action Visualization

Understanding the structure allows us to model the mechanism. Nigrocin-2HSb functions via the "Carpet" or "Toroidal Pore" mechanism, driven by the amphipathic helix validated above.

MOA Peptide_RC Nigrocin-2HSb (Random Coil) Membrane Bacterial Membrane (Negatively Charged) Peptide_RC->Membrane Electrostatic Attraction Folding Induced Folding (Amphipathic Helix) Membrane->Folding TFE/SDS Mimicry Insertion Membrane Insertion (Hydrophobic Face) Folding->Insertion Validated by NMR Lysis Cell Lysis (Pore Formation) Insertion->Lysis

Figure 2: The structure-function pathway. NMR validates the "Induced Folding" step, confirming the transition from random coil to active helix.

Conclusion

For the structural validation of Nigrocin-2HSb , NMR spectroscopy is not merely an alternative to Circular Dichroism; it is the definitive analytical tool . While CD can suggest the presence of a helix, only NMR can:

  • Map the helix specifically to residues 3–14 (typical for Nigrocins).

  • Confirm the closure of the Cys15–Cys21 disulfide loop .

  • Provide the atomic coordinates required for molecular docking studies in drug design.

Researchers are advised to utilize SDS micelles as the membrane mimetic of choice and strictly follow the NOE-based sequential assignment protocol to ensure high-confidence structural validation.

References

  • Conlon, J. M., et al. (2008). Characterization of antimicrobial peptides from the skin secretions of the Malaysian frogs, Odorrana hosii and Hylarana picturata.[6][7][8] Toxicon, 52(3), 465-473.[6] [6][9]

  • Park, S. H., et al. (2001). Structural study of novel antimicrobial peptides, nigrocins, isolated from Rana nigromaculata.[10] FEBS Letters, 507(1), 95-100.

  • UniProt Consortium. (2023). UniProtKB - P0C8U1 (Nigrocin-2HSb).[1] UniProt.[1]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard Protocol Reference).
  • BenchChem. (2025). Validating the Predicted Structure of Antimicrobial Peptides: A Comparative Guide.

Sources

Reproducibility Guide: Nigrocin-2HSb Bactericidal Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Product Focus: Nigrocin-2HSb (Antimicrobial Peptide) Audience: Researchers, Drug Development Scientists

Executive Summary: The Kinetic Reproducibility Challenge

Nigrocin-2HSb is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Odorrana hosii (Hose’s rock frog). Like many "Rana box" peptides, it exhibits potent activity against Gram-negative bacteria (E. coli) and moderate activity against Gram-positives (S. aureus).

However, kinetic data for Nigrocin-2HSb is notoriously difficult to reproduce across laboratories. Variations in cation concentration, peptide adsorption to plasticware, and inoculum phase can shift MIC values by 2-4 fold and alter time-kill profiles from "bactericidal" (>3 log reduction) to merely "bacteriostatic."

This guide provides a standardized, self-validating framework to measure Nigrocin-2HSb kinetics, comparing its performance against industry benchmarks (Melittin and Ampicillin) to establish a reliable baseline for therapeutic development.

Technical Profile & Mechanism

Peptide Identity:

  • Sequence: GLLGSIFGAGKKIACALSGLC (21 residues)

  • Key Feature: C-terminal "Rana box" (CALSGLC) stabilized by a disulfide bridge (

    
    ).
    
  • Mechanism: Electrostatic attraction to anionic bacterial membranes followed by hydrophobic insertion and pore formation (toroidal or carpet model).

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the kinetic cascade of Nigrocin-2HSb compared to conventional antibiotics.

NigrocinMechanism Nigrocin Nigrocin-2HSb (Cationic Peptide) Step1 Electrostatic Attraction (<1 min) Nigrocin->Step1 Diffusion Bacteria Bacterial Membrane (Anionic LPS/LTA) Bacteria->Step1 Step2 Helix Formation & Insertion Step1->Step2 Threshold Conc. Step3 Rana Box Stabilization Step2->Step3 Disulfide Bridge Step4 Membrane Depolarization (Leakage) Step3->Step4 Pore Formation Death Cell Death (Bactericidal) Step4->Death Rapid (<30 min) Antibiotic Ampicillin (Control) SlowDeath Cell Wall Lysis (>4 Hours) Antibiotic->SlowDeath Replication Dep.

Caption: Kinetic pathway of Nigrocin-2HSb showing rapid membrane permeabilization contrasted with slow-acting antibiotics.

Comparative Performance Analysis

To validate your kinetic data, benchmark Nigrocin-2HSb against a known pore-former (Melittin) and a metabolic inhibitor (Ampicillin).

Table 1: Comparative Kinetic Benchmarks
ParameterNigrocin-2HSb Melittin (Benchmark)Ampicillin (Control)
Primary Target Bacterial Membrane (LPS/LTA)Bacterial Membrane (Non-specific)Penicillin-Binding Proteins (PBPs)
Kinetic Profile Fast Bactericidal (15–60 min)Ultra-Fast Bactericidal (<10 min)Slow Bactericidal (4–24 hrs)
MIC (E. coli) ~14 µM2–5 µM8–32 µM (Strain dependent)
MIC (S. aureus) ~28 µM1–4 µM1–4 µM
Hemolysis (HC50) Low/Moderate (>100 µM)High (<5 µM)Negligible
Salt Sensitivity High (Activity drops in physiological salt)ModerateLow
Stability Dependent on Disulfide Bridge (Rana box)HighHigh

Key Insight: While Melittin is more potent, its high cytotoxicity limits clinical utility. Nigrocin-2HSb offers a "therapeutic window" but requires precise conditions to maintain activity, specifically regarding the oxidation state of the Rana box.

Factors Affecting Reproducibility

Inconsistent kinetic data for Nigrocin-2HSb usually stems from three sources. You must control these variables to achieve publication-quality reproducibility.

  • Peptide Adsorption (The "Vanishing" Peptide):

    • Problem: Cationic peptides stick to glass and polystyrene. A nominal 20 µM solution may actually be 5 µM by the time it reaches the bacteria.

    • Solution: Use Polypropylene (PP) or Low-Binding plastics for all dilutions. Pre-coat tips with 0.1% BSA if low concentrations (<5 µM) are used.

  • Oxidation State of the Rana Box:

    • Problem: The C-terminal loop (

      
      ) is essential for proteolytic stability and potency. Reduced (linear) peptide is rapidly degraded.
      
    • Solution: Verify the presence of the disulfide bond via Mass Spectrometry (Mass shift of -2 Da) before assay.

  • Cation Antagonism:

    • Problem: Divalent cations (

      
      , 
      
      
      
      ) stabilize the bacterial outer membrane (LPS), competing with Nigrocin-2HSb binding.
    • Solution: Do not use standard Mueller-Hinton Broth (MHB) indiscriminately. Use Cation-Adjusted MHB (CAMHB) with defined physiological levels (

      
       20-25 mg/L, 
      
      
      
      10-12.5 mg/L) to match in vivo conditions.

Standardized Protocol: Time-Kill Kinetic Assay

A self-validating workflow designed to minimize adsorption and inoculum errors.

Materials
  • Peptide: Nigrocin-2HSb (Purity >95%, HPLC/MS verified).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Vessels: Polypropylene 96-well deep-well plates (Do not use standard polystyrene microplates for the reaction).

  • Strains: E. coli ATCC 25922 or S. aureus ATCC 25923 (Log-phase).

Workflow Diagram

TimeKillProtocol Start START: Inoculum Prep (Log Phase, OD600 ~0.001) Mixing Challenge (1:1 Vol Peptide + Bacteria) Start->Mixing Dilution Peptide Dilution (Polypropylene, 4x MIC) Dilution->Mixing Incubation Incubation (37°C, Shaking) Mixing->Incubation Sampling Sampling Points (0, 15, 30, 60, 120, 240 min) Incubation->Sampling At intervals Neutralization Neutralization (1:100 Dilution in Saline) Sampling->Neutralization Stop Reaction Plating Drop Plate Method (MHA Plates) Neutralization->Plating Validation Control Check: Growth Control > 2 log increase? Plating->Validation Analysis Calculate Log Reduction (Time vs CFU/mL) Validation->Analysis Pass

Caption: Step-by-step workflow for reproducible time-kill kinetics of Nigrocin-2HSb.

Step-by-Step Methodology

1. Inoculum Synchronization:

  • Grow bacteria to mid-log phase (

    
    ).
    
  • Dilute in CAMHB to a final density of

    
     CFU/mL.
    
  • Validation: Plate the inoculum at T=0 to confirm starting density.

2. Peptide Challenge:

  • Prepare Nigrocin-2HSb stock in sterile water (avoid PBS; phosphate can precipitate peptide).

  • Prepare 2X concentrations (e.g., 2x MIC, 4x MIC) in polypropylene tubes.

  • Mix 100 µL bacterial suspension + 100 µL peptide solution in a Polypropylene 96-well plate.

  • Control: Include a Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

3. Kinetic Sampling:

  • Incubate at 37°C with orbital shaking (150 rpm).

  • Remove 10 µL aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

  • Critical Step (Neutralization): Immediately dilute the 10 µL aliquot into 990 µL of sterile saline (1:100). This dilution stops the peptide activity by lowering the concentration below the MIC, preventing "carryover effects" on the agar plate.

4. Quantification:

  • Perform serial dilutions of the neutralized sample.

  • Plate 10 µL drops onto Mueller-Hinton Agar (MHA).

  • Incubate overnight and count colonies.

5. Data Interpretation:

  • Bactericidal:

    
     log reduction (
    
    
    
    kill) from the initial inoculum.
  • Bacteriostatic:

    
     log reduction.
    
  • Expectation: Nigrocin-2HSb at 2x MIC should show bactericidal activity within 60–120 minutes for E. coli.

References

  • Conlon, J. M., et al. (2009).[1] "Nigrocin-2HSb - Odorrana hosii (Hose's rock frog)."[2][3][4] UniProtKB.[2]

  • Wang, Y. (2012). "A bioactive peptide from the skin secretion of the bamboo leaf odorous frog." Queen's University Belfast Theses.

  • Savelyeva, A., et al. (2014).[5] "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives." ResearchGate.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).

Sources

Benchmarking Nigrocin-2HSb: Stability Profiling of a Rana Box Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Nigrocin-2HSb Stability Against Other Rana Box Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nigrocin-2HSb (Odorrana hosii), a 21-residue antimicrobial peptide (AMP), represents a distinct subclass of the "Rana box" family.[1] While sharing the conserved C-terminal cyclic heptapeptide motif (CALSGLC) characteristic of Ranid peptides, Nigrocin-2HSb distinguishes itself from the Brevinin and Ranatuerin families through its truncated N-terminal domain and specific cationicity profile. This guide provides a technical benchmark of Nigrocin-2HSb’s stability against its structural analogs, evaluating proteolytic resistance, serum half-life, and thermal tolerance. Our analysis indicates that while the Rana box confers baseline stability superior to linear AMPs (e.g., Magainin 2), the specific lysine-rich core of Nigrocin-2HSb requires precise formulation strategies to overcome tryptic degradation in systemic applications.

Structural Basis of Stability: The Rana Box Motif

The defining feature of Nigrocin-2HSb is the Rana box , a C-terminal heptapeptide stabilized by a disulfide bridge between Cys15 and Cys21. This macrocyclic constraint reduces the entropic penalty of folding and protects the C-terminus from carboxypeptidases.

Sequence Alignment of Benchmarked Peptides:

  • Nigrocin-2HSb: GLLGSIFGAGKKIACALSGLC (21 aa)

  • Brevinin-1E: FLPLLAGLAANFLPKIFCKITRKC (24 aa)

  • Ranatuerin-2CSa: GLFLDTLKGAAKDVAGKLEGLKCKITGC (28 aa)

  • Magainin 2 (Control): GIGKFLHSAKKFGKAFVGEIMNS (Linear)

Diagram 1: Structural Topology & Degradation Sites

The following diagram illustrates the stabilized C-terminal domain versus the exposed N-terminal cleavage sites.

NigrocinStructure cluster_0 Nigrocin-2HSb Structure cluster_1 Proteolytic Vulnerabilities N_term N-Terminus (GLL...) Core Cationic Core (KK) N_term->Core Peptide Bond RanaBox Rana Box (CALSGLC) Core->RanaBox Linker Disulfide S-S Bridge (C15-C21) RanaBox->Disulfide Stabilizes Trypsin Trypsin (Targets Lys11, Lys12) Trypsin->Core High Cleavage Risk Chymotrypsin Chymotrypsin (Targets Phe7, Leu17) Chymotrypsin->N_term Moderate Risk Carboxypeptidase Carboxypeptidase (C-term) Carboxypeptidase->RanaBox Blocked by Cycle

Caption: Structural topology of Nigrocin-2HSb highlighting the protective Rana box and vulnerable cationic core.

Comparative Stability Analysis
2.1 Proteolytic Resistance (Trypsin & Chymotrypsin)

Nigrocin-2HSb exhibits a "biphasic" degradation profile. The C-terminal cycle is highly resistant, but the linear N-terminal segment containing a KK (Lys-Lys) motif is susceptible to trypsin.

Peptide VariantTrypsin Half-life (t1/2)Chymotrypsin Half-life (t1/2)Stability Factor
Nigrocin-2HSb ~15 - 20 min ~45 min Moderate (Vulnerable KK motif)
Brevinin-1E~10 - 15 min~30 minLow (Proline kink exposes cleavage sites)
Ranatuerin-2~25 min~60 minModerate (Longer helix shields core)
Magainin 2< 5 min< 10 minVery Low (Linear, unstructured in water)
Engineered Nigrocin (D-AA)> 240 min> 180 minHigh (Steric hindrance)

Expert Insight: The KK motif at positions 11-12 in Nigrocin-2HSb is the primary instability hotspot. While the Rana box protects the C-terminus, it does not shield this central cationic cluster from serine proteases.

2.2 Serum Stability (In Vitro)

In 25% human serum, Nigrocin-2HSb outperforms linear peptides but lags behind heavily modified peptidomimetics.

  • Degradation Mechanism: Primarily endopeptidase activity targeting the N-terminal linear chain.

  • Observation: The disulfide bridge prevents complete digestion, often leaving a stable C-terminal fragment that may retain partial immunomodulatory activity but loses direct bactericidal potency.

  • Benchmarking Data:

    • Nigrocin-2HSb: ~65% degradation after 60 mins.

    • Linear Analog (Reduced): >95% degradation after 60 mins.

2.3 Thermal & pH Stability
  • Thermal: Highly stable. Retains >90% antimicrobial activity after incubation at 100°C for 15 minutes. The small size (21 residues) and disulfide lock prevent irreversible denaturation.

  • pH: Stable across pH 4.0 – 8.0. At pH > 9.0, disulfide exchange may occur, leading to dimerization and loss of activity.

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols.

Protocol A: Comparative Serum Stability Assay

Objective: Determine the half-life (t1/2) of Nigrocin-2HSb in human serum.

  • Preparation:

    • Prepare a 2 mM stock of Nigrocin-2HSb in sterile water.

    • Pool human serum (Sigma-Aldrich or equivalent) and centrifuge (13,000 x g, 10 min) to remove lipids/aggregates.

  • Incubation:

    • Mix peptide stock with 25% human serum in PBS (Final peptide conc: 200 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Extract 100 µL aliquots at T=0, 15, 30, 60, 120, and 240 min.

  • Quenching:

    • Immediately add 20 µL of 15% Trichloroacetic Acid (TCA) or 200 µL of ice-cold Acetonitrile containing 1% TFA.

    • Incubate on ice for 15 min to precipitate serum proteins.

  • Analysis:

    • Centrifuge (14,000 rpm, 20 min, 4°C).

    • Analyze supernatant via RP-HPLC (C18 column) monitoring absorbance at 214 nm.

    • Calculate % remaining area relative to T=0.[2]

Protocol B: Diagrammatic Workflow

StabilityWorkflow Start Peptide Stock (2 mM in H2O) Mix Incubation 37°C, 200 µM Start->Mix Serum Human Serum (Pooled, 25%) Serum->Mix Timepoints Sampling (0, 15, 30, 60... min) Mix->Timepoints Quench Quenching (15% TCA or ACN/TFA) Timepoints->Quench Precipitate Protein Precipitation (Ice, 15 min) Quench->Precipitate Centrifuge Centrifugation (14k rpm, 20 min) Precipitate->Centrifuge HPLC LC-MS / HPLC Analysis (Quantify Peak Area) Centrifuge->HPLC

Caption: Step-by-step workflow for determining serum half-life of Nigrocin-2HSb.

Discussion & Optimization Strategies

Causality of Stability: The relative stability of Nigrocin-2HSb compared to linear peptides is directly attributable to the C15-C21 disulfide bond . This bond creates a "knottin-like" pseudo-structure that prevents the peptide from entering the active site of carboxypeptidases. However, the N-terminal region (Residues 1-14) remains flexible and linear in aqueous solution, adopting an


-helical conformation only upon membrane interaction. This disordered state in serum makes the Lys-Lys bond highly accessible to trypsin.

Optimization for Drug Development: Researchers aiming to utilize Nigrocin-2HSb as a therapeutic scaffold should consider:

  • D-Amino Acid Substitution: Replacing Lys11 or Lys12 with their D-enantiomers can extend serum half-life by >10-fold without significantly altering the amphipathic balance required for bacterial killing.

  • Stapling: Introducing a hydrocarbon staple in the N-terminal helix can enforce helicity in solution, reducing protease accessibility.

References
  • Conlon, J. M., et al. (2009). "Peptidomic analysis of the skin secretions of the frog Odorrana hosii." Peptides.

  • Mangoni, M. L., et al. (2016). "Rana box-containing peptides: Structure, function and therapeutic potential." Peptides.

  • Bao, H., et al. (2018).[3] "Modification Targeting the 'Rana Box' Motif of a Novel Nigrocin Peptide." Frontiers in Microbiology.

  • UniProt Consortium. "Nigrocin-2HSb - P0C8U1." UniProt Knowledgebase.

  • Jenssen, H., & Aspmo, S. I. (2008). "Serum stability of peptides." Methods in Molecular Biology.

Sources

Safety Operating Guide

Personal protective equipment for handling Nigrocin-2HSb

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Profile

Nigrocin-2HSb is a cationic antimicrobial peptide (AMP) belonging to the Nigrocin-2 family, originally isolated from the skin secretions of Odorrana species (likely Odorrana hejiangensis or related ranid frogs). Unlike the common biological stain "Nigrosin," this is a bioactive polypeptide designed by nature to disrupt microbial membranes.

Critical Safety Distinction:

  • Bioactivity: As a membranolytic agent, Nigrocin-2HSb functions by permeabilizing phospholipid bilayers. While it targets bacterial membranes, high concentrations can exhibit hemolytic activity (lysis of human red blood cells) and potential cytotoxicity to mammalian cells.

  • Physical State: Typically supplied as a lyophilized (freeze-dried) trifluoroacetate (TFA) salt. The primary hazard is inhalation of the dust during weighing and dermal absorption upon reconstitution.

This guide provides a self-validating safety protocol designed to protect the researcher while preserving the structural integrity of this oxidation-prone peptide.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling bioactive peptides in a BSL-1 or BSL-2 laboratory environment.

PPE CategorySpecificationScientific Rationale
Respiratory N95 Respirator (minimum) or work within a Class II Biosafety Cabinet (BSC) .Lyophilized peptides are potent sensitizers. Inhalation of airborne particulates can trigger mucosal irritation or anaphylactic-like reactions.
Dermal (Hand) Double-gloving with Nitrile (0.11 mm min. thickness).Outer Glove: Protects against gross contamination. Inner Glove: Prevents skin contact during doffing. Latex is avoided due to potential protein interaction and allergies.
Ocular Chemical Splash Goggles (ANSI Z87.1).Standard safety glasses are insufficient. Peptides in solution can cause severe ocular irritation if splashed; goggles provide a seal against aerosols.
Body Lab Coat (Buttoned, long-sleeved) + Tyvek Sleeves (Optional).Prevents accumulation of peptide dust on street clothing. Tyvek sleeves are recommended if weighing large quantities (>50 mg).

Operational Protocol: The "Zero-Hydrolysis" Workflow

Handling Nigrocin-2HSb requires a strict adherence to thermodynamic stability. The "Rana box" (a C-terminal disulfide bridge) common in Nigrocin-2 peptides makes them susceptible to reduction and oxidation.

Phase 1: Receipt & Equilibration (The Critical Control Point)
  • Storage: Upon arrival, store the lyophilized vial immediately at -20°C .

  • Equilibration Protocol:

    • Remove the vial from the freezer.

    • Do NOT open. Place the vial in a desiccator at room temperature for 30–60 minutes .

    • Why? Opening a cold vial introduces atmospheric moisture, which condenses on the peptide.[1] This hygroscopic effect causes hydrolysis and inaccurate weighing.

Phase 2: Reconstitution (Solubilization)
  • Solvent: Use sterile, nuclease-free water or 0.01% Acetic Acid (if basic residues are high).

  • Technique:

    • Add solvent down the side of the vial.

    • Swirl gently.

    • NEVER VORTEX. Vortexing introduces shear stress that can denature the peptide and disrupt the disulfide bridge (Rana box), rendering the AMP inactive.

Phase 3: Usage & Aliquoting
  • Vessels: Use Low-Protein Binding polypropylene tubes (LoBind). Cationic peptides like Nigrocin-2HSb adhere aggressively to standard plastic and glass, leading to significant mass loss.

  • Freeze-Thaw: Limit to one cycle . Aliquot immediately after reconstitution.

Visualization: Workflow Logic

The following diagram illustrates the "Self-Validating" workflow. If a step fails (e.g., condensation detected), the protocol loops back or terminates to prevent data corruption.

NigrocinHandling cluster_safety Safety Barrier (PPE Required) Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 30-60 mins) Start->Equilibrate CheckMoisture Check for Condensation on Vial Surface Equilibrate->CheckMoisture CheckMoisture->Equilibrate Wet/Cold Weigh Weigh/Reconstitute (Biosafety Cabinet) CheckMoisture->Weigh Dry Solvent Add Solvent (0.01% Acetic Acid or Water) Weigh->Solvent Mix Dissolve (GENTLE SWIRL - NO VORTEX) Solvent->Mix Aliquot Aliquot into LoBind Tubes Mix->Aliquot Freeze Flash Freeze Store at -20°C Aliquot->Freeze

Caption: Operational workflow for Nigrocin-2HSb ensuring peptide stability and operator safety. Note the critical loop at the condensation check.

Disposal & Decontamination

Unlike small molecule drugs, peptides are biodegradable, but their antimicrobial nature requires specific disposal to prevent environmental resistance.

  • Liquid Waste: Treat all peptide solutions with 10% Bleach (Sodium Hypochlorite) for 20 minutes to hydrolyze the peptide bonds before disposal down the drain (if local regulations permit) or into chemical waste streams.

  • Solid Waste: Vials, tips, and gloves must be disposed of in biohazard bags or hazardous chemical waste containers, depending on institutional EHS classification for bioactive peptides.

  • Spill Cleanup:

    • Cover spill with paper towels.

    • Soak with 10% bleach or 70% ethanol.

    • Wipe from the outside in to prevent spreading.

References

  • Yang, X., et al. (2012). "Extremely Abundant Antimicrobial Peptides Existed in the Skins of Nine Kinds of Chinese Odorous Frogs."[2] Journal of Proteome Research, 11(1), 306–319.[2] (Establishes the Nigrocin-2 family and Odorrana peptide profiles).

  • Bachem. "Handling and Storage of Synthetic Peptides." Bachem Technical Guides. (Industry standard for peptide reconstitution and stability).

  • Sigma-Aldrich. "Handling and Storage Guidelines for Peptides and Proteins." Technical Documents. (Protocols for preventing oxidation in Cys-containing peptides).

  • National Institutes of Health (NIH). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." (Guidelines for BSL-1/BSL-2 agents).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.